molecular formula C29H24BrN3O4 B1230525 dqp-1105

dqp-1105

Cat. No.: B1230525
M. Wt: 558.4 g/mol
InChI Key: MVYNQMRZRULRIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dqp-1105, also known as this compound, is a useful research compound. Its molecular formula is C29H24BrN3O4 and its molecular weight is 558.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C29H24BrN3O4

Molecular Weight

558.4 g/mol

IUPAC Name

4-[3-(4-bromophenyl)-5-(6-methyl-2-oxo-4-phenyl-1H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid

InChI

InChI=1S/C29H24BrN3O4/c1-17-7-12-22-21(15-17)27(19-5-3-2-4-6-19)28(29(37)31-22)23-16-24(18-8-10-20(30)11-9-18)33(32-23)25(34)13-14-26(35)36/h2-12,15,24H,13-14,16H2,1H3,(H,31,37)(H,35,36)

InChI Key

MVYNQMRZRULRIE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(=C2C3=CC=CC=C3)C4=NN(C(C4)C5=CC=C(C=C5)Br)C(=O)CCC(=O)O

Synonyms

4-(5-(4-bromophenyl)-3-(6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid
DQP 1105
DQP-1105
DQP1105

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of DQP-1105: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DQP-1105 is a potent and selective negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor, a critical ionotropic glutamate (B1630785) receptor in the central nervous system. This technical guide provides an in-depth overview of the mechanism of action of this compound, with a focus on its molecular interactions, functional consequences, and the experimental methodologies used for its characterization. Quantitative data are presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using diagrams.

Primary Mechanism of Action: Selective Negative Allosteric Modulation of GluN2C/D-Containing NMDA Receptors

This compound exerts its effects by selectively targeting NMDA receptors that contain the GluN2C and/or GluN2D subunits.[1][2][3][4][5] Its mechanism is noncompetitive, meaning it does not compete with the binding of the endogenous agonists, glutamate and glycine.[2][3][5]

Key characteristics of this compound's mechanism of action include:

  • Voltage-Independence: The inhibitory action of this compound is not dependent on the membrane potential.[2][3][5]

  • Glutamate-Dependent Binding: The affinity of this compound for the NMDA receptor increases in the presence of glutamate.[1] This suggests that the binding of glutamate induces a conformational change in the receptor that favors the binding of this compound.

  • Inhibition of a Pregating Step: Single-channel recording studies have shown that this compound inhibits a pregating step in receptor activation without significantly altering the mean open time or single-channel conductance.[2][3][5] This indicates that this compound likely stabilizes a closed state of the receptor, thereby reducing the probability of channel opening upon agonist binding.

The selectivity of this compound for GluN2C and GluN2D subunits is conferred by specific amino acid residues located in the lower lobe of the GluN2 agonist binding domain.[2][3][5]

Quantitative Data

The following tables summarize the in vitro potency of this compound on various NMDA receptor subtypes across different experimental platforms.

Receptor SubtypeIC50 (µM)Experimental SystemReference
GluN1/GluN2C7.0Two-electrode voltage clamp (Xenopus oocytes)[1][4]
GluN1/GluN2D2.7Two-electrode voltage clamp (Xenopus oocytes)[1][4]
GluN1/GluN2A>135Two-electrode voltage clamp (Xenopus oocytes)[2][3]
GluN1/GluN2B>135Two-electrode voltage clamp (Xenopus oocytes)[2][3]
GluN1/GluN2D3.2Whole-cell patch clamp (HEK cells)[3]
GluN1/GluN2A12Whole-cell patch clamp (HEK cells)[3]
GluN1/GluN2D2.1Perforated-patch clamp (HEK cells)[3]
GluN1/GluN2A54Perforated-patch clamp (HEK cells)[3]
Kinetic ParameterValueReceptor SubtypeExperimental SystemReference
k_on4.5 x 10^5 M⁻¹s⁻¹GluN1/GluN2DWhole-cell patch clamp (HEK cells)[6]
k_off0.65 s⁻¹GluN1/GluN2DWhole-cell patch clamp (HEK cells)[6]
K_D (calculated)1.4 µMGluN1/GluN2DWhole-cell patch clamp (HEK cells)[6]

Signaling Pathways

The binding of this compound to GluN2C/D-containing NMDA receptors allosterically inhibits the influx of Ca²⁺ and Na⁺ that is normally triggered by the binding of glutamate and glycine. This modulation of ion flow has significant downstream effects on intracellular signaling cascades.

NMDA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2C/D) Glutamate->NMDAR Binds to GluN2 Glycine Glycine Glycine->NMDAR Binds to GluN1 DQP1105 This compound DQP1105->NMDAR Negative Allosteric Modulation Ca_ion Ca²⁺ Influx NMDAR->Ca_ion Inhibits Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Signaling Activates

Figure 1: this compound Signaling Pathway at the NMDA Receptor.

Experimental Protocols

Two-Electrode Voltage-Clamp Recordings in Xenopus Oocytes

This technique is employed to assess the activity of this compound on specific NMDA receptor subtypes expressed in a controlled environment.

  • Oocyte Preparation: Oocytes are surgically removed from Xenopus laevis and treated with collagenase to remove the follicular layer.

  • cRNA Injection: Oocytes are injected with cRNAs encoding the desired GluN1 and GluN2 subunits (e.g., GluN1/GluN2A, GluN1/GluN2B, GluN1/GluN2C, GluN1/GluN2D).

  • Incubation: Injected oocytes are incubated for 24-72 hours to allow for receptor expression.

  • Recording: Oocytes are placed in a recording chamber and impaled with two microelectrodes (one for voltage clamping, one for current recording). The oocytes are continuously perfused with a buffer solution.

  • Agonist and Modulator Application: A baseline current is established in the presence of glycine. NMDA receptor currents are then evoked by the application of glutamate and glycine. This compound is co-applied with the agonists at varying concentrations to determine its inhibitory effect.

  • Data Analysis: The resulting current responses are measured, and concentration-response curves are generated to calculate the IC50 values.

TEVC_Workflow Oocyte_Prep Oocyte Preparation cRNA_Inject cRNA Injection (GluN1 + GluN2 Subunits) Oocyte_Prep->cRNA_Inject Incubation Incubation (24-72h) cRNA_Inject->Incubation Recording_Setup Two-Electrode Voltage Clamp Setup Incubation->Recording_Setup Agonist_App Agonist Application (Glutamate + Glycine) Recording_Setup->Agonist_App DQP_App Co-application of This compound Agonist_App->DQP_App Data_Analysis Data Analysis (IC50 Determination) DQP_App->Data_Analysis

Figure 2: Experimental Workflow for Two-Electrode Voltage-Clamp Recordings.

Whole-Cell and Perforated-Patch Clamp Recordings in Mammalian Cells

These techniques provide a more physiologically relevant system to study the effects of this compound.

  • Cell Culture and Transfection: Human embryonic kidney (HEK) or baby hamster kidney (BHK) cells are cultured and transiently transfected with plasmids encoding the NMDA receptor subunits.

  • Recording Configuration:

    • Whole-Cell: The cell membrane is ruptured to allow direct electrical access and dialysis of the cell interior with the pipette solution.

    • Perforated-Patch: The pipette solution contains a pore-forming agent (e.g., gramicidin) that allows for electrical access without dialyzing the intracellular contents, thus preserving endogenous signaling molecules.

  • Electrophysiological Recording: Cells expressing the receptors are voltage-clamped, and currents are evoked by rapid application of agonists.

  • Drug Application and Data Analysis: this compound is applied, and its effect on the NMDA receptor-mediated current is measured to determine potency and kinetic parameters.

This compound and GPR52: An Indirect Relationship in the Context of Schizophrenia

Current scientific literature does not support a direct molecular interaction between this compound and the G protein-coupled receptor 52 (GPR52). The interest in both targets likely stems from their individual therapeutic potential in neuropsychiatric disorders such as schizophrenia.

NMDA Receptor Hypofunction in Schizophrenia: The NMDA receptor hypofunction hypothesis of schizophrenia is a leading theory for the pathophysiology of the disease.[5] Modulators of NMDA receptor activity, particularly those targeting specific subunits like GluN2C and GluN2D, are being investigated as potential therapeutic agents.[6] this compound, as a NAM of GluN2C/D-containing receptors, could potentially be used to probe the role of these specific receptor subtypes in the disease.

GPR52 as a Novel Antipsychotic Target: GPR52 is an orphan Gs-coupled receptor highly expressed in brain regions implicated in schizophrenia, such as the striatum and cortex.[7][8] Activation of GPR52 is thought to have a dual effect:

  • In the striatum, it may functionally oppose the signaling of the dopamine (B1211576) D2 receptor, a key target of current antipsychotics.[7][8]

  • In the cortex, it may enhance the function of the dopamine D1 and NMDA receptors, potentially improving cognitive and negative symptoms of schizophrenia.[8][9]

GPR52_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GPR52_Agonist GPR52 Agonist GPR52 GPR52 GPR52_Agonist->GPR52 Activates Gs Gαs GPR52->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP ATP to cAMP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Figure 3: GPR52 Signaling Pathway.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of GluN2C- and GluN2D-containing NMDA receptors. Its mechanism as a selective, noncompetitive, and voltage-independent negative allosteric modulator is well-characterized. While there is no evidence for a direct interaction with GPR52, both targets are of significant interest in the field of neuropsychiatric drug discovery, particularly for the development of novel therapeutics for schizophrenia. Further research into the in vivo effects of this compound will be crucial in elucidating the therapeutic potential of modulating GluN2C/D-containing NMDA receptors.

References

The Structure-Activity Relationship of DQP-1105: A Negative Allosteric Modulator of GluN2C/D-Containing NMDA Receptors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

DQP-1105, chemically known as 4-(5-(4-bromophenyl)-3-(6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid, is a potent and selective negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2C or GluN2D subunits.[1][2] This document provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its mechanism of action, quantitative activity data, and the experimental protocols utilized for its characterization. The information presented herein is intended to serve as a technical resource for researchers and professionals involved in the fields of neuroscience, pharmacology, and drug development.

Introduction

N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate (B1630785) receptors that play a crucial role in excitatory synaptic transmission in the central nervous system.[2] These receptors are heterotetrameric complexes typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits (A-D). The diverse subunit composition of NMDA receptors gives rise to distinct pharmacological and biophysical properties, making subunit-selective modulation an attractive therapeutic strategy. Over-activation of NMDA receptors is implicated in various neurological disorders, yet non-selective antagonists often lead to significant adverse effects.[3] this compound emerged from high-throughput screening as a selective inhibitor of NMDA receptors containing GluN2C or GluN2D subunits, offering a promising avenue for targeted therapeutic intervention.[3]

Chemical Structure and Properties

  • IUPAC Name: 4-[3-(4-bromophenyl)-5-(6-methyl-2-oxo-4-phenyl-3H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid[4]

  • Molecular Formula: C₂₉H₂₄BrN₃O₄

  • Molecular Weight: 558.42 g/mol

  • CAS Number: 380560-89-4

  • Core Scaffold: Dihydroquinoline–pyrazoline (DQP) derivative[3]

Mechanism of Action

This compound acts as a negative allosteric modulator of NMDA receptors. Its inhibitory action is characterized by the following key features:

  • Subunit Selectivity: this compound exhibits significant selectivity for NMDA receptors containing GluN2C and GluN2D subunits over those with GluN2A and GluN2B subunits.[1][2][5][6]

  • Noncompetitive Inhibition: The inhibitory effect of this compound cannot be overcome by increasing the concentration of the agonists glutamate or glycine, indicating a noncompetitive mechanism of action.[1][2][5]

  • Voltage-Independence: The inhibition by this compound is not dependent on the membrane potential.[1][2][5]

  • Glutamate-Dependent Binding: The affinity of this compound for the receptor increases in the presence of glutamate, but not glycine.[3][4][7] This suggests that the binding of glutamate induces a conformational change in the receptor that favors the binding of this compound.

  • Mode of Action: this compound is believed to inhibit a pregating step in receptor activation without altering the mean open time or single-channel conductance.[1][2][5] This suggests that it prevents the channel from opening rather than blocking the open pore.

  • Binding Site: Mutagenesis studies have identified two key residues in the lower lobe of the GluN2 agonist-binding domain that are crucial for the selectivity of this compound.[1][5] This indicates that this compound binds to a novel allosteric site in a subunit-selective manner.[1][5]

Quantitative Structure-Activity Relationship Data

The inhibitory potency of this compound and its analogs has been evaluated against various NMDA receptor subtypes. The following table summarizes the key quantitative data.

CompoundTarget ReceptorIC₅₀ (μM)Assay SystemReference
This compound GluN1/GluN2C7.0Xenopus laevis oocytes[3][6]
GluN1/GluN2D2.7Xenopus laevis oocytes[3][6]
GluN1/GluN2A>100Xenopus laevis oocytes[1][5]
GluN1/GluN2B>100Xenopus laevis oocytes[1][5]
GluN1/GluN2C8.5BHK cells
GluN1/GluN2D2.7BHK cells
GluN1/GluN2A206BHK cells
GluN1/GluN2B121BHK cells
Compound 2a GluN1/GluN2C0.77Xenopus laevis oocytes[3]
GluN1/GluN2D0.44Xenopus laevis oocytes[3]
Compound 2i GluN1/GluN2D0.10HEK cells[3]

Experimental Protocols

Recombinant NMDA Receptor Expression in Xenopus laevis Oocytes
  • Oocyte Preparation: Mature female Xenopus laevis frogs are anesthetized, and ovarian lobes are surgically removed. Oocytes are manually defolliculated after treatment with collagenase.

  • cRNA Injection: Oocytes are injected with cRNAs encoding the desired NMDA receptor subunits (e.g., GluN1 and a specific GluN2 subunit).

  • Incubation: Injected oocytes are incubated for 1-3 days to allow for receptor expression.

  • Electrophysiological Recording: Two-electrode voltage-clamp recordings are performed to measure agonist-evoked currents in response to glutamate and glycine. This compound is applied to determine its inhibitory effect on these currents.

Mammalian Cell Culture and Transfection
  • Cell Lines: Human Embryonic Kidney (HEK) 293 cells or Baby Hamster Kidney (BHK) cells are commonly used.[2][3]

  • Transfection: Cells are transiently transfected with plasmids encoding the NMDA receptor subunits using standard methods like calcium phosphate (B84403) precipitation or lipofection.

  • Cell Culture: Transfected cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

Whole-Cell Patch-Clamp Electrophysiology
  • Cell Preparation: Transfected mammalian cells are plated on coverslips for recording.

  • Recording: Whole-cell voltage-clamp recordings are performed using patch pipettes filled with an internal solution. The external solution contains the agonists (glutamate and glycine) and the modulator (this compound).

  • Data Acquisition: Agonist-evoked currents are recorded in the presence and absence of this compound to determine its inhibitory potency and mechanism of action.[2]

In Vivo Studies in Murine Models
  • Animal Models: Murine models of neurological disorders, such as tuberous sclerosis complex (TSC)-induced epilepsy (Tsc1+/- mice), have been used to evaluate the in vivo efficacy of this compound.[3]

  • Drug Administration: this compound is dissolved in a suitable vehicle (e.g., 4% ethanol, 5% Tween 80, 5% PEG 400 in saline) and administered via intraperitoneal (IP) injection.[8]

  • Behavioral and Electrophysiological Monitoring: The effects of this compound on disease-related phenotypes, such as seizure burden, are monitored.[3]

Visualizations

Signaling Pathway of this compound Action

DQP1105_Mechanism cluster_receptor NMDA Receptor GluN1 GluN1 (Glycine Binding) GluN2D GluN2D (Glutamate Binding) IonChannel Ion Channel (Closed) GluN2D->IonChannel Prevents Opening Ca_Influx Ca²⁺ Influx (Blocked) Glutamate Glutamate Glutamate->GluN2D Binds DQP1105 This compound DQP1105->GluN2D Binds to Allosteric Site DQP1105_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Expression Receptor Expression (Oocytes/HEK cells) Electrophysiology Electrophysiology (Voltage-Clamp) Expression->Electrophysiology SAR Structure-Activity Relationship Analysis Electrophysiology->SAR Model Disease Model (e.g., Tsc1+/- mice) SAR->Model Lead Compound Selection Administration This compound Administration (IP) Model->Administration Efficacy Efficacy Assessment (e.g., Seizure Reduction) Administration->Efficacy

References

DQP-1105: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, mechanism of action, and experimental protocols related to DQP-1105, a potent and selective negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2C or GluN2D subunits.

Core Chemical Properties and Identification

This compound, with the CAS Number 380560-89-4, is a synthetic organic compound belonging to the dihydroquinoline-pyrazoline class.[1][2][3] Its chemical name is 4-(5-(4-bromophenyl)-3-(6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid.[4][5]

PropertyValueSource
CAS Number 380560-89-4[1][6][7][8][9]
Molecular Formula C29H24BrN3O4[7][8][10]
Molecular Weight 558.42 g/mol [7][9][10]
Purity ≥97%[7]
Appearance Yellow-white solid[9]
Solubility Soluble in DMSO[7][8][10]

Mechanism of Action: Selective NMDA Receptor Modulation

This compound functions as a noncompetitive antagonist of the NMDA receptor.[7] Its inhibitory action is highly selective for receptors containing the GluN2C and GluN2D subunits, with significantly lower potency at receptors containing GluN2A and GluN2B subunits.[7] This selectivity provides a valuable tool for dissecting the physiological roles of GluN2C/D-containing NMDA receptors.

The inhibitory effect of this compound is voltage-independent and cannot be overcome by increasing the concentration of the co-agonists glutamate (B1630785) or glycine.[4][5] This is consistent with a noncompetitive, allosteric mechanism of action.[4] this compound is a negative allosteric modulator, meaning it binds to a site on the receptor that is distinct from the agonist binding site to reduce the receptor's activity.[1][11]

A key feature of this compound's mechanism is its glutamate-dependence. Its inhibitory potency is enhanced in the presence of glutamate, suggesting that the binding of glutamate to the receptor induces a conformational change that increases the affinity of this compound for its allosteric binding site.[2][3]

Signaling Pathway of this compound at the NMDA Receptor

The following diagram illustrates the signaling pathway of the NMDA receptor and the inhibitory action of this compound.

DQP1105_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor GluN1 GluN2C/D Glutamate->NMDAR:g2 Binds Glycine Glycine Glycine->NMDAR:g1 Binds DQP1105 This compound DQP1105->NMDAR Allosteric Binding (Glutamate-Dependent) Block Inhibition of Channel Gating DQP1105->Block Ca_ion Ca²⁺ NMDAR->Ca_ion Ca²⁺ Influx (Blocked by this compound) Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Downstream Activates Block->NMDAR

This compound inhibits NMDA receptor signaling.

Potency and Selectivity

The inhibitory potency of this compound is quantified by its half-maximal inhibitory concentration (IC50) values, which demonstrate its selectivity for GluN2C and GluN2D subunits.

Receptor SubunitIC50 (µM)Source
GluN2D 2.7[7]
GluN2C 7.0 - 8.5[7]
GluN2B 121[7]
GluA1 (AMPA) 198[6]
GluK2 (Kainate) 153[7]
GluN2A 206[7]

Experimental Protocols

The following sections outline generalized methodologies for key experiments used to characterize the activity of this compound.

Whole-Cell Voltage-Clamp Electrophysiology

This technique is used to measure the ion flow across the entire membrane of a cell, allowing for the characterization of this compound's effect on NMDA receptor currents.

Objective: To determine the inhibitory effect of this compound on NMDA receptor-mediated currents in a whole-cell configuration.

Materials:

  • HEK293 cells or Xenopus oocytes expressing specific NMDA receptor subunit combinations (e.g., GluN1/GluN2C, GluN1/GluN2D).

  • Patch-clamp amplifier and data acquisition system.

  • Borosilicate glass capillaries for pipette fabrication.

  • External solution (e.g., containing in mM: 150 NaCl, 2.5 KCl, 10 HEPES, 2 CaCl2, 0.01 EDTA, pH 7.4).

  • Internal pipette solution (e.g., containing in mM: 110 CsF, 30 CsCl, 4 NaCl, 0.5 CaCl2, 5 BAPTA, 10 HEPES, pH 7.2).

  • NMDA receptor agonists: Glutamate and Glycine.

  • This compound stock solution (in DMSO).

Procedure:

  • Cell Preparation: Culture and transfect HEK293 cells with the desired NMDA receptor subunit cDNAs. For Xenopus oocytes, inject the cRNAs and incubate for 2-5 days.

  • Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording:

    • Establish a whole-cell patch-clamp configuration on a selected cell.

    • Clamp the membrane potential at a holding potential of -60 mV.

    • Apply agonists (e.g., 100 µM glutamate and 30 µM glycine) to elicit a baseline NMDA receptor current.

    • Co-apply varying concentrations of this compound with the agonists to determine the concentration-dependent inhibition.

    • Record the current responses using the patch-clamp amplifier and acquisition software.

  • Data Analysis:

    • Measure the peak or steady-state current amplitude in the absence and presence of this compound.

    • Normalize the inhibited currents to the control baseline current.

    • Plot the normalized current as a function of this compound concentration and fit the data with a Hill equation to determine the IC50 value.

Single-Channel Patch-Clamp Recording

This high-resolution technique allows for the study of how this compound affects the gating properties of individual NMDA receptor channels.

Objective: To investigate the mechanism of this compound inhibition on the open probability and conductance of single NMDA receptor channels.

Materials:

  • Same as for whole-cell recording, with a focus on excised outside-out patches.

Procedure:

  • Patch Excision: After establishing a whole-cell configuration, slowly retract the pipette to excise a small patch of membrane containing one or more NMDA receptor channels (outside-out configuration).

  • Recording:

    • Apply agonists to the extracellular side of the patch to activate the channels.

    • Record single-channel currents at a fixed holding potential.

    • Apply this compound to the bath to observe its effect on channel activity.

  • Data Analysis:

    • Analyze the recordings to determine the single-channel conductance, mean open time, and open probability.

    • Compare these parameters before and after the application of this compound to understand its effect on channel gating. Studies have shown this compound reduces the frequency of channel opening without significantly altering the mean open time or single-channel conductance.[4][5]

Experimental Workflow Diagram

The following diagram provides a generalized workflow for characterizing the activity of a compound like this compound.

Experimental_Workflow A Compound Synthesis and Purification B Cell Line Preparation (Transfection/Injection) A->B C Electrophysiological Recording (Whole-Cell / Patch-Clamp) B->C D Data Acquisition C->D E Concentration-Response Analysis (IC50 Determination) D->E F Mechanism of Action Studies (e.g., Single-Channel Analysis) E->F G Selectivity Profiling (Testing against other receptors) E->G H In Vivo Studies (Animal Models) F->H G->H

Generalized workflow for this compound characterization.

Synthesis of this compound

The synthesis of this compound and its analogs has been described in the scientific literature. A common synthetic route involves a multi-step process.[3] The synthesis generally starts from commercially available precursors and involves key steps such as condensation and cyclization reactions to form the core dihydroquinoline-pyrazoline scaffold. Further modifications are then made to introduce the necessary functional groups. For detailed, step-by-step synthetic procedures, readers are encouraged to consult the primary research articles.

Conclusion

This compound is a valuable pharmacological tool for studying the roles of GluN2C and GluN2D-containing NMDA receptors in the central nervous system. Its high selectivity and well-characterized mechanism of action make it a suitable probe for both in vitro and in vivo investigations. The experimental protocols outlined in this guide provide a foundation for researchers to further explore the therapeutic potential of targeting these specific NMDA receptor subtypes in various neurological and psychiatric disorders.

References

An In-depth Technical Guide on the Glutamate-Dependent Binding Mechanism of DQP-1105

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DQP-1105 is a selective, noncompetitive negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors containing GluN2C or GluN2D subunits.[1][2][3] Its inhibitory action is uniquely dependent on the presence of glutamate (B1630785), demonstrating a sophisticated mechanism of action that offers a potential therapeutic window for neurological disorders characterized by NMDA receptor hyperexcitability. This document provides a comprehensive overview of the binding mechanism of this compound, detailing its interaction with the NMDA receptor, summarizing key quantitative data, outlining the experimental protocols used for its characterization, and visualizing the associated molecular and experimental pathways.

Introduction to this compound and its Target: The NMDA Receptor

The NMDA receptor is a ligand-gated ion channel crucial for excitatory neurotransmission in the central nervous system, playing a key role in synaptic plasticity, learning, and memory.[4] These receptors are heterotetramers, typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits (A-D). The diverse combination of these subunits gives rise to a variety of NMDA receptor subtypes with distinct pharmacological and biophysical properties.[4]

This compound, with the chemical name 4-(5-(4-bromophenyl)-3-(6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid, is a potent antagonist that shows significant selectivity for NMDA receptors containing the GluN2C and GluN2D subunits.[1][3] Unlike competitive antagonists that bind to the glutamate or glycine (B1666218) binding site, this compound acts as a noncompetitive inhibitor, binding to a distinct allosteric site.[1][3] This allosteric modulation provides a more nuanced approach to tempering receptor activity without complete blockade, which is often associated with significant side effects.

The Glutamate-Dependent Binding Mechanism of this compound

The inhibitory effect of this compound is intricately linked to the conformational state of the NMDA receptor, specifically its glutamate-bound state. The affinity of this compound for the receptor is significantly enhanced when glutamate is bound to the GluN2 subunit.[2][5][6] This suggests that the binding of glutamate induces a conformational change in the receptor that either creates or exposes the high-affinity binding site for this compound. This mechanism is consistent with a model where this compound stabilizes a glutamate-bound, non-conducting state of the receptor.

Key characteristics of the this compound binding mechanism include:

  • Noncompetitive Inhibition : The inhibitory effect of this compound cannot be overcome by increasing the concentration of glutamate or the co-agonist glycine.[1][3]

  • Voltage-Independence : The inhibitory action of this compound is not dependent on the membrane potential.[1][2]

  • Allosteric Binding Site : Mutagenesis studies using chimeric receptors have identified a novel binding site located in the lower lobe of the GluN2 agonist-binding domain.[1][3] This site is distinct from the orthosteric glutamate-binding pocket.

  • Glutamate-Dependence : The potency of this compound is significantly increased in the presence of glutamate.[2][5] This is evidenced by a lower IC50 value for inhibition of steady-state currents compared to peak currents in electrophysiological recordings.[2]

Signaling Pathway of NMDA Receptor Modulation by this compound

The following diagram illustrates the proposed signaling pathway for the glutamate-dependent inhibition of the NMDA receptor by this compound.

DQP1105_Mechanism cluster_receptor NMDA Receptor States cluster_ligands Ligands Resting Resting State (Unbound) Glutamate_Bound Glutamate-Bound State (Open/Conducting) DQP_Bound_Low_Affinity This compound Bound (Low Affinity, Resting) Resting->DQP_Bound_Low_Affinity Low affinity binding Glutamate_DQP_Bound Glutamate & this compound Bound (High Affinity, Non-Conducting) Glutamate_Bound->Glutamate_DQP_Bound High affinity binding Ion_Flux Neuronal Excitation Glutamate_Bound->Ion_Flux Ca2+, Na+ influx DQP_Bound_Low_Affinity->Glutamate_DQP_Bound Glutamate binding enhances affinity No_Ion_Flux Inhibition of Excitation Glutamate_DQP_Bound->No_Ion_Flux Channel Blocked Glutamate Glutamate Glutamate->Resting Binds DQP1105 This compound TEVC_Workflow cluster_prep Oocyte Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Oocyte_Harvest Harvest Oocytes from Xenopus laevis Defolliculation Defolliculation (Collagenase Treatment) Oocyte_Harvest->Defolliculation cRNA_Injection Inject cRNA for GluN1 and GluN2 subunits Defolliculation->cRNA_Injection Incubation Incubate for 2-5 days cRNA_Injection->Incubation Placement Place oocyte in recording chamber Incubation->Placement Impale Impale with two microelectrodes (Voltage and Current) Placement->Impale Clamp Voltage clamp at -40 to -70 mV Impale->Clamp Perfusion Perfuse with agonist (Glutamate + Glycine) Clamp->Perfusion DQP_Application Co-apply this compound at various concentrations Perfusion->DQP_Application Recording Record inward current DQP_Application->Recording Measure_Inhibition Measure percent inhibition of current Recording->Measure_Inhibition Dose_Response Plot dose-response curve Measure_Inhibition->Dose_Response Calculate_IC50 Calculate IC50 using Hill equation Dose_Response->Calculate_IC50

References

In-Depth Technical Guide: Discovery and Synthesis of DQP-1105

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DQP-1105, with the chemical name 4-(5-(4-bromophenyl)-3-(6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid, is a potent and selective noncompetitive negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2C or GluN2D subunits.[1][2][3] Its discovery through high-throughput screening and subsequent characterization have positioned it as a valuable pharmacological tool for investigating the physiological and pathological roles of GluN2C/D-containing NMDA receptors. This document provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and a summary of its quantitative data.

Discovery

This compound was identified as a selective modulator of GluN2C/D-containing NMDA receptors through a high-throughput screening (HTS) campaign.[2] While the specific details of the initial screening library have not been publicly disclosed, the general workflow for identifying such modulators typically involves the use of cell lines stably expressing specific NMDA receptor subunit combinations.

High-Throughput Screening Workflow

The discovery of novel NMDA receptor modulators like this compound generally employs a multi-step screening process designed to identify and validate compounds with the desired activity and selectivity.

HTS_Workflow cluster_0 Primary Screen cluster_1 Secondary Screen & Hit Validation cluster_2 Lead Optimization Compound_Library Compound Library Primary_Assay High-Throughput Primary Assay (e.g., Calcium Flux) Compound_Library->Primary_Assay Primary_Hits Primary Hits Primary_Assay->Primary_Hits Dose_Response Dose-Response Confirmation Primary_Hits->Dose_Response Selectivity_Assay Selectivity Assays (vs. GluN2A/B) Dose_Response->Selectivity_Assay Validated_Hits Validated Hits Selectivity_Assay->Validated_Hits SAR_Studies Structure-Activity Relationship (SAR) Studies Validated_Hits->SAR_Studies Lead_Compound Lead Compound (this compound) SAR_Studies->Lead_Compound

Figure 1: Generalized high-throughput screening workflow for the discovery of selective NMDA receptor modulators.

Synthesis

While a detailed, step-by-step synthesis protocol for this compound has not been published, a plausible synthetic route can be constructed based on established methods for the synthesis of its core dihydroquinoline and pyrazoline moieties. The synthesis would likely involve a multi-step process.

Plausible Synthetic Pathway

The synthesis of this compound can be envisioned through the following key steps:

  • Synthesis of the Dihydroquinoline Core: The synthesis of the 3-acetyl-6-methyl-4-phenyl-1,2-dihydroquinolin-2-one core can be achieved through a condensation reaction.

  • Chalcone (B49325) Formation: The dihydroquinoline core would then undergo a Claisen-Schmidt condensation with 4-bromobenzaldehyde (B125591) to form the corresponding chalcone.

  • Pyrazoline Ring Formation: The final step would involve the cyclization of the chalcone with a suitable hydrazine (B178648) derivative, such as succinic hydrazide, to form the pyrazoline ring and introduce the butanoic acid side chain.

Synthesis_Pathway cluster_0 Step 1: Dihydroquinoline Synthesis cluster_1 Step 2: Chalcone Formation cluster_2 Step 3: Pyrazoline Formation start1 Substituted Aniline + Acetoacetate Derivative quinolinone 3-acetyl-6-methyl-4-phenyl- 1,2-dihydroquinolin-2-one start1->quinolinone Condensation chalcone Chalcone Intermediate quinolinone->chalcone Claisen-Schmidt Condensation aldehyde 4-Bromobenzaldehyde aldehyde->chalcone dqp1105 This compound chalcone->dqp1105 Cyclization hydrazide Succinic Hydrazide hydrazide->dqp1105

Figure 2: Plausible synthetic pathway for this compound.

Biological Activity and Mechanism of Action

This compound is a noncompetitive negative allosteric modulator of NMDA receptors with high selectivity for those containing GluN2C and GluN2D subunits.[1][2] Its inhibitory action is voltage-independent and cannot be overcome by increasing the concentrations of the co-agonists glutamate (B1630785) or glycine.[1][2]

Signaling Pathway

This compound exerts its effect by binding to a site on the NMDA receptor that is distinct from the agonist binding sites and the ion channel pore. This binding event reduces the probability of the channel opening in response to agonist binding, thereby decreasing the influx of Ca²⁺ and Na⁺ ions. The selectivity of this compound for GluN2C/D subunits is attributed to specific amino acid residues located in the lower lobe of the GluN2 agonist binding domain.[1][2]

Signaling_Pathway Glutamate Glutamate NMDAR GluN1/GluN2C/D Receptor Glutamate->NMDAR Glycine Glycine Glycine->NMDAR Ion_Channel Ion Channel NMDAR->Ion_Channel Activation DQP1105 This compound DQP1105->NMDAR Negative Allosteric Modulation Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Opens Downstream Downstream Signaling (e.g., CaMKII, CREB activation) Ca_Influx->Downstream

Figure 3: Signaling pathway showing the negative allosteric modulation of the NMDA receptor by this compound.

Quantitative Data

The potency and selectivity of this compound have been determined in various in vitro systems. The following table summarizes the reported IC₅₀ values.

Receptor SubunitCell LineAssay TypeIC₅₀ (µM)Reference
GluN1/GluN2AHEK293Electrophysiology> 300[2]
GluN1/GluN2BHEK293Electrophysiology> 300[2]
GluN1/GluN2CHEK293Electrophysiology7.0[2]
GluN1/GluN2DHEK293Electrophysiology2.7[2]
GluN1/GluN2DOocytesTwo-electrode voltage clamp2.7[2]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents flowing through the NMDA receptors in response to agonist application and the modulatory effect of this compound.

Protocol:

  • Cell Culture: Human embryonic kidney (HEK293) cells are transiently transfected with plasmids encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2D).

  • Recording Setup: Whole-cell patch-clamp recordings are performed at room temperature. The external solution contains (in mM): 150 NaCl, 2.5 KCl, 10 HEPES, 0.01 EDTA, and 1 CaCl₂, with the pH adjusted to 7.3. The internal pipette solution contains (in mM): 110 CsF, 30 CsCl, 4 NaCl, 0.5 CaCl₂, 5 BAPTA, and 10 HEPES, with the pH adjusted to 7.35.

  • Data Acquisition: Cells are voltage-clamped at -60 mV. NMDA receptor-mediated currents are evoked by the rapid application of a solution containing glutamate and glycine. This compound is co-applied with the agonists to determine its inhibitory effect.

  • Data Analysis: The peak and steady-state current amplitudes in the presence and absence of this compound are measured to calculate the percent inhibition and determine the IC₅₀ value.

Calcium Flux Assay

This assay measures changes in intracellular calcium concentration, a downstream consequence of NMDA receptor activation.

Protocol:

  • Cell Preparation: HEK293 cells stably expressing the target NMDA receptor subunits are plated in 96-well plates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, according to the manufacturer's instructions.

  • Compound Application: this compound at various concentrations is pre-incubated with the cells before the addition of NMDA receptor agonists.

  • Fluorescence Measurement: Changes in fluorescence intensity are monitored using a fluorescence plate reader.

  • Data Analysis: The agonist-induced increase in fluorescence in the presence of this compound is compared to the control response to determine the inhibitory activity of the compound.

Pharmacokinetics and Clinical Development

To date, there is no publicly available information on the pharmacokinetic properties of this compound in preclinical animal models. Furthermore, there is no indication that this compound has entered into clinical trials. Its primary utility remains as a selective pharmacological tool for in vitro and in vivo research into the function of GluN2C/D-containing NMDA receptors.

Conclusion

This compound is a valuable research tool that has significantly contributed to the understanding of the roles of GluN2C and GluN2D NMDA receptor subunits. Its high selectivity makes it a superior probe compared to less selective antagonists. While its therapeutic potential remains unexplored, the in-depth characterization of this compound provides a solid foundation for the future development of novel therapeutics targeting these specific NMDA receptor subtypes for the treatment of various neurological and psychiatric disorders.

References

The Enigmatic Duo: A Technical Guide to GluN2C and GluN2D NMDA Receptors in the Central Nervous System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyl-D-aspartate (NMDA) receptors are critical players in excitatory synaptic transmission, plasticity, and neuronal development. While the roles of the predominant GluN2A and GluN2B subunits have been extensively studied, the less abundant GluN2C and GluN2D subunits are emerging as key modulators of distinct neural circuits and functions. Their unique biophysical properties, restricted expression patterns, and distinct downstream signaling cascades present novel opportunities for therapeutic intervention in a range of neurological and psychiatric disorders. This in-depth technical guide provides a comprehensive overview of the current understanding of GluN2C and GluN2D receptors in the central nervous system (CNS), with a focus on their distribution, function, pharmacology, and involvement in disease. Detailed experimental protocols and structured quantitative data are provided to facilitate further research and drug development in this exciting field.

Introduction: Beyond the Canonical NMDA Receptors

NMDA receptors are heterotetrameric ion channels typically composed of two obligatory GluN1 subunits and two variable GluN2 subunits (GluN2A-D). The specific GluN2 subunit composition dictates the receptor's pharmacological and biophysical properties, including agonist affinity, channel conductance, open probability, deactivation kinetics, and magnesium (Mg²⁺) block.[1][2] While GluN2A and GluN2B-containing receptors are widely expressed throughout the brain and are central to synaptic plasticity phenomena like long-term potentiation (LTP) and long-term depression (LTD), GluN2C and GluN2D-containing receptors exhibit a more restricted and distinct expression profile, suggesting specialized roles in CNS function.

Distinct Distribution and Cellular Localization

The differential expression patterns of GluN2C and GluN2D subunits are fundamental to their specialized functions.

  • GluN2C: In the telencephalon, including the cerebral cortex and hippocampus, GluN2C mRNA is predominantly found in astrocytes .[3] However, in other brain regions like the cerebellum, thalamus, and olfactory bulb, GluN2C is expressed in neurons. Notably, GluN2C is also found in parvalbumin (PV)-positive neurons in the globus pallidus externa and substantia nigra.[4]

  • GluN2D: In contrast to GluN2C in the forebrain, GluN2D is primarily expressed in GABAergic interneurons , particularly parvalbumin-positive (PV) interneurons, in the cortex, hippocampus, and substantia nigra.[5][6] Its expression is high during early postnatal development and decreases in most brain regions with age, though it remains in specific interneuron populations.[5] GluN2D is also prominently expressed in the subthalamic nucleus and midbrain dopamine (B1211576) neurons.[7][8]

This distinct cellular localization—GluN2C in astrocytes and GluN2D in interneurons in key brain regions—forms the basis for their opposing roles in modulating neuronal network activity.

Unique Biophysical and Pharmacological Properties

GluN2C and GluN2D subunits confer unique properties to NMDA receptors that set them apart from their GluN2A and GluN2B counterparts.

Table 1: Comparative Electrophysiological Properties of NMDA Receptor Subunits

PropertyGluN2AGluN2BGluN2CGluN2D
Glutamate (B1630785) EC₅₀ (µM) ~1.5~1.5~0.85~0.3
Glycine EC₅₀ (µM) ~0.8~0.45~0.2~0.07
Mg²⁺ IC₅₀ (µM) at -60 mV ~26High~80 (triheteromeric)Low
Deactivation Time Constant (ms) Fast (~50-100)Slow (~300-500)SlowVery Slow (~4000)
Maximal Open Probability (Pₒ) ~0.5~0.1~0.01~0.01
Single-Channel Conductance (pS) High (50)High (50)Low (36)Low (36)

Data compiled from multiple sources, including[1][9].

These properties, particularly the high affinity for glutamate and reduced Mg²⁺ block, suggest that GluN2C and GluN2D-containing receptors are well-suited to respond to low, ambient levels of glutamate and can be active at more negative membrane potentials.[6][10]

Table 2: Pharmacology of GluN2C and GluN2D Selective Ligands

CompoundTypeTarget(s)IC₅₀ / EC₅₀
DQP-1105 Negative Allosteric ModulatorGluN2C/GluN2DGluN2C: ~7.0 µM, GluN2D: ~2.7 µM
CIQ Positive Allosteric ModulatorGluN2C/GluN2DPotentiates responses
UBP145 Competitive AntagonistGluN2C/GluN2D > GluN2A/B-
QNZ46 Negative Allosteric ModulatorGluN2C/GluN2D-
Ketamine Channel BlockerAll NMDARs (higher affinity for GluN2C)-

IC₅₀ values can vary depending on experimental conditions. Data from[11][12].

Opposing Roles in Modulating Neuronal Oscillations

A key functional distinction of GluN2C and GluN2D receptors lies in their opposing modulation of neuronal network oscillations, particularly gamma oscillations, which are crucial for cognitive processes.

  • GluN2C in Astrocytes: Excitatory Feedback: Activation of astrocytic GluN2C receptors by synaptic glutamate spillover is thought to lead to the release of gliotransmitters, which in turn depolarize nearby pyramidal neurons, thereby providing an excitatory feedback loop that can enhance neuronal firing and gamma oscillations.[3][6]

  • GluN2D in Interneurons: Inhibitory Feedback: Conversely, the activation of GluN2D receptors on PV-interneurons enhances their excitability, leading to increased GABA release and a stronger inhibitory feedback onto pyramidal neurons, which can dampen neuronal activity and modulate gamma oscillations.[5][6]

This bidirectional control mechanism highlights the sophisticated interplay between neurons and glia in regulating network dynamics.

G cluster_0 Glutamatergic Synapse cluster_1 Astrocytic Modulation cluster_2 Interneuronal Modulation Pyramidal Neuron (Presynaptic) Pyramidal Neuron (Presynaptic) Pyramidal Neuron (Postsynaptic) Pyramidal Neuron (Postsynaptic) Pyramidal Neuron (Presynaptic)->Pyramidal Neuron (Postsynaptic) Glutamate GluN2C GluN2C Pyramidal Neuron (Presynaptic)->GluN2C Glutamate Spillover GluN2D GluN2D Pyramidal Neuron (Presynaptic)->GluN2D Glutamate Astrocyte Astrocyte Astrocyte->Pyramidal Neuron (Postsynaptic) Gliotransmitter Release (Excitatory Feedback) GluN2C->Astrocyte Activation PV Interneuron PV Interneuron PV Interneuron->Pyramidal Neuron (Postsynaptic) GABA Release (Inhibitory Feedback) GluN2D->PV Interneuron Activation G cluster_0 Tissue Preparation cluster_1 Hybridization cluster_2 Detection & Imaging Fixation Fixation Cryoprotection Cryoprotection Fixation->Cryoprotection Sectioning Sectioning Cryoprotection->Sectioning Prehybridization Prehybridization Sectioning->Prehybridization Hybridization with Labeled Riboprobe Hybridization with Labeled Riboprobe Prehybridization->Hybridization with Labeled Riboprobe Post-hybridization Washes Post-hybridization Washes Hybridization with Labeled Riboprobe->Post-hybridization Washes Antibody Incubation Antibody Incubation Post-hybridization Washes->Antibody Incubation Signal Amplification Signal Amplification Antibody Incubation->Signal Amplification Microscopy Microscopy Signal Amplification->Microscopy

References

Delving into NMDA Receptor Subtype Selectivity: A Technical Guide to DQP-1105

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of DQP-1105 as a selective pharmacological tool for studying N-methyl-D-aspartate (NMDA) receptor subtypes. This compound, a dihydroquinoline-pyrazoline derivative, has emerged as a valuable negative allosteric modulator (NAM) with a preference for NMDA receptors containing GluN2C and GluN2D subunits over those with GluN2A and GluN2B subunits. This document provides a comprehensive overview of its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its characterization.

Core Concepts: Mechanism of Action

This compound exhibits a noncompetitive and voltage-independent antagonism of NMDA receptors.[1][2][3][4] Its inhibitory action is not overcome by increasing the concentration of the co-agonists glutamate (B1630785) or glycine (B1666218), confirming its allosteric binding site.[2][3][4] A key feature of this compound's mechanism is its glutamate-dependent binding.[1][5] The affinity of this compound for the GluN1/GluN2D receptor increases after the receptor binds to glutamate, a phenomenon observed as a time-dependent relaxation of the current response in electrophysiological recordings.[1][6] This suggests that this compound preferentially binds to and stabilizes a glutamate-bound, non-conducting state of the receptor. Studies on single-channel currents have shown that this compound reduces the channel open probability without significantly altering the mean open time or single-channel conductance, indicating that it likely inhibits a pre-gating step in receptor activation.[2][4]

The selectivity of this compound is attributed to specific residues within the lower lobe of the GluN2 agonist-binding domain, highlighting a novel binding site for subunit-selective modulation of NMDA receptors.[2][4]

Quantitative Data Summary

The following tables summarize the inhibitory potency (IC50) of this compound on various NMDA and other glutamate receptor subtypes as determined by electrophysiological studies in different expression systems.

Receptor SubtypeExpression SystemIC50 (µM)Reference
GluN1/GluN2CXenopus oocytes7.0[1][5][7]
GluN1/GluN2DXenopus oocytes2.7[1][5][7]
GluN1/GluN2AXenopus oocytes>100[3]
GluN1/GluN2BXenopus oocytes>100[3]
GluN1/GluN2CHEK cellsPotent (specific value not stated)[3]
GluN1/GluN2DHEK cells2.1 (perforated patch)[3]
GluN1/GluN2AHEK cells54 (perforated patch)[3]
GluN1/GluN2BHEK cellsNegligible inhibition[3]
AMPA (GluA1)Xenopus oocytes>100[2][3]
Kainate (GluK2)Xenopus oocytes>100[2][3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Two-Electrode Voltage Clamp (TEVC) in Xenopus oocytes

This technique is crucial for determining the potency and selectivity of compounds on specific NMDA receptor subunit combinations expressed in a controlled environment.

1. Oocyte Preparation and cRNA Injection:

  • Harvest oocytes from female Xenopus laevis frogs.

  • Prepare complementary RNA (cRNA) for the desired GluN1 and GluN2 subunits from linearized plasmid DNA using an in vitro transcription kit.

  • Inject a precise volume of the cRNA mixture (e.g., 50 nl) into Stage V-VI oocytes.

  • Incubate the injected oocytes for 2-4 days at 16-18°C in Barth's solution to allow for receptor expression.

2. Electrophysiological Recording:

  • Place an oocyte in a recording chamber continuously perfused with recording solution (e.g., 90 mM NaCl, 1 mM KCl, 10 mM HEPES, 0.5 mM BaCl2, pH 7.4 with NaOH).

  • Impale the oocyte with two glass microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl. One electrode measures the membrane potential, and the other injects current.

  • Clamp the membrane potential at a holding potential of -40 mV to -70 mV.

  • Co-apply a maximally effective concentration of glutamate (100 µM) and glycine (30 µM) to elicit a baseline NMDA receptor current.

  • To determine the IC50, co-apply varying concentrations of this compound with the agonists and measure the steady-state inhibition of the current.

  • Wash the oocyte with the agonist solution between applications to ensure full recovery.

3. Data Analysis:

  • Normalize the inhibited current responses to the baseline current.

  • Plot the normalized response against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal concentration-response curve to determine the IC50 value and Hill slope.

Whole-Cell Patch-Clamp Recording in HEK293 Cells

This method allows for the study of NMDA receptor pharmacology in a mammalian cell line with greater control over the intracellular environment.

1. Cell Culture and Transfection:

  • Culture Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and penicillin/streptomycin.

  • Transfect the cells with plasmids encoding the desired GluN1 and GluN2 subunits, along with a marker gene like GFP, using a suitable transfection reagent (e.g., Lipofectamine).

  • Allow 24-48 hours for receptor expression.

2. Electrophysiological Recording:

  • Transfer a coverslip with transfected cells to a recording chamber on an inverted microscope.

  • Perfuse the chamber with an extracellular solution (e.g., 145 mM NaCl, 2.5 mM KCl, 10 mM HEPES, 10 mM glucose, 2 mM CaCl2, 0.01 mM glycine, pH 7.4 with NaOH).

  • Use a glass micropipette (3-5 MΩ resistance) filled with an intracellular solution (e.g., 140 mM Cs-gluconate, 10 mM HEPES, 10 mM EGTA, 2 mM Mg-ATP, 0.2 mM Na-GTP, pH 7.2 with CsOH) to form a high-resistance seal (GΩ) with the cell membrane of a GFP-positive cell.

  • Rupture the membrane patch to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -60 mV.

  • Apply glutamate (100 µM) and glycine (30 µM) using a rapid solution exchange system to evoke NMDA receptor currents.

  • Co-apply this compound with the agonists to measure its inhibitory effect.

3. Data Analysis:

  • Measure the peak or steady-state current amplitude in the absence and presence of this compound.

  • Calculate the percentage of inhibition for each concentration of this compound.

  • Determine the IC50 as described for the TEVC experiments.

In Vivo Seizure Model in Tsc1+/- Mice

This protocol describes the use of this compound in a genetic mouse model of epilepsy to assess its anticonvulsant effects.

1. Animal Model and Drug Preparation:

  • Use heterozygous Tsc1+/- mice, which are a model for Tuberous Sclerosis Complex and exhibit spontaneous seizures.[1]

  • Prepare this compound for intraperitoneal (IP) injection. For example, dissolve this compound in a vehicle solution such as 4% ethanol, 5% Tween 80, and 5% PEG 400 in sterile saline.[8]

2. Surgical Implantation of EEG Electrodes:

  • Anesthetize the mice and place them in a stereotaxic frame.

  • Implant cortical electrodes for continuous electroencephalogram (EEG) monitoring.

3. Drug Administration and Seizure Monitoring:

  • After a baseline EEG recording period to establish the frequency and duration of spontaneous seizures, administer this compound via IP injection at a dose of 28 mg/kg.[1][9]

  • Continuously record EEG and video for an extended period (e.g., 24-48 hours) post-injection to monitor seizure activity.

4. Data Analysis:

  • Visually inspect the EEG recordings to identify and quantify seizure events.

  • Calculate the seizure frequency (number of seizures per hour) and the average seizure duration before and after this compound administration.

  • Statistically compare the seizure burden to determine the efficacy of the treatment.

Visualizations

Signaling and Experimental Workflows

DQP1105_Mechanism cluster_receptor NMDA Receptor (GluN1/GluN2C/D) cluster_agonists Agonists cluster_modulator Modulator GluN1 GluN1 Receptor_Active GluN2 GluN2C/D Receptor_Inactive Glutamate Glutamate Glutamate->GluN2 Binds Glycine Glycine Glycine->GluN1 Binds DQP1105 This compound DQP1105->GluN2 Binds Allosterically (Glutamate-Dependent) Ion_Flow Ca2+, Na+ Influx Receptor_Active->Ion_Flow Channel Opens No_Ion_Flow No Ion Influx Receptor_Inactive->No_Ion_Flow Inhibition

Caption: Mechanism of this compound as a negative allosteric modulator of NMDA receptors.

TEVC_Workflow cluster_prep Preparation cluster_record Recording cluster_analysis Analysis Oocyte_Harvest Harvest Xenopus Oocytes cRNA_Inject Inject cRNA into Oocytes Oocyte_Harvest->cRNA_Inject cRNA_Prep Prepare GluN1/GluN2 cRNA cRNA_Prep->cRNA_Inject Incubate Incubate for Receptor Expression cRNA_Inject->Incubate TEVC_Setup Two-Electrode Voltage Clamp Setup Incubate->TEVC_Setup Agonist_App Apply Glutamate + Glycine TEVC_Setup->Agonist_App DQP_App Co-apply this compound Agonist_App->DQP_App Wash Washout DQP_App->Wash Measure_Current Measure Current Inhibition DQP_App->Measure_Current Wash->Agonist_App CR_Curve Generate Concentration-Response Curve Measure_Current->CR_Curve IC50_Calc Calculate IC50 CR_Curve->IC50_Calc

Caption: Experimental workflow for Two-Electrode Voltage Clamp (TEVC) analysis of this compound.

InVivo_Workflow cluster_setup Setup cluster_exp Experiment cluster_analysis Analysis Mouse_Model Tsc1+/- Mouse Model EEG_Implant Implant EEG Electrodes Mouse_Model->EEG_Implant Baseline_EEG Record Baseline Seizure Activity EEG_Implant->Baseline_EEG DQP_Inject Administer this compound (IP) Baseline_EEG->DQP_Inject Post_EEG Record Post-Injection EEG DQP_Inject->Post_EEG Seizure_Quant Quantify Seizure Frequency & Duration Post_EEG->Seizure_Quant Compare Compare Pre- vs. Post-Treatment Seizure_Quant->Compare Efficacy Determine Anticonvulsant Efficacy Compare->Efficacy

Caption: In vivo experimental workflow for assessing the anticonvulsant effects of this compound.

References

Preclinical Safety and Toxicity Profile of DQP-1105: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document summarizes publicly available preclinical data for DQP-1105 and outlines the standard toxicological evaluation framework for a novel small molecule of its class. As of this writing, comprehensive Good Laboratory Practice (GLP) safety and toxicity study reports for this compound are not available in the public domain. The experimental protocols described herein are representative of industry-standard and regulatory-guided practices for Investigational New Drug (IND)-enabling studies.

Introduction

This compound is a novel small molecule identified as a selective negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors containing GluN2C and GluN2D subunits.[1][2] Its selectivity for these specific subunits presents a promising therapeutic strategy for neurological disorders where their activity is implicated, such as certain forms of epilepsy.[2] The progression of such a compound from discovery to clinical trials is contingent on a thorough evaluation of its safety and toxicity profile.

This technical guide provides a summary of the known in vitro pharmacological data for this compound and details the requisite preclinical safety and toxicity studies necessary for regulatory submission. It is intended for researchers, scientists, and drug development professionals involved in the advancement of novel therapeutics.

Pharmacological Profile of this compound

This compound acts as a noncompetitive, voltage-independent antagonist of the NMDA receptor.[1] Its mechanism involves binding to an allosteric site, which reduces the channel's response to the binding of agonists glutamate (B1630785) and glycine (B1666218).[1][3] A key feature of this compound is that its inhibitory potency is enhanced in the presence of glutamate, suggesting a glutamate-dependent mechanism of action.[2][4]

The selectivity of this compound is a critical aspect of its therapeutic potential and safety profile. On-target toxicity can arise from exaggerated pharmacology, while off-target effects can result from interactions with other receptors. The available data on the inhibitory concentrations (IC₅₀) of this compound across various receptor subunits are summarized below.

Target Receptor SubunitIC₅₀ (μM)Selectivity ProfileReference
NMDA Receptors
GluN1/GluN2D2.7High Potency[2]
GluN1/GluN2C7.0 - 8.5High Potency[2]
GluN1/GluN2A>200>50-fold selective[1][2]
GluN1/GluN2B>100>50-fold selective[1][2]
Other Glutamate Receptors
AMPA (GluA1)>150Low Potency[1][2]
Kainate (GluK2)>120Low Potency[1][2]

Table 1: Summary of in vitro inhibitory activity of this compound on various glutamate receptor subtypes.

NMDA Receptor Signaling and Modulation

NMDA receptors are ligand-gated ion channels crucial for synaptic plasticity and transmission. They are heterotetramers typically composed of two GluN1 subunits and two GluN2 subunits. Activation requires the binding of both glycine (to GluN1) and glutamate (to GluN2), which leads to the opening of a calcium-permeable channel. This compound modulates this process by binding to a site on the GluN2C/D subunits, thereby reducing ion flux.[1]

Figure 1: Signaling pathway of the NMDA receptor modulated by this compound.

Framework for Preclinical Safety Assessment

Any new chemical entity must undergo a rigorous, standardized battery of non-clinical safety studies before it can be administered to humans.[5][6] These IND-enabling studies are designed to identify potential toxicities, determine a safe starting dose for clinical trials, and inform clinical monitoring plans.[7] The general workflow is a multi-stage process involving pharmacology, toxicology, and manufacturing assessments.

Preclinical_Workflow cluster_Discovery Discovery & Lead Optimization cluster_IND_Enabling IND-Enabling Development cluster_Tox Toxicology & Safety cluster_Pharm_PK Pharmacology & PK/ADME cluster_CMC CMC cluster_Regulatory Regulatory Submission Lead_ID Lead Identification (this compound) In_Vitro In Vitro Pharmacology (IC₅₀, Selectivity) Lead_ID->In_Vitro Safety_Pharm Safety Pharmacology In_Vitro->Safety_Pharm Efficacy In Vivo Efficacy Models In_Vitro->Efficacy Manufacture Test Article Manufacturing (GLP) In_Vitro->Manufacture Acute_Tox Acute Toxicity (MTD) Repeat_Tox Repeated-Dose Tox Geno_Tox Genotoxicity IND IND Submission Repeat_Tox->IND DMPK DMPK / ADME Bioanalysis Bioanalytical Method Dev. Bioanalysis->IND Formulation Formulation Development Manufacture->Formulation Formulation->IND

Figure 2: General experimental workflow for preclinical drug development.

Detailed Experimental Protocols for Safety Assessment

The following sections describe standard protocols for the core battery of non-clinical safety studies.

These studies investigate the effects of this compound on vital organ functions. The core battery focuses on the central nervous, cardiovascular, and respiratory systems.

  • Experimental Protocol:

    • Objective: To identify potential adverse effects on vital physiological functions.

    • Species: Rodent (e.g., Sprague-Dawley rat) and/or non-rodent (e.g., Beagle dog), depending on the test.

    • Test System:

      • Cardiovascular: Conscious, telemetered animals to measure blood pressure, heart rate, and ECG parameters continuously. An in vitro hERG assay is also conducted to assess the risk of QT interval prolongation.

      • Respiratory: Whole-body plethysmography in conscious rodents to measure respiratory rate, tidal volume, and minute volume.

      • Central Nervous System (CNS): A functional observational battery (FOB) or modified Irwin test in rodents to assess behavioral, autonomic, and neuromuscular functions.

    • Dose Levels: A minimum of three dose levels, including a therapeutic dose, a mid-range dose, and a high dose approaching the maximum tolerated dose (MTD), plus a vehicle control.

    • Route of Administration: The intended clinical route. For this compound, this would likely be parenteral (e.g., intravenous or intraperitoneal) or oral.

    • Endpoints:

      • Cardiovascular: Hemodynamic changes, ECG intervals (PR, QRS, QT/QTc).

      • Respiratory: Changes in breathing patterns and volumes.

      • CNS: Clinical signs, changes in motor activity, coordination, and reflexes.

These studies are designed to characterize the toxicity profile of this compound following single and multiple administrations.

  • Experimental Protocol (28-Day Repeated-Dose Study):

    • Objective: To determine the No-Observed-Adverse-Effect Level (NOAEL) and identify target organs of toxicity after repeated daily dosing for 28 days.

    • Species: Two mammalian species are required: one rodent (e.g., Wistar rat) and one non-rodent (e.g., Beagle dog).

    • Groups: Typically four groups per sex: a vehicle control group and three dose groups (low, mid, high). A recovery group is often included at the high dose and control levels to assess the reversibility of any findings.

    • Route of Administration: The intended clinical route, administered daily.

    • In-life Observations: Daily clinical observations, weekly body weight and food consumption measurements, ophthalmology exams, and toxicokinetic (TK) blood sampling to correlate exposure with toxicity.

    • Terminal Procedures: At the end of the dosing period, animals are euthanized for comprehensive evaluation.

    • Endpoints:

      • Clinical Pathology: Hematology and clinical chemistry analysis.

      • Anatomic Pathology: Full necropsy, organ weight measurements, and histopathological examination of a comprehensive list of tissues.

Hematology ParameterUnitsControlLow DoseMid DoseHigh Dose
Red Blood Cell Count10⁶/μL
Hemoglobing/dL
White Blood Cell Count10³/μL
Platelet Count10³/μL

Table 2: Example of a data presentation table for hematology endpoints in a repeated-dose toxicity study.

Clinical Chemistry ParameterUnitsControlLow DoseMid DoseHigh Dose
Alanine Aminotransferase (ALT)U/L
Aspartate Aminotransferase (AST)U/L
Blood Urea Nitrogen (BUN)mg/dL
Creatininemg/dL

Table 3: Example of a data presentation table for clinical chemistry endpoints, assessing liver and kidney function.

A standard battery of tests is required to assess the potential of this compound to cause genetic damage.

  • Experimental Protocols:

    • 1. Bacterial Reverse Mutation Test (Ames Test):

      • Objective: To detect gene mutations (point mutations and frameshifts).

      • Test System: Multiple strains of Salmonella typhimurium and Escherichia coli.

      • Methodology: The test is conducted with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagenic metabolites.

    • 2. In Vitro Mammalian Cell Cytogenetic Assay:

      • Objective: To detect chromosomal damage.

      • Test System: Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.

      • Methodology: Cells are exposed to this compound, and metaphase cells are analyzed for chromosomal aberrations. Alternatively, an in vitro micronucleus test can be performed.

    • 3. In Vivo Micronucleus Test:

      • Objective: To assess chromosomal damage in a whole animal system.

      • Species: Mouse or rat.

      • Methodology: Animals are treated with this compound, and bone marrow or peripheral blood is collected to score the frequency of micronucleated erythrocytes.

Conclusion

This compound is a selective GluN2C/D NMDA receptor negative allosteric modulator with a pharmacological profile that suggests potential therapeutic utility. The publicly available data focuses primarily on its mechanism of action and in vitro activity. For its continued development, a comprehensive preclinical safety and toxicity program, as outlined in this guide, is mandatory. The results from these IND-enabling studies, including safety pharmacology, repeated-dose toxicity, and genotoxicity, will be essential to characterize its safety profile, establish a safe starting dose for human trials, and ultimately determine its viability as a clinical candidate.

References

The Role of DQP-1105 in Modulating Synaptic Plasticity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DQP-1105 is a potent and selective negative allosteric modulator of N-methyl-D-aspartate (NMDA) receptors containing the GluN2D subunit. This technical guide provides an in-depth overview of the current understanding of this compound and its effects on synaptic plasticity. We consolidate quantitative data from preclinical studies, detail experimental methodologies, and visualize key signaling pathways to serve as a comprehensive resource for researchers in neuroscience and drug development. While the direct effects of this compound on long-term potentiation (LTP) and long-term depression (LTD) are still under investigation, this guide synthesizes the available evidence on its mechanism of action and its impact on synaptic currents, providing a foundation for future research into its therapeutic potential.

Introduction to this compound and GluN2D-Containing NMDA Receptors

The N-methyl-D-aspartate receptor (NMDAR) is a critical mediator of excitatory synaptic transmission and plasticity in the central nervous system.[1] The subunit composition of the NMDAR tetramer, particularly the type of GluN2 subunit (A-D), dictates its biophysical and pharmacological properties.[1] GluN2D-containing NMDARs exhibit unique characteristics, including a high affinity for glutamate (B1630785), slow deactivation kinetics, and a reduced magnesium block, which allows them to be activated by ambient glutamate levels.[2] These properties position GluN2D-containing NMDARs as key regulators of synaptic integration and plasticity.

This compound has emerged as a valuable pharmacological tool to investigate the specific roles of GluN2D-containing NMDARs. It acts as a noncompetitive, voltage-independent antagonist, with its binding affinity being dependent on the presence of glutamate.[3]

Quantitative Effects of this compound on Synaptic Transmission

This compound exhibits significant selectivity for GluN2C and GluN2D subunits over other NMDAR subunits. The following tables summarize the quantitative data on its inhibitory activity and its effects on NMDAR-mediated synaptic currents.

Table 1: Inhibitory Potency (IC50) of this compound on Recombinant NMDA Receptors

Receptor Subunit CompositionIC50 (µM)Reference
GluN1/GluN2C7.0[3][4]
GluN1/GluN2D2.7[3][4]
GluN1/GluN2A>100[3][4]
GluN1/GluN2B>100[3][4]

Table 2: Effects of this compound on NMDAR-Mediated Miniature Excitatory Postsynaptic Currents (mEPSCs) in Spinal Cord Lamina I Neurons

ParameterControlThis compound (10 µM)% ChangeReference
Average NMDAR Charge Transfer (pC)3.47 ± 0.222.61 ± 0.16-24.8%[5]
TCN-201- and Ro25-6981-resistant Charge Transfer (pC)0.89 ± 0.110.33 ± 0.07-62.9%[5]

Effects on Synaptic Plasticity: Long-Term Potentiation (LTP) and Long-Term Depression (LTD)

Direct quantitative data on the effects of this compound on the induction and maintenance of LTP and LTD are currently limited in the published literature. However, studies using other GluN2D-selective antagonists and research on the role of the GluN2D subunit provide some insights.

One study investigating the role of GluN2D in hippocampal plasticity found that the selective GluN2C/D antagonist NAB-14 increased LTP induction.[6] This suggests that blockade of GluN2D-containing NMDARs can modulate synaptic strengthening. It is important to note that these findings are with a different compound and may not be directly extrapolated to this compound.

Furthermore, presynaptic GluN2D-containing NMDARs have been implicated in the induction of spike-time-dependent LTD at the hippocampal CA3-CA1 synapse.[2] This suggests that this compound, by antagonizing these receptors, could potentially inhibit this form of synaptic depression.

Future research is critically needed to directly assess the impact of this compound on LTP and LTD across different brain regions and experimental paradigms.

Experimental Protocols

The following are examples of experimental methodologies that have been used to study the effects of this compound.

In Vivo Administration of this compound in Mice
  • Compound Preparation: this compound is first dissolved in DMSO to create a stock solution (e.g., 100 mM). For injection, the stock solution is diluted to the final desired concentration (e.g., 5 mM) in a vehicle solution. A common vehicle formulation is 4% ethanol, 5% Tween 80, and 5% PEG 400 in sterile 0.9% saline. The final DMSO concentration should be kept low (e.g., <5%). The solution should be warmed and sonicated before intraperitoneal injection.[7]

  • Dosage and Administration: A typical dosage used in studies is 28 mg/kg, administered via intraperitoneal (i.p.) injection.[3][7] The frequency and duration of administration will depend on the specific experimental design.

Whole-Cell Electrophysiology in Brain Slices
  • Slice Preparation: Animals are anesthetized and decapitated. The brain is rapidly removed and placed in a chilled, low-calcium, low-sodium slicing solution. Coronal or sagittal slices (e.g., 300 µm thick) are prepared using a vibratome. Slices are then allowed to recover in artificial cerebrospinal fluid (aCSF) at a slightly elevated temperature (e.g., 32°C) for at least one hour before recording.[7]

  • Recording Configuration: Whole-cell patch-clamp recordings are performed on visually identified neurons. For voltage-clamp recordings of NMDAR-mediated currents, the membrane potential is typically held at a depolarized potential (e.g., +40 mV) to relieve the magnesium block. AMPA receptor-mediated currents are blocked using an antagonist like NBQX.[8]

  • Solutions: The composition of the aCSF and the internal pipette solution are critical and should be tailored to the specific experiment. An example of an internal solution for current-clamp recordings is (in mM): 130 potassium gluconate, 10 HEPES, 5 KCl, 5 EGTA, 2 NaCl, 1 MgCl2, 2 MgATP, and 0.3 NaGTP, with the pH adjusted to 7.33.[7]

  • Drug Application: this compound is typically bath-applied to the brain slices at the desired concentration. The duration of application should be sufficient to allow for equilibration in the tissue.

Signaling Pathways and Mechanisms of Action

This compound acts as a negative allosteric modulator of GluN2D-containing NMDARs. Its binding is dependent on the presence of glutamate, suggesting it stabilizes a closed or desensitized state of the receptor.[3] The inhibition is voltage-independent, indicating that it does not act as a channel pore blocker.[3]

The downstream signaling pathways specifically modulated by GluN2D-containing NMDARs are an active area of research. Given the role of NMDARs in calcium-dependent signaling, it is likely that GluN2D activation influences key enzymatic cascades involved in synaptic plasticity.

Below are diagrams illustrating the general mechanism of NMDAR-dependent synaptic plasticity and a proposed workflow for investigating the effects of this compound.

NMDAR_Signaling cluster_pre Presynaptic Terminal cluster_post Postsynaptic Density cluster_nmda NMDA Receptor cluster_ampa AMPA Receptor Glutamate Glutamate NMDAR GluN2D GluN1 Mg2+ Block Glutamate->NMDAR:glu binds AMPAR AMPAR Glutamate->AMPAR activates Ca Ca2+ NMDAR->Ca influx DQP1105 This compound DQP1105->NMDAR inhibits AMPAR->NMDAR depolarizes (removes Mg2+ block) CaMKII CaMKII Ca->CaMKII activates PKC PKC Ca->PKC activates Calcineurin Calcineurin Ca->Calcineurin activates Plasticity Synaptic Plasticity (LTP/LTD) CaMKII->Plasticity PKC->Plasticity Calcineurin->Plasticity Experimental_Workflow cluster_invivo In Vivo Studies cluster_exvivo Ex Vivo Electrophysiology cluster_molecular Molecular Analysis start Start: Investigate this compound Effects invivo_admin Administer this compound or Vehicle to Animals start->invivo_admin behavior Behavioral Assays (e.g., Learning and Memory Tasks) invivo_admin->behavior slice_prep Prepare Brain Slices invivo_admin->slice_prep tissue_collection Collect Brain Tissue invivo_admin->tissue_collection end Conclusion: Elucidate Role of this compound in Synaptic Plasticity behavior->end recordings Perform Whole-Cell Patch-Clamp Recordings slice_prep->recordings plasticity_induction Induce LTP/LTD Protocols recordings->plasticity_induction data_analysis Analyze Synaptic Responses (fEPSP slope, EPSC amplitude) plasticity_induction->data_analysis data_analysis->end Correlate with Behavioral and Molecular Data western_blot Western Blot for Phosphorylated Signaling Proteins tissue_collection->western_blot immunohisto Immunohistochemistry for Protein Localization tissue_collection->immunohisto western_blot->end immunohisto->end

References

Methodological & Application

Application Note and Protocol: DQP-1105 for In Vitro Patch-Clamp Recording

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

DQP-1105 is a potent and selective noncompetitive antagonist of N-methyl-D-aspartate (NMDA) receptors containing GluN2C or GluN2D subunits.[1][2][3] Its selectivity makes it a valuable pharmacological tool for investigating the physiological and pathological roles of GluN2C/D-containing NMDA receptors. This document provides detailed protocols for the use of this compound in in vitro patch-clamp electrophysiology experiments to characterize its effects on NMDA receptor currents.

Mechanism of Action

This compound acts as a negative allosteric modulator of NMDA receptors.[4] Its inhibitory action is voltage-independent and cannot be overcome by increasing the concentration of the agonists glutamate (B1630785) or glycine (B1666218), which is consistent with a noncompetitive mechanism.[2][3] Evidence suggests that this compound binds to a novel site in the lower, membrane-proximal portion of the agonist-binding domain of the GluN2 subunit.[2][3] The binding of this compound is dependent on the prior binding of glutamate to the GluN2 subunit and it reduces the channel open probability without significantly affecting the mean open time or single-channel conductance.[2][3][5]

Quantitative Data

The following tables summarize the inhibitory potency of this compound on various recombinant glutamate receptor subtypes as determined by two-electrode voltage-clamp in Xenopus oocytes and whole-cell patch-clamp in mammalian cell lines.

Table 1: Inhibitory Potency (IC50) of this compound on Recombinant NMDA Receptors.

Receptor Subunit CompositionIC50 (µM)Cell TypeReference
GluN1/GluN2A~206Xenopus oocytes
GluN1/GluN2B~121Xenopus oocytes
GluN1/GluN2C7.0Xenopus oocytes[1][2]
GluN1/GluN2D2.7Xenopus oocytes[1][2]

Table 2: Inhibitory Potency (IC50) of this compound on other Glutamate Receptors.

Receptor SubtypeIC50 (µM)Cell TypeReference
AMPA (GluA1)>100Xenopus oocytes[2]
Kainate (GluK2)>100Xenopus oocytes[2]

Experimental Protocols

This section outlines the detailed methodology for performing in vitro patch-clamp recordings to assess the effect of this compound on NMDA receptor currents. The primary methods described are based on studies using transiently transfected HEK293 cells.[2][6]

Cell Culture and Transfection
  • Cell Line: Human Embryonic Kidney (HEK293) cells are suitable for transient expression of recombinant NMDA receptors.

  • Culture Conditions: Maintain HEK293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO₂.

  • Transfection: Co-transfect cells with plasmids encoding the desired GluN1 and GluN2 subunits (e.g., GluN1, GluN2A, GluN2C, GluN2D) and a marker gene such as green fluorescent protein (GFP) to identify transfected cells. Use a suitable transfection reagent following the manufacturer's instructions. Recordings can typically be performed 24-48 hours post-transfection.

Solutions and Reagents
  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 D-Glucose. Adjust pH to 7.4 with NaOH.

  • Internal Solution (for conventional whole-cell, in mM): 115 K-Gluconate, 4 NaCl, 40 HEPES, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH.[7]

  • Internal Solution (for perforated-patch, in pipette): Same as conventional whole-cell, supplemented with a pore-forming agent like Gramicidin (50-100 µg/mL) or Amphotericin B (240 µg/mL).

  • Agonists: Prepare stock solutions of L-glutamate and glycine (e.g., 100 mM in water).

  • Antagonist: Prepare a stock solution of this compound (e.g., 10-100 mM in DMSO). Store at -20°C. The final concentration of DMSO in the recording solution should be kept low (e.g., <0.1%) to avoid solvent effects.

Patch-Clamp Recording Procedures

1. Pipette Preparation:

  • Pull borosilicate glass capillaries to a resistance of 4-6 MΩ when filled with internal solution.

2. Recording Configuration:

  • Whole-Cell: After forming a gigaohm seal with a transfected cell, apply gentle suction to rupture the cell membrane. This configuration allows for direct electrical access to the cell's interior.
  • Perforated-Patch: To preserve the intracellular signaling environment, use a pore-forming agent in the pipette solution. After forming a seal, allow time for the agent to perforate the membrane, which provides electrical access without dialyzing the cell. This is useful for observing more physiological responses.[2][6]
  • Excised Outside-Out Patch: After establishing a whole-cell configuration, slowly pull the pipette away from the cell to form an excised patch with the extracellular side of the membrane facing the bath solution. This is ideal for studying single-channel properties.[2][3]

3. Data Acquisition:

  • Voltage-Clamp Mode: Hold the membrane potential at a negative potential (e.g., -60 mV or -70 mV) to record inward currents through NMDA receptors.
  • Agonist Application: Apply agonists (e.g., 100 µM glutamate and 30-100 µM glycine) to evoke NMDA receptor-mediated currents. A rapid solution exchange system is recommended for precise control of drug application.
  • This compound Application: this compound can be applied in two ways:
  • Co-application: Apply this compound simultaneously with the agonists to measure its inhibitory effect on the steady-state current.
  • Pre-application: Apply this compound before the agonists to assess its effect on the peak and steady-state components of the current and to investigate its binding kinetics.
  • Data Analysis: Measure the peak and steady-state current amplitudes in the absence and presence of different concentrations of this compound. Construct concentration-response curves and fit with the Hill equation to determine the IC₅₀ value.

Visualizations

This compound Mechanism of Action

DQP1105_Mechanism cluster_receptor NMDA Receptor Receptor GluN1 GluN2 IonFlow Ion Influx (Ca²⁺, Na⁺) Receptor->IonFlow Channel Opens Glutamate Glutamate Glutamate->Receptor:GluN2 Binds Glycine Glycine Glycine->Receptor:GluN1 Binds DQP1105 This compound DQP1105->Receptor:GluN2 Binds to allosteric site DQP1105->IonFlow Prevents Opening Inhibition Inhibition

Caption: Mechanism of this compound action on NMDA receptors.

Experimental Workflow for Patch-Clamp Recording

Patch_Clamp_Workflow Start Start: Transfected HEK293 Cells Prepare Prepare Solutions (External, Internal, Drugs) Start->Prepare PullPipette Pull Glass Pipette (4-6 MΩ) Start->PullPipette ApproachCell Approach Cell & Form Gigaohm Seal Prepare->ApproachCell PullPipette->ApproachCell EstablishConfig Establish Recording Config (Whole-Cell, Perforated, etc.) ApproachCell->EstablishConfig RecordBaseline Record Baseline Current (Holding at -60mV) EstablishConfig->RecordBaseline ApplyAgonist Apply Agonists (Glutamate + Glycine) RecordBaseline->ApplyAgonist RecordResponse Record Evoked Current ApplyAgonist->RecordResponse ApplyDQP1105 Co-apply this compound with Agonists RecordResponse->ApplyDQP1105 RecordInhibited Record Inhibited Current ApplyDQP1105->RecordInhibited Washout Washout RecordInhibited->Washout Analyze Analyze Data (Measure Amplitude, IC₅₀) RecordInhibited->Analyze Washout->ApplyAgonist Repeat with different [this compound]

References

how to prepare dqp-1105 stock solution for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DQP-1105 is a potent and selective noncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting a significant preference for subunits GluN2C and GluN2D.[1][2][3] Its mechanism of action involves reducing the frequency of channel opening, making it a valuable tool for investigating the physiological and pathological roles of GluN2C/D-containing NMDA receptors. These receptors are implicated in various neurological processes and disorders, including Parkinson's disease, schizophrenia, and epilepsy.[1][4] Proper preparation of this compound stock solutions is critical for obtaining accurate and reproducible experimental results. This document provides detailed protocols for the preparation, storage, and handling of this compound solutions.

Data Presentation

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueSource
Molecular Weight 558.42 g/mol [1][5]
Molecular Formula C₂₉H₂₄BrN₃O₄[5][6]
CAS Number 380560-89-4[5][6]
Purity ≥97%[5]
Appearance White to off-white or pale yellow solid[5][7]
Solubility in DMSO Up to 100 mM (55.84 mg/mL)
Aqueous Solubility Low[1]
Storage (Solid) -20°C[5][6]
Storage (DMSO Stock) -20°C for up to 1 month; -80°C for up to 6 months[7]

Experimental Protocols

1. Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • This compound solid powder

  • Anhydrous or high-purity dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes

  • Vortex mixer

  • Optional: Water bath or sonicator

Procedure:

  • Equilibrate Reagents: Allow the this compound vial and DMSO to warm to room temperature before opening to prevent condensation.

  • Weigh this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 5.58 mg of this compound (Molecular Weight = 558.42 g/mol ).

  • Dissolve in DMSO: Add the appropriate volume of DMSO to the this compound powder. For a 10 mM solution, dissolve 5.58 mg of this compound in 1 mL of DMSO.

  • Ensure Complete Dissolution: Vortex the solution thoroughly. If the compound does not dissolve completely, gentle warming (up to 60°C) or sonication can be applied.[7] Ensure the solution is clear before use.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[7] Some sources recommend storing under a nitrogen atmosphere.[7]

2. Preparation of Working Solutions

For most in vitro experiments, the DMSO stock solution will need to be further diluted in the appropriate aqueous experimental buffer.

Important Considerations:

  • The final concentration of DMSO in the experimental medium should be kept low (typically <0.1%) to avoid solvent-induced artifacts.

  • Due to the low aqueous solubility of this compound, it is crucial to ensure that the compound does not precipitate upon dilution into the aqueous buffer. Perform a serial dilution if necessary.

Example Dilution:

To prepare a 10 µM working solution from a 10 mM stock:

  • Perform a 1:100 dilution by adding 1 µL of the 10 mM stock solution to 99 µL of your experimental buffer.

  • This will result in a 100 µM intermediate solution.

  • Then, perform a 1:10 dilution by adding 10 µL of the 100 µM intermediate solution to 90 µL of your experimental buffer to achieve a final concentration of 10 µM.

Mandatory Visualizations

DQP1105_Stock_Solution_Workflow cluster_prep Stock Solution Preparation cluster_use Working Solution Preparation start Start weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate / Warm to Dissolve add_dmso->dissolve check_sol Ensure Complete Dissolution dissolve->check_sol check_sol->dissolve No aliquot Aliquot into Single-Use Tubes check_sol->aliquot Yes store Store at -20°C or -80°C aliquot->store stock 10 mM Stock Solution dilute Dilute in Aqueous Experimental Buffer stock->dilute final_sol Final Working Solution dilute->final_sol

Caption: Workflow for preparing this compound stock and working solutions.

DQP1105_Signaling_Pathway cluster_membrane Postsynaptic Membrane glutamate Glutamate nmda_receptor NMDA Receptor (GluN1/GluN2C/D) glutamate->nmda_receptor Binds ion_channel Ion Channel nmda_receptor->ion_channel Activates ca_influx Ca²⁺ Influx ion_channel->ca_influx Allows downstream Downstream Signaling ca_influx->downstream Initiates dqp1105 This compound dqp1105->nmda_receptor Inhibits (Noncompetitive)

Caption: this compound as a noncompetitive antagonist of the NMDA receptor.

References

Effective Concentration of DQP-1105 for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DQP-1105 is a potent and selective noncompetitive negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors containing GluN2C and GluN2D subunits.[1][2][3][4][5] Its selectivity makes it a valuable tool for investigating the physiological and pathological roles of these specific NMDA receptor subtypes. This document provides detailed application notes and protocols for utilizing this compound in cell culture experiments, with a focus on determining its effective concentration.

Mechanism of Action

This compound acts as a noncompetitive antagonist of NMDA receptors, meaning its inhibitory effect is not overcome by increasing the concentration of the agonists glutamate (B1630785) or glycine (B1666218).[2][4] The inhibition is also voltage-independent.[2][4] A key characteristic of this compound is that its binding affinity to the GluN1/GluN2D NMDA receptor increases in the presence of glutamate.[1][5] This suggests that the conformational change induced by glutamate binding enhances the binding of this compound to its allosteric site.

Data Presentation: Effective Concentrations of this compound

The effective concentration of this compound, typically expressed as the half-maximal inhibitory concentration (IC50), varies depending on the specific NMDA receptor subunit composition and the expression system used. The following table summarizes the reported IC50 values for this compound across different cell types and experimental conditions.

Cell TypeReceptor SubunitsAssay TypeAgonistsIC50 (µM)Reference
Xenopus laevis OocytesGluN1/GluN2DTwo-electrode voltage clampGlutamate (100 µM) + Glycine (30 µM)2.7[1]
Xenopus laevis OocytesGluN1/GluN2CTwo-electrode voltage clampGlutamate (100 µM) + Glycine (30 µM)7.0[1]
BHK (Baby Hamster Kidney) CellsGluN1/GluN2DCa2+ imaging (Fluo-4)NMDA + Glycine (EC80)1.6[4]
BHK (Baby Hamster Kidney) CellsGluN1/GluN2CCa2+ imaging (Fluo-4)NMDA + Glycine (EC80)1.4[4]
HEK (Human Embryonic Kidney) CellsGluN1/GluN2DPerforated whole-cell patch clampGlutamate + Glycine2.1[4]
HEK (Human Embryonic Kidney) CellsGluN1/GluN2DDialyzed whole-cell patch clampGlutamate + Glycine3.2[4]
HEK (Human Embryonic Kidney) CellsGluN1/GluN2APerforated whole-cell patch clampGlutamate + Glycine54[4]
HEK (Human Embryonic Kidney) CellsGluN1/GluN2ADialyzed whole-cell patch clampGlutamate + Glycine12[4]

Note: The potency of this compound can be influenced by intracellular factors, as suggested by the differences in IC50 values between perforated and dialyzed whole-cell patch-clamp recordings in HEK cells.[4]

Experimental Protocols

General Cell Culture and Maintenance

A foundational aspect of determining the effective concentration of any compound is robust and reproducible cell culture. The following is a generalized protocol for maintaining cell lines such as HEK293 or BHK cells, which are commonly used for expressing recombinant NMDA receptors.

Materials:

  • HEK293 or BHK cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks/plates

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Cell Thawing: Rapidly thaw a cryopreserved vial of cells in a 37°C water bath.

  • Initial Seeding: Transfer the thawed cells to a centrifuge tube containing pre-warmed complete growth medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).

  • Centrifugation: Centrifuge the cell suspension at a low speed (e.g., 200 x g) for 5 minutes to pellet the cells.

  • Resuspension and Plating: Discard the supernatant and gently resuspend the cell pellet in fresh, pre-warmed complete growth medium. Plate the cells onto a suitable culture vessel.

  • Incubation: Place the culture vessel in a humidified incubator at 37°C with 5% CO2.

  • Passaging: When cells reach 80-90% confluency, wash them with PBS, detach them using Trypsin-EDTA, and re-plate them at a lower density in fresh medium.

Calcium Imaging Assay for this compound Activity

This protocol describes a method to assess the inhibitory effect of this compound on NMDA receptor activity by measuring changes in intracellular calcium concentration using a fluorescent indicator like Fluo-4 AM.

Materials:

  • Cells expressing the NMDA receptor subunits of interest (e.g., BHK cells stably expressing GluN1/GluN2D)

  • Black-walled, clear-bottom 96-well plates

  • Fluo-4 AM calcium indicator

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer

  • NMDA and Glycine (agonists)

  • This compound stock solution (in DMSO)

  • Fluorescence plate reader

Protocol:

  • Cell Plating: Seed the cells into black-walled, clear-bottom 96-well plates and allow them to adhere and grow to an appropriate confluency.

  • Dye Loading: Prepare a Fluo-4 AM loading solution in HBSS (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127).

  • Incubation: Remove the culture medium from the wells and add the Fluo-4 AM loading solution. Incubate the plate in the dark at 37°C for 30-60 minutes.

  • Washing: Gently wash the cells twice with HBSS to remove excess dye.

  • Compound Addition: Prepare serial dilutions of this compound in HBSS. Add the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO).

  • Agonist Stimulation: Prepare a solution of NMDA and glycine in HBSS at a concentration that elicits a submaximal response (e.g., EC80).

  • Fluorescence Measurement: Place the plate in a fluorescence plate reader. Start recording the baseline fluorescence.

  • Data Acquisition: Inject the NMDA/glycine solution into the wells and continue recording the fluorescence signal for a set period.

  • Data Analysis: Calculate the change in fluorescence intensity upon agonist addition for each this compound concentration. Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.

Whole-Cell Patch-Clamp Electrophysiology

This advanced technique allows for the direct measurement of ion channel currents and provides a detailed characterization of this compound's inhibitory effects.

Materials:

  • Cells expressing the NMDA receptor subunits of interest (e.g., HEK cells transiently transfected with GluN1 and GluN2D cDNA)

  • Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (e.g., containing in mM: 150 NaCl, 2.5 KCl, 10 HEPES, 1 CaCl2, 0.01 EDTA, pH 7.3)

  • Internal solution (e.g., containing in mM: 110 CsF, 30 CsCl, 4 NaCl, 0.5 CaCl2, 5 BAPTA, 10 HEPES, pH 7.3)

  • Glutamate and Glycine stock solutions

  • This compound stock solution

Protocol:

  • Cell Preparation: Plate transfected cells onto glass coverslips 24-48 hours before recording.

  • Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording Setup: Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.

  • Gigaseal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (gigaseal) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.

  • Voltage Clamp: Clamp the cell membrane potential at a holding potential (e.g., -60 mV).

  • Agonist Application: Rapidly perfuse the cell with an external solution containing glutamate and glycine to evoke an NMDA receptor-mediated current.

  • This compound Application: Co-apply this compound with the agonists at various concentrations to measure the inhibition of the evoked current.

  • Data Analysis: Measure the peak and steady-state current amplitudes in the presence and absence of this compound. Calculate the percentage of inhibition and plot a concentration-response curve to determine the IC50.

Visualizations

DQP_1105_Mechanism_of_Action cluster_receptor NMDA Receptor GluN1 GluN1 GluN2D GluN2D Ion_Channel_Open Ion Channel (Open) GluN2D->Ion_Channel_Open Activates Glutamate Glutamate Glutamate->GluN2D Binds DQP1105 This compound DQP1105->GluN2D Binds to Allosteric Site Ion_Channel Ion Channel (Closed) Ion_Channel_Blocked Ion Channel (Inhibited) Ion_Channel_Open->Ion_Channel_Blocked Inhibited by This compound

Caption: Mechanism of this compound action on NMDA receptors.

Calcium_Imaging_Workflow A 1. Seed cells in 96-well plate B 2. Load cells with Fluo-4 AM A->B C 3. Wash to remove excess dye B->C D 4. Add this compound at various concentrations C->D E 5. Measure baseline fluorescence D->E F 6. Add NMDA + Glycine (Agonists) E->F G 7. Measure fluorescence change F->G H 8. Analyze data and determine IC50 G->H

Caption: Workflow for the calcium imaging assay.

Patch_Clamp_Workflow A 1. Prepare cells on glass coverslips B 2. Form gigaseal with patch pipette A->B C 3. Establish whole-cell configuration B->C D 4. Clamp membrane potential C->D E 5. Apply Glutamate + Glycine to evoke current D->E F 6. Co-apply this compound with agonists E->F G 7. Record current inhibition F->G H 8. Analyze data and determine IC50 G->H

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Conclusion

This compound is a selective and potent tool for studying GluN2C and GluN2D-containing NMDA receptors. The effective concentration for cell culture experiments typically falls within the low micromolar range. The choice of experimental system and assay methodology will influence the observed potency. The protocols and data provided herein serve as a comprehensive guide for researchers to effectively utilize this compound in their studies. It is always recommended to perform a concentration-response curve to determine the optimal concentration for a specific cell line and experimental conditions.

References

Application Notes and Protocols for in vivo Administration of DQP-1105 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DQP-1105 is a potent and selective noncompetitive negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors containing GluN2C or GluN2D subunits.[1][2] Its selectivity makes it a valuable tool for investigating the physiological and pathological roles of these specific NMDA receptor subtypes. This document provides detailed application notes and protocols for the in vivo administration of this compound in mice, based on currently available preclinical research. The primary applications covered are the study of cortical interneuron maturation and the assessment of anti-seizure efficacy in a mouse model of Tuberous Sclerosis Complex (TSC).

Mechanism of Action

This compound acts as a negative allosteric modulator of NMDA receptors, specifically targeting those containing the GluN2C and GluN2D subunits.[1] This inhibition is noncompetitive and voltage-independent.[3] The binding of this compound to the receptor is dependent on the presence of glutamate, but not glycine.[3] By inhibiting GluN2C/D-containing NMDA receptors, this compound can be used to probe their role in various neurological processes and diseases.

Signaling Pathway Diagram

DQP1105_Preparation Start Start: this compound Powder Dissolve Dissolve in DMSO to 100 mM Stock Start->Dissolve Dilute Dilute Stock to 5 mM in Vehicle Dissolve->Dilute PrepareVehicle Prepare Vehicle: 4% Ethanol, 5% Tween 80, 5% PEG 400 in 0.9% Saline PrepareVehicle->Dilute Solubilize Warm and Sonicate Solution Dilute->Solubilize Inject Inject IP at 10 µl/g (28 mg/kg) Solubilize->Inject PK_Study_Workflow Dose Administer this compound (e.g., 28 mg/kg, IP) Sample Collect Blood/Brain Samples at Multiple Time Points Dose->Sample Process Process Samples (Plasma/Homogenates) Sample->Process Analyze Analyze this compound Concentration (e.g., LC-MS/MS) Process->Analyze Calculate Calculate PK Parameters (Cmax, T1/2, AUC) Analyze->Calculate

References

Application Notes and Protocols for DQP-1105 in a Murine Model of Epilepsy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the use of DQP-1105, a selective negative allosteric modulator (NAM) of GluN2C and GluN2D-containing N-methyl-D-aspartate (NMDA) receptors, in a murine model of epilepsy. This compound has shown efficacy in diminishing seizure burden in the heterozygote Tsc1 (Tuberous Sclerosis Complex 1) mouse model of epilepsy, which is characterized by the upregulation of GluN2C-containing NMDA receptors.[1][2] This document outlines the mechanism of action of this compound, detailed experimental protocols for its use in the Tsc1+/- mouse model, and a summary of relevant quantitative data.

Mechanism of Action

This compound is a noncompetitive and voltage-independent antagonist of NMDA receptors with selectivity for those containing the GluN2C and GluN2D subunits.[2][3][4] It inhibits these receptors with IC50 values of 7.0 μM for GluN2C and 2.7 μM for GluN2D, which is at least 50-fold lower than for receptors containing GluN2A or GluN2B subunits.[2][5] The inhibitory action of this compound is dependent on the binding of the agonist glutamate, but not glycine.[2] By selectively targeting GluN2C/D-containing NMDA receptors, this compound can modulate the excessive excitatory neurotransmission implicated in certain forms of epilepsy, such as that observed in the Tsc1+/- murine model.[1][2]

Signaling Pathway of this compound Action

DQP1105_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate Glutamate NMDAR GluN1/GluN2C/D NMDA Receptor Glutamate->NMDAR Binds Ca_ion Ca²⁺ NMDAR->Ca_ion Opens Channel Excitotoxicity Neuronal Hyperexcitability (Seizure Activity) Ca_ion->Excitotoxicity Leads to DQP1105 This compound DQP1105->NMDAR Inhibits (Negative Allosteric Modulation)

Caption: Signaling pathway of this compound at the synapse.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro and in vivo efficacy of this compound.

Table 1: In Vitro Inhibitory Activity of this compound on NMDA Receptor Subunits

NMDA Receptor SubunitIC50 (μM)Reference
GluN1/GluN2C7.0[2][5]
GluN1/GluN2D2.7[2][5]
GluN1/GluN2A> 100[3][4]
GluN1/GluN2B> 100[3][4]

Table 2: In Vivo Efficacy of this compound in the Tsc1+/- Murine Model of Epilepsy

Animal ModelThis compound DoseAdministration RouteOutcomeReference
Heterozygote Tsc1+/- mice28 mg/kgIntraperitoneal (IP)Diminished seizure burden[1][2]

Experimental Protocols

This section provides detailed protocols for the preparation and administration of this compound, the use of the Tsc1+/- murine model, and the monitoring of seizure activity.

Experimental Workflow

Experimental_Workflow cluster_model Murine Model Preparation cluster_drug This compound Preparation cluster_treatment Treatment and Monitoring cluster_analysis Data Analysis A1 Tsc1+/- Mouse Colony Maintenance A2 Genotyping to Confirm Heterozygosity A1->A2 A3 Age Monitoring for Seizure Onset (approx. 4-6 weeks) A2->A3 C1 Baseline Seizure Monitoring (Video-EEG) A3->C1 B1 Prepare Vehicle Solution B3 Dilute to 5 mM in Vehicle B1->B3 B2 Dissolve this compound in DMSO (100 mM stock) B2->B3 B4 Warm and Sonicate Before Injection B3->B4 C2 Administer this compound (28 mg/kg, IP) or Vehicle C1->C2 C3 Post-treatment Seizure Monitoring (Video-EEG) C2->C3 D1 Quantify Seizure Frequency and Duration C3->D1 D2 Analyze EEG Recordings C3->D2 D3 Statistical Analysis D2->D3

References

Application Notes and Protocols: DQP-1105 in Alzheimer's Disease Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of hyperphosphorylated tau protein, forming neurofibrillary tangles (NFTs).[1][2] Glutamatergic excitotoxicity, mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors, is also implicated in the synaptic dysfunction and neuronal cell death observed in AD.[2][3][4] DQP-1105 is a potent and selective noncompetitive antagonist of NMDA receptors containing GluN2C and GluN2D subunits.[5][6] This document provides detailed application notes and protocols for the proposed use of this compound in preclinical Alzheimer's disease research models, based on its mechanism of action and the known role of NMDA receptors in AD pathology.

Mechanism of Action

This compound acts as a negative allosteric modulator of NMDA receptors, with a notable selectivity for those containing the GluN2C and GluN2D subunits.[5] It exhibits noncompetitive and voltage-independent antagonism, meaning its inhibitory effect is not overcome by increasing concentrations of the co-agonists glutamate (B1630785) or glycine (B1666218) and is not dependent on the cell's membrane potential.[5] The binding of this compound is dependent on the prior binding of glutamate to the GluN2 subunit.[7] By selectively inhibiting GluN2C/D-containing NMDA receptors, this compound has the potential to mitigate the excitotoxicity associated with Alzheimer's disease while potentially avoiding some of the side effects associated with non-selective NMDA receptor antagonists.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate_Vesicle Glutamate NMDA_Receptor GluN2C/D NMDA Receptor Glutamate_Vesicle->NMDA_Receptor Glutamate Release Ca_Channel Ca²⁺ Channel (Open) NMDA_Receptor->Ca_Channel Activation Excitotoxicity Excitotoxicity & Neuronal Damage Ca_Channel->Excitotoxicity Excessive Ca²⁺ Influx DQP1105 This compound DQP1105->NMDA_Receptor Inhibition

Figure 1. Proposed mechanism of this compound in mitigating excitotoxicity.

Quantitative Data

Currently, there is a lack of published studies directly evaluating the efficacy of this compound in Alzheimer's disease models. The following table summarizes the known in vitro activity of this compound.

TargetAssaySpeciesIC₅₀ (µM)Reference
GluN1/GluN2CElectrophysiologyRecombinant7.0[5][6]
GluN1/GluN2DElectrophysiologyRecombinant2.7[5][6]

Recommended Alzheimer's Disease Research Models

Based on the known pathology of Alzheimer's disease, several transgenic mouse models are suitable for investigating the potential therapeutic effects of this compound.

ModelKey FeaturesRelevant Pathology
APP/PS1 Expresses mutant human APP and PSEN1.Early and aggressive amyloid plaque deposition.[8]
5xFAD Expresses five familial AD mutations in APP and PSEN1.Rapid and extensive amyloid pathology and neurodegeneration.[8]
3xTg-AD Expresses mutant human APP, PSEN1, and tau.Develops both amyloid plaques and neurofibrillary tangles.[8][9]
Tg2576 Expresses mutant human APP (Swedish mutation).Age-dependent development of amyloid plaques and cognitive deficits.[1][9]
PS19 (Tau P301S) Expresses mutant human tau.Develops neurofibrillary tangles and associated neurodegeneration.[1]

Experimental Protocols

The following protocols are suggested for the evaluation of this compound in transgenic mouse models of Alzheimer's disease.

In Vivo Efficacy Study in a Transgenic Mouse Model (e.g., 5xFAD)

This protocol outlines a study to assess the impact of this compound on AD pathology and cognitive function.

Start Start: 5xFAD Mice (e.g., 3 months old) Grouping Randomly assign to Vehicle or this compound group Start->Grouping Treatment Daily IP injection of this compound (28 mg/kg) or Vehicle for 3 months Grouping->Treatment Behavioral Behavioral Testing (e.g., Morris Water Maze, Y-Maze) Treatment->Behavioral Sacrifice Sacrifice and Brain Tissue Collection Behavioral->Sacrifice Analysis Biochemical & Histological Analysis (Aβ plaques, p-tau, neuroinflammation) Sacrifice->Analysis End End: Data Analysis Analysis->End

Figure 2. Experimental workflow for in vivo efficacy testing.

1. Animal Model:

  • 5xFAD transgenic mice are recommended due to their rapid development of amyloid pathology.[8]

  • Both male and female mice should be included.

  • Age-matched wild-type littermates should be used as controls.

2. This compound Preparation and Administration:

  • Dosage: 28 mg/kg, administered intraperitoneally (IP).[10]

  • Vehicle Formulation: 4% ethanol, 5% Tween 80, 5% PEG 400 in sterile 0.9% saline.[10]

  • Preparation:

    • Dissolve this compound in DMSO to create a 100 mM stock solution.

    • Before injection, dilute the stock solution in the vehicle to a final concentration of 5 mM. The final DMSO concentration should be less than 5%.[10]

    • Warm and sonicate the final solution immediately before injection.[10]

  • Administration: Administer a volume of 10 µl/g body weight via IP injection daily for a predetermined period (e.g., 3 months).

3. Behavioral Assessments:

  • Conduct behavioral tests during the final week of treatment to assess cognitive function.

  • Morris Water Maze: To evaluate spatial learning and memory.

  • Y-Maze: To assess short-term working memory.

4. Tissue Collection and Processing:

  • At the end of the treatment period, euthanize mice and perfuse with saline.

  • Harvest brains and divide sagittally. One hemisphere can be fixed for immunohistochemistry, and the other can be snap-frozen for biochemical analysis.

5. Histological and Biochemical Analysis:

  • Immunohistochemistry:

    • Stain for Aβ plaques (e.g., using 6E10 or 4G8 antibodies).

    • Stain for hyperphosphorylated tau (e.g., using AT8 antibody).

    • Stain for markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes).

  • Biochemical Analysis (ELISA):

    • Quantify soluble and insoluble Aβ₄₀ and Aβ₄₂ levels in brain homogenates.

    • Quantify levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β).

In Vitro Neuroprotection Assay

This protocol aims to determine if this compound can protect primary neurons from Aβ-induced toxicity.

Start Culture Primary Cortical Neurons Pretreatment Pre-treat with this compound (various concentrations) for 2 hours Start->Pretreatment Abeta Add oligomeric Aβ₄₂ (e.g., 5 µM) for 24 hours Pretreatment->Abeta Viability Assess Cell Viability (e.g., MTT or LDH assay) Abeta->Viability End End: Determine Neuroprotective Effect Viability->End

Figure 3. Workflow for in vitro neuroprotection assay.

1. Cell Culture:

  • Isolate and culture primary cortical or hippocampal neurons from embryonic day 18 (E18) mouse or rat pups.

2. Treatment:

  • After 7-10 days in vitro, pre-treat neurons with varying concentrations of this compound (e.g., 1, 5, 10 µM) for 2 hours.

  • Prepare oligomeric Aβ₄₂ according to established protocols.

  • Add oligomeric Aβ₄₂ (e.g., 5 µM) to the culture medium and incubate for 24 hours.

  • Include control groups: vehicle-only, this compound only, and Aβ₄₂ only.

3. Assessment of Cell Viability:

  • MTT Assay: To measure mitochondrial metabolic activity as an indicator of cell viability.

  • LDH Assay: To measure lactate (B86563) dehydrogenase release into the culture medium as an indicator of cell death.

Conclusion

This compound, with its selective antagonism of GluN2C/D-containing NMDA receptors, represents a potential therapeutic agent for Alzheimer's disease by targeting excitotoxicity. The protocols outlined in this document provide a framework for the preclinical evaluation of this compound in established Alzheimer's disease research models. While direct evidence of its efficacy in these models is currently lacking, its mechanism of action provides a strong rationale for further investigation. Future studies should focus on in vivo experiments to assess the impact of this compound on amyloid and tau pathology, neuroinflammation, and cognitive deficits.

References

Investigating the Therapeutic Potential of DQP-1105 for Parkinson's Disease: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to motor symptoms such as tremors, rigidity, and bradykinesia. A key pathological hallmark of PD is the aggregation of the protein alpha-synuclein (B15492655) into Lewy bodies. Glutamatergic excitotoxicity, mediated by N-methyl-D-aspartate (NMDA) receptors, is also implicated in the neurodegenerative process. DQP-1105 is a potent and selective noncompetitive antagonist of NMDA receptors containing the GluN2C and GluN2D subunits.[1] Given the specific expression of these subunits in brain regions affected by Parkinson's disease, this compound presents a promising therapeutic candidate for investigation. These application notes provide a comprehensive overview of the rationale and experimental protocols for evaluating the efficacy of this compound in preclinical models of Parkinson's disease.

Mechanism of Action and Rationale for Use in Parkinson's Disease

This compound acts as a negative allosteric modulator of NMDA receptors, with a notable selectivity for those containing GluN2C and GluN2D subunits.[2] Its inhibition is voltage-independent and dependent on the binding of glutamate.[2][3] The GluN2D subunit, in particular, is expressed in the subthalamic nucleus and dopaminergic neurons of the substantia nigra, key areas involved in the pathophysiology of Parkinson's disease.[4][5] Studies have shown that the expression of the GluN2D subunit is significantly increased in animal models of PD.[4] Furthermore, inhibition of GluN2D-containing NMDA receptors has been demonstrated to be neuroprotective in a 6-hydroxydopamine (6-OHDA)-induced rat model of Parkinson's disease, suggesting that targeting this receptor subunit could be a viable therapeutic strategy.[4]

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of this compound on various NMDA receptor subtypes. This data highlights the selectivity of this compound for GluN2C and GluN2D subunits.

Receptor SubtypeIC50 (µM)Reference
GluN1/GluN2A>100[6]
GluN1/GluN2B>100[6]
GluN1/GluN2C 7.0 [7]
GluN1/GluN2D 2.7 [7]

Signaling Pathway of this compound at the NMDA Receptor

DQP1105_Mechanism cluster_receptor NMDA Receptor GluN1 GluN1 GluN2D GluN2D Channel_Open Channel Opening GluN2D->Channel_Open Activates Glutamate Glutamate Glutamate->GluN2D Binds DQP1105 DQP1105 DQP1105->GluN2D Binds (Allosteric Site) Channel_Blocked Channel Inhibition DQP1105->Channel_Blocked Induces Ca_ion Ca²⁺ Channel_Open->Ca_ion Influx Channel_Blocked->Ca_ion Prevents Influx

Caption: this compound allosterically inhibits GluN2D-containing NMDA receptors.

Experimental Workflow for Preclinical Evaluation of this compound

DQP1105_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis (Rodent Model of PD) Neuroprotection Neuroprotection Assays (e.g., MPP⁺ or 6-OHDA treated SH-SY5Y cells) AlphaSyn Alpha-Synuclein Aggregation Assay Mitochondria Mitochondrial Function Assays (e.g., Mitochondrial Membrane Potential) Model Induction of PD Model (e.g., 6-OHDA or MPTP) Treatment This compound Administration Model->Treatment Behavior Behavioral Testing (Rotarod, Open Field, Cylinder Test) Treatment->Behavior Histology Post-mortem Analysis (Immunohistochemistry for TH, HPLC for Dopamine) Behavior->Histology DQP1105 DQP1105 DQP1105->Neuroprotection DQP1105->AlphaSyn DQP1105->Mitochondria

References

Application Notes and Protocols for DQP-1105 in Schizophrenia Pathophysiology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schizophrenia is a complex neuropsychiatric disorder characterized by a range of symptoms, including psychosis, cognitive deficits, and negative symptoms. The glutamate (B1630785) hypothesis of schizophrenia posits that a dysfunction of the N-methyl-D-aspartate (NMDA) receptor system is a key contributor to the pathophysiology of the disease. DQP-1105 is a potent and selective non-competitive antagonist of NMDA receptors containing the GluN2C and GluN2D subunits.[1][2] This selectivity makes this compound a valuable tool for investigating the specific roles of these subunits in the context of schizophrenia, a disorder where alterations in glutamatergic signaling are strongly implicated.[3][4][5] These application notes provide detailed protocols for the use of this compound in preclinical studies aimed at understanding and modeling the pathophysiology of schizophrenia.

Data Presentation: this compound In Vitro Efficacy

The following table summarizes the inhibitory concentrations (IC50) of this compound for various NMDA and other glutamate receptor subunits, highlighting its selectivity for GluN2C and GluN2D.

Receptor SubunitIC50 (μM)Expression SystemReference
GluN1/GluN2A~206Xenopus oocytes[2]
GluN1/GluN2B~121-206Xenopus oocytes[2]
GluN1/GluN2C ~5.4-8.5 Xenopus oocytes [2]
GluN1/GluN2D ~2.2-2.7 Xenopus oocytes [2]
GluA1 (AMPA)~198Xenopus oocytes
GluK2 (Kainate)~153Xenopus oocytes

Signaling Pathways

DQP1105_Signaling_Pathway cluster_pre Presynaptic Terminal Glutamate Glutamate NMDAR NMDAR Glutamate->NMDAR Binds Ca_ion Ca_ion NMDAR->Ca_ion Influx DQP1105 DQP1105 DQP1105->NMDAR Inhibits Signaling_Cascade Signaling_Cascade Ca_ion->Signaling_Cascade Activates Neuronal_Activity Neuronal_Activity Signaling_Cascade->Neuronal_Activity Schizo_Pathophysiology Schizo_Pathophysiology Neuronal_Activity->Schizo_Pathophysiology

Experimental Protocols

Protocol 1: Neonatal Mouse Model of Schizophrenia using this compound

This protocol describes the induction of a neurodevelopmental model of schizophrenia in mice through neonatal administration of this compound. This approach is based on the hypothesis that early-life NMDA receptor hypofunction can lead to schizophrenia-like phenotypes in adulthood.[6][7]

Materials:

  • This compound (Tocris Bioscience or equivalent)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Ethanol (B145695) (4%)

  • Tween 80 (5%)

  • PEG 400 (5%)

  • Sterile 0.9% saline

  • C57BL/6J pregnant mice

  • Standard mouse housing and husbandry equipment

  • 1 ml syringes with 30-gauge needles

  • Sonicator

  • Heating block or water bath

Procedure:

  • Preparation of this compound Solution:

    • Prepare a 100 mM stock solution of this compound in DMSO.

    • For injections, dilute the stock solution to a final concentration of 5 mM in a vehicle solution.

    • The vehicle solution consists of 4% ethanol, 5% Tween 80, and 5% PEG 400 in sterile 0.9% saline. The final DMSO concentration should be less than 5%.[7]

    • Warm and sonicate the final this compound solution immediately before injection to ensure it is fully dissolved.[7]

  • Animal Treatment:

    • Use C57BL/6J mouse pups.

    • Administer this compound daily via intraperitoneal (i.p.) injection at a dose of 28 mg/kg.[7]

    • The injection volume should be 10 µl/g of body weight.[7]

    • Treatment can be conducted during either postnatal days 7-9 (P7-P9) or P11-P13.[7]

    • A control group should receive vehicle injections following the same schedule.

  • Post-Treatment and Behavioral Testing:

    • Wean the pups at P21 and house them in same-sex groups.

    • Allow the mice to mature to adulthood (8-10 weeks of age) before commencing behavioral testing.

    • Conduct a battery of behavioral tests relevant to schizophrenia, such as the Open Field Test and Prepulse Inhibition Test (see Protocols 2 and 3). The recommended order of testing is from least stressful to most stressful.[8]

Neonatal_Treatment_Workflow P0 Birth of Pups P7_P13 Daily this compound (28 mg/kg, i.p.) or Vehicle Injection P0->P7_P13 P21 Weaning and Group Housing P7_P13->P21 Week8_10 Behavioral Testing in Adulthood P21->Week8_10 Analysis Data Analysis and Interpretation Week8_10->Analysis

Protocol 2: Open Field Test for Locomotor Activity and Anxiety-like Behavior

This test is used to assess baseline locomotor activity and anxiety-like behavior in mice treated with this compound. Hyperlocomotion can be indicative of the positive symptoms of schizophrenia.

Materials:

  • Open field arena (e.g., 40 x 40 x 30 cm)

  • Video tracking software (e.g., EthoVision XT)

  • 70% ethanol for cleaning

Procedure:

  • Habituation:

    • Habituate the mice to the testing room for at least 30 minutes before the test.

  • Testing:

    • Gently place a single mouse in the center of the open field arena.

    • Allow the mouse to explore the arena for 10-30 minutes.

    • Record the session using the video tracking software.

    • Between trials, thoroughly clean the arena with 70% ethanol to remove any olfactory cues.

  • Data Analysis:

    • The software will divide the arena into a center and a periphery zone.

    • Analyze the following parameters:

      • Total distance traveled: An indicator of general locomotor activity.

      • Time spent in the center: A measure of anxiety-like behavior (less time in the center suggests higher anxiety).

      • Rearing frequency: An exploratory behavior.

    • Compare the data between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Protocol 3: Prepulse Inhibition (PPI) Test for Sensorimotor Gating

PPI is a measure of sensorimotor gating, which is often deficient in individuals with schizophrenia. This test assesses the ability of a weak prestimulus (prepulse) to inhibit the startle response to a subsequent strong stimulus (pulse).

Materials:

  • Startle response system with a sound-attenuating chamber

  • Software for controlling stimuli and recording responses

Procedure:

  • Habituation:

    • Place the mouse in the startle chamber and allow a 5-minute habituation period with background white noise (e.g., 65-70 dB).

  • Testing Session:

    • The session consists of a series of trials presented in a pseudorandom order:

      • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB, 40 ms (B15284909) duration).

      • Prepulse-pulse trials: A weak prepulse (e.g., 75-85 dB, 20 ms duration) presented 100 ms before the 120 dB pulse.

      • No-stimulus trials: Background noise only.

    • Record the startle response (amplitude of the whole-body flinch) for each trial.

  • Data Analysis:

    • Calculate the percentage of PPI for each prepulse intensity using the following formula: %PPI = 100 - [ (Startle response on prepulse-pulse trial / Startle response on pulse-alone trial) x 100 ]

    • Analyze the data using a two-way ANOVA with treatment as a between-subjects factor and prepulse intensity as a within-subjects factor.[9][10] Post-hoc tests can be used to compare group means at each prepulse level.[9]

Experimental Workflow

Experimental_Workflow cluster_model Model Development cluster_behavior Behavioral Phenotyping (Adulthood) cluster_analysis Post-mortem Analysis Neonatal_Treatment Neonatal this compound Treatment (P7-P13) OFT Open Field Test (Locomotion, Anxiety) Neonatal_Treatment->OFT PPI Prepulse Inhibition Test (Sensorimotor Gating) Neonatal_Treatment->PPI IHC Immunohistochemistry (e.g., Parvalbumin, c-Fos) OFT->IHC Western Western Blot (e.g., NMDA receptor subunits) OFT->Western PPI->IHC PPI->Western

References

Application Notes and Protocols: DQP-1105 in Preclinical Models of Cerebellar Ataxia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerebellar ataxias are a group of debilitating neurological disorders characterized by a progressive loss of motor coordination, affecting balance, gait, and speech.[1] A core pathological feature of many ataxias is the dysfunction and degeneration of Purkinje cells, the sole output neurons of the cerebellar cortex.[2] The N-methyl-D-aspartate (NMDA) receptors, particularly those containing GluN2C and GluN2D subunits, are highly expressed in the cerebellum, with GluN2C being prominent in cerebellar granule cells.[3][4][5] Aberrant glutamatergic signaling is implicated in the pathophysiology of cerebellar disorders. Therefore, modulating NMDA receptor activity with subunit-selective compounds presents a targeted therapeutic strategy.

DQP-1105 is a potent, noncompetitive negative allosteric modulator (NAM) with high selectivity for NMDA receptors containing GluN2C or GluN2D subunits.[6][7][8][9][10] Its mechanism of action suggests it could be a valuable pharmacological tool to investigate the role of GluN2C/2D-mediated neurotransmission in cerebellar circuits and as a potential therapeutic agent to mitigate excitotoxicity and restore normal neuronal firing patterns in models of cerebellar ataxia.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in preclinical research of cerebellar ataxia.

Mechanism of Action of this compound

This compound acts as a negative allosteric modulator of NMDA receptors. Its key features include:

  • Subunit Selectivity: It preferentially inhibits NMDA receptors containing the GluN2C and GluN2D subunits over those with GluN2A and GluN2B subunits.[6][8]

  • Noncompetitive Inhibition: Its inhibitory action is not overcome by increasing the concentration of the agonists glutamate (B1630785) or glycine.[7][9]

  • Voltage-Independence: Its function is not dependent on the membrane potential.[7][8]

  • Glutamate-Dependent Action: The affinity of this compound for the receptor increases once glutamate is bound, suggesting it stabilizes a non-conducting state of the receptor.[6]

This selective modulation of a specific subset of NMDA receptors, which are abundant in the cerebellum, allows for targeted intervention in cerebellar circuitry with potentially fewer off-target effects compared to non-selective NMDA receptor antagonists.

Data Presentation: this compound Efficacy

The following tables summarize the known in vitro activity of this compound and provide a template for presenting hypothetical data from preclinical studies in a cerebellar ataxia model.

Table 1: In Vitro Inhibitory Activity of this compound on Recombinant NMDA Receptor Subtypes

Receptor Subunit IC₅₀ (μM) Selectivity vs. GluN2A/B Reference
GluN1/GluN2A >100 (estimated) >50-fold [8]
GluN1/GluN2B >100 (negligible inhibition) >50-fold [8]
GluN1/GluN2C 7.0 - [6][10]

| GluN1/GluN2D | 2.7 | - |[6][10] |

Table 2: Hypothetical Behavioral Data in a Mouse Model of Cerebellar Ataxia (e.g., SCA1 Transgenic Mice)

Treatment Group N Rotarod Latency to Fall (seconds) - Baseline Rotarod Latency to Fall (seconds) - Post-Treatment % Improvement
Wild-Type + Vehicle 10 185 ± 15 190 ± 12 2.7%
SCA1 + Vehicle 10 60 ± 8 58 ± 9 -3.3%
SCA1 + this compound (10 mg/kg) 10 62 ± 7 85 ± 10* 37.1%
SCA1 + this compound (30 mg/kg) 10 59 ± 9 110 ± 11** 86.4%

*p < 0.05, *p < 0.01 compared to SCA1 + Vehicle. Data are presented as Mean ± SEM.

Table 3: Hypothetical Electrophysiological Data from Purkinje Cells in Cerebellar Slices

Treatment Group Parameter Measurement
SCA1 + Vehicle Spontaneous Firing Rate 55 ± 6 Hz
Excitatory Postsynaptic Current (EPSC) Amplitude 150 ± 20 pA
SCA1 + this compound (10 µM) Spontaneous Firing Rate 40 ± 5 Hz*
Excitatory Postsynaptic Current (EPSC) Amplitude 115 ± 15 pA*

p < 0.05 compared to SCA1 + Vehicle. Data are presented as Mean ± SEM.

Table 4: Hypothetical Purkinje Cell Counts from Immunohistochemistry

Treatment Group Linear Purkinje Cell Density (cells/mm)
Wild-Type + Vehicle 12.5 ± 0.8
SCA1 + Vehicle 7.2 ± 1.1
SCA1 + this compound (30 mg/kg, chronic) 9.8 ± 0.9*

p < 0.05 compared to SCA1 + Vehicle. Data are presented as Mean ± SEM.

Mandatory Visualizations

DQP1105_Mechanism cluster_receptor NMDA Receptor (GluN1/GluN2C/D) cluster_states Receptor States NMDA_R GluN1 GluN2C/D Ion Channel Open Channel Open (Ion Flux) NMDA_R:p->Open Activates Glutamate Glutamate Glutamate->NMDA_R:g2c Binds DQP1105 This compound DQP1105->NMDA_R Binds Allosterically Closed Channel Closed (Resting State) Closed->Open Glutamate Binding Inhibited Channel Closed (Inhibited State) Open->Inhibited This compound Binding (Enhanced by Glutamate)

Caption: Signaling pathway of this compound as a negative allosteric modulator.

Experimental_Workflow cluster_setup Model & Treatment cluster_assessment Endpoint Assessment cluster_analysis Data Analysis Model Select Ataxia Model (e.g., SCA1 mice) Dosing Administer this compound (Vehicle, 10, 30 mg/kg) Model->Dosing Behavior Behavioral Testing (Rotarod) Dosing->Behavior Electro Electrophysiology (Cerebellar Slices) Behavior->Electro Terminal Analysis Statistical Analysis (ANOVA) Behavior->Analysis Histo Histology (Purkinje Cell Count) Electro->Histo Terminal Electro->Analysis Histo->Analysis Conclusion Conclusion on Efficacy Analysis->Conclusion

Caption: Experimental workflow for evaluating this compound in an ataxia model.

Logical_Relationship cluster_patho Pathophysiology cluster_intervention Intervention cluster_outcome Therapeutic Outcome Ataxia Cerebellar Ataxia Dysfunction Purkinje Cell Dysfunction / Loss Ataxia->Dysfunction Glutamate_Signal Aberrant Glutamatergic Signaling (via NMDA-R) Dysfunction->Glutamate_Signal Normalization Normalization of Neuronal Activity Glutamate_Signal->Normalization Leads to DQP This compound NAM Negative Allosteric Modulation of GluN2C/2D DQP->NAM NAM->Glutamate_Signal Inhibits Improvement Amelioration of Ataxic Phenotype Normalization->Improvement

Caption: Logical relationship of this compound action in cerebellar ataxia.

Experimental Protocols

Protocol 1: Evaluation of Motor Coordination (Accelerating Rotarod Test)

This protocol assesses motor coordination, balance, and motor learning in a mouse model of cerebellar ataxia.[8][9][11]

A. Materials:

  • Accelerating Rotarod apparatus (e.g., Ugo Basile, Stoelting)

  • Mouse model of cerebellar ataxia (e.g., SCA1 transgenic) and wild-type littermates

  • This compound solution and vehicle control

  • Syringes for intraperitoneal (IP) injection

B. Procedure:

  • Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.

  • Training (3 days):

    • Place mice on the stationary rod.

    • For 3 consecutive days, train the mice on the rotarod at a constant low speed (e.g., 4 RPM) for 5 minutes.

    • If a mouse falls, place it back on the rod. This phase habituates the animals to the apparatus.

  • Baseline Testing (Day 4):

    • Place a mouse on the rod and start the acceleration protocol (e.g., 4 to 40 RPM over 5 minutes).

    • Record the latency to fall (in seconds). The trial ends when the mouse falls onto the platform below or clings to the rod and completes a full passive rotation.

    • Perform 3 trials per mouse with an inter-trial interval of at least 15 minutes.

    • The average latency of the 3 trials constitutes the baseline score.

  • Drug Administration:

    • Administer this compound (e.g., 10 mg/kg, 30 mg/kg, IP) or vehicle to the treatment groups.

    • Testing should occur at the time of predicted peak plasma/brain concentration of the compound.

  • Post-Treatment Testing:

    • At the designated time post-injection (e.g., 30 minutes), repeat the accelerating rotarod test as described in step 3.

  • Data Analysis:

    • Calculate the mean latency to fall for each group.

    • Compare post-treatment performance to baseline and between groups using appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests).

Protocol 2: Cerebellar Slice Electrophysiology

This protocol allows for the direct assessment of this compound's effect on Purkinje cell excitability and synaptic transmission in acute cerebellar slices.[12][13]

A. Materials:

  • Vibratome

  • Dissection microscope

  • Recording chamber and perfusion system

  • Upright microscope with DIC optics

  • Patch-clamp amplifier, digitizer, and data acquisition software

  • Glass micropipettes

  • Artificial cerebrospinal fluid (ACSF), ice-cold and carbogenated (95% O₂, 5% CO₂)

  • Internal solution for patch pipettes

  • This compound

B. Procedure:

  • Slice Preparation:

    • Anesthetize the mouse and perfuse transcardially with ice-cold, carbogenated ACSF.

    • Rapidly decapitate and dissect the brain, removing the cerebellum.

    • Prepare 250-300 µm sagittal cerebellar slices using a vibratome in ice-cold ACSF.[14]

    • Transfer slices to a holding chamber with carbogenated ACSF at 32-34°C for 30 minutes, then maintain at room temperature.[15]

  • Recording:

    • Transfer a slice to the recording chamber and perfuse with carbogenated ACSF at 32-34°C.

    • Visualize Purkinje cells using DIC optics.

    • Establish whole-cell patch-clamp recordings from Purkinje cell somas.

  • Data Acquisition:

    • Spontaneous Firing: In current-clamp mode, record the spontaneous firing of Purkinje cells for a baseline period (e.g., 5 minutes).

    • Drug Application: Perfuse the slice with ACSF containing this compound (e.g., 10 µM) and record changes in the firing rate and pattern.

    • Synaptic Transmission: In voltage-clamp mode, stimulate parallel or climbing fibers to evoke excitatory postsynaptic currents (EPSCs). Record baseline EPSCs and then assess the effect of this compound perfusion on EPSC amplitude and kinetics.

  • Data Analysis:

    • Measure firing frequency, inter-spike interval, and EPSC amplitude.

    • Compare parameters before and after drug application using paired statistical tests.

Protocol 3: Immunohistochemical Analysis of Purkinje Cells

This protocol is for quantifying Purkinje cell number and assessing cerebellar morphology, typically after chronic treatment studies.[2][16][17]

A. Materials:

  • Perfusion solutions (Saline, 4% Paraformaldehyde (PFA))

  • Vibratome or cryostat

  • Microscope slides

  • Blocking solution (e.g., Normal Goat Serum in PBS with Triton X-100)

  • Primary antibody: anti-Calbindin D-28k (a specific marker for Purkinje cells)

  • Fluorescently-labeled secondary antibody

  • Mounting medium with DAPI

  • Fluorescence microscope or confocal microscope

B. Procedure:

  • Tissue Preparation:

    • Anesthetize the mouse and perfuse transcardially with saline followed by 4% PFA.

    • Post-fix the brain in 4% PFA overnight, then transfer to a sucrose (B13894) solution for cryoprotection.

    • Section the cerebellar vermis into 40 µm sections using a cryostat or vibratome.

  • Immunostaining:

    • Wash sections in PBS.

    • Incubate in blocking solution for 1-2 hours at room temperature.

    • Incubate with primary anti-Calbindin antibody overnight at 4°C.

    • Wash sections in PBS.

    • Incubate with the appropriate secondary antibody for 2 hours at room temperature.

    • Wash sections and counterstain nuclei with DAPI.

  • Imaging and Analysis:

    • Mount sections onto slides.

    • Acquire images of cerebellar lobules using a fluorescence microscope.

    • Quantify the number of Calbindin-positive Purkinje cells. Express data as linear density (cells per mm of the Purkinje cell layer).

    • Analyze at least 3-5 sections per animal.

  • Data Analysis:

    • Calculate the average linear density for each animal and then for each treatment group.

    • Compare groups using an appropriate statistical test (e.g., one-way ANOVA).

Conclusion

This compound, with its selective antagonism of GluN2C/2D-containing NMDA receptors, represents a promising pharmacological tool for dissecting the contribution of these specific receptor subtypes to the pathophysiology of cerebellar ataxia. The protocols outlined here provide a framework for a systematic evaluation of this compound's potential therapeutic efficacy, from behavioral improvement to cellular and synaptic mechanisms. The successful application of these methods will contribute to a deeper understanding of cerebellar function and may pave the way for novel therapeutic strategies for ataxia.

References

Application Notes and Protocols for Assessing DQP-1105 Efficacy In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DQP-1105 is a potent and selective negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors containing GluN2C and GluN2D subunits.[1][2][3][4] Its mechanism of action is noncompetitive and voltage-independent, with its inhibitory activity being enhanced in the presence of glutamate (B1630785).[1][2] This unique profile makes this compound a valuable research tool and a potential therapeutic candidate for neurological disorders associated with the dysregulation of GluN2C/D-containing NMDA receptors, such as certain forms of epilepsy.[1]

These application notes provide detailed protocols for assessing the in vivo efficacy of this compound, with a primary focus on its anticonvulsant properties in a relevant animal model of Tuberous Sclerosis Complex (TSC).

Mechanism of Action: Targeting GluN2C/D-Containing NMDA Receptors

This compound selectively binds to a site on GluN2C and GluN2D subunits of the NMDA receptor, leading to a conformational change that reduces the channel's ion flow in response to glutamate and glycine (B1666218) binding. This allosteric inhibition dampens excessive neuronal excitation mediated by these specific NMDA receptor subtypes. The signaling pathway is depicted below.

DQP1105_Mechanism cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2C/D) Glutamate->NMDAR Binds Ca_ion Ca²⁺ NMDAR->Ca_ion Influx Signaling Downstream Signaling (e.g., CaMKII, ERK) Ca_ion->Signaling Activates Neuronal_Excitation Neuronal Hyperexcitability Signaling->Neuronal_Excitation Leads to DQP1105 This compound DQP1105->NMDAR Inhibits

Caption: this compound signaling pathway.

In Vivo Efficacy Assessment in a Tuberous Sclerosis Complex (TSC) Mouse Model

A key and validated animal model for evaluating the anticonvulsant efficacy of this compound is the heterozygous Tsc1 (Tsc1+/-) mouse model. These mice exhibit spontaneous seizures, mimicking the epileptic phenotype observed in TSC patients.[1]

Quantitative Data Summary

The following tables summarize the in vitro potency and in vivo efficacy data for this compound.

Receptor SubtypeIC₅₀ (µM)Reference(s)
GluN2C7.0[1][3]
GluN2D2.7[1][3]
GluN2A>100[2]
GluN2B>100[2]

Table 1: In Vitro Potency of this compound on NMDA Receptor Subtypes.

Animal ModelThis compound DoseRoute of AdministrationKey Efficacy EndpointOutcomeReference(s)
Tsc1+/- Mouse28 mg/kgIntraperitoneal (IP)Seizure BurdenDiminished[1]
Neonatal Mice (P7-P9)28 mg/kgIntraperitoneal (IP)Cortical Interneuron MaturationAltered[5]

Table 2: Summary of In Vivo Efficacy of this compound.

Experimental Protocols

Protocol 1: Assessment of Anticonvulsant Efficacy in the Tsc1+/- Mouse Model

This protocol details the methodology for evaluating the anticonvulsant effects of this compound using electroencephalography (EEG) and behavioral analysis.

1. Animals:

  • Tsc1+/- mice and wild-type littermates (control group).

  • Age: Postnatal day 14-21 (when spontaneous seizures are prevalent).[6]

  • House animals under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

2. EEG Electrode Implantation (if applicable):

  • Anesthetize mice with isoflurane.

  • Secure the animal in a stereotaxic frame.

  • Implant stainless steel screw electrodes over the somatosensory cortex. A reference electrode can be placed over the cerebellum.

  • Secure the electrode assembly with dental acrylic.

  • Allow a recovery period of at least 48 hours before baseline recordings.

3. This compound Formulation and Administration:

  • Dissolve this compound in a vehicle solution (e.g., 4% ethanol, 5% Tween 80, 5% PEG 400 in sterile 0.9% saline).[5]

  • Administer this compound at a dose of 28 mg/kg via intraperitoneal (IP) injection.[1]

  • Administer an equivalent volume of the vehicle solution to the control group.

4. Seizure Monitoring and Analysis:

a. Behavioral Seizure Assessment:

  • Following this compound or vehicle administration, place mice in individual observation chambers.

  • Continuously video record the animals for a predefined period (e.g., 4-6 hours).

  • Score seizures based on a modified Racine scale by a blinded observer.

ScoreBehavioral Manifestation
1Mouth and facial movements
2Head nodding
3Forelimb clonus
4Rearing with forelimb clonus
5Rearing and falling with forelimb clonus

Table 3: Modified Racine Scale for Seizure Severity.

  • Quantitative Endpoints:

    • Seizure frequency (number of seizures per hour).

    • Latency to the first seizure.

    • Average seizure severity score.

    • Duration of individual seizures.

b. EEG Seizure Analysis:

  • Acquire continuous EEG recordings for several hours before (baseline) and after this compound or vehicle administration.

  • Analyze EEG data for epileptiform activity.

  • Quantitative Endpoints:

    • Seizure Frequency and Duration: Manually or automatically detect and quantify the number and duration of electrographic seizures.

    • Spike and Wave Discharge Analysis: Quantify the frequency of interictal spikes and spike-wave discharges.

    • Spectral Analysis: Analyze the power of different EEG frequency bands (e.g., delta, theta, alpha, beta, gamma) during interictal and ictal periods.

experimental_workflow start Tsc1+/- Mice (P14-21) eeg_implant EEG Electrode Implantation (Optional) start->eeg_implant baseline Baseline Seizure Monitoring (Behavioral & EEG) eeg_implant->baseline treatment Treatment Administration baseline->treatment dqp1105 This compound (28 mg/kg, IP) treatment->dqp1105 vehicle Vehicle Control treatment->vehicle monitoring Post-treatment Seizure Monitoring (4-6 hours) dqp1105->monitoring vehicle->monitoring analysis Data Analysis monitoring->analysis

Caption: Experimental workflow for assessing anticonvulsant efficacy.

Protocol 2: Assessment of this compound Effects on Neonatal Cortical Interneuron Maturation

This protocol is adapted from studies investigating the role of GluN2C/D receptors in neuronal development.[5]

1. Animals:

  • C57BL/6J or other appropriate mouse strains.

  • Pups aged postnatal day 7 (P7).

2. This compound Formulation and Administration:

  • Prepare this compound as described in Protocol 1.

  • Administer this compound (28 mg/kg, IP) or vehicle daily from P7 to P9.[5]

3. Tissue Collection and Analysis:

  • At a designated endpoint (e.g., P21), euthanize the mice and collect brain tissue.

  • Process the tissue for immunohistochemistry or electrophysiology.

4. Immunohistochemical Analysis:

  • Stain brain sections for markers of interneurons (e.g., Parvalbumin, Somatostatin) and synaptic markers.

  • Quantitative Endpoints:

    • Density and distribution of interneuron subtypes.

    • Dendritic arborization and spine density of specific neuronal populations.

5. Electrophysiological Analysis:

  • Prepare acute brain slices.

  • Perform whole-cell patch-clamp recordings from cortical neurons.

  • Quantitative Endpoints:

    • Frequency and amplitude of spontaneous and miniature inhibitory postsynaptic currents (sIPSCs and mIPSCs).

    • Intrinsic firing properties of interneurons.

Pharmacokinetic Considerations

While detailed pharmacokinetic data for this compound in rodents is not extensively published in the reviewed literature, its in vitro potency and demonstrated in vivo efficacy at 28 mg/kg suggest adequate brain penetration to engage its target. Future studies should aim to characterize the brain-to-plasma ratio, half-life, and clearance of this compound to further optimize dosing regimens for various in vivo applications.

Conclusion

The protocols outlined in these application notes provide a robust framework for assessing the in vivo efficacy of this compound. The Tsc1+/- mouse model is a clinically relevant platform for investigating its anticonvulsant potential. Comprehensive evaluation using both behavioral and electrophysiological endpoints will yield a thorough understanding of this compound's therapeutic capabilities and its underlying mechanisms of action in the central nervous system.

References

Application Notes and Protocols for DQP-1105 Delivery via Intraperitoneal Injection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DQP-1105 is a potent and selective negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors containing GluN2C and GluN2D subunits.[1][2][3][4] Its selectivity for these specific subunits makes it a valuable research tool for investigating the physiological and pathological roles of GluN2C/D-containing NMDA receptors. Furthermore, it has shown potential therapeutic efficacy in preclinical models of neurological disorders, such as tuberous sclerosis complex (TSC)-induced epilepsy.[1][3] These application notes provide detailed protocols for the preparation and intraperitoneal (IP) administration of this compound for in vivo studies, along with a summary of its mechanism of action and available pharmacological data.

Mechanism of Action

This compound acts as a noncompetitive and voltage-independent antagonist of NMDA receptors.[1][2][3] Its inhibitory effect is dependent on the binding of glutamate (B1630785) to the receptor, suggesting that this compound's affinity for the receptor increases after glutamate binding.[1][3] It selectively inhibits GluN2C and GluN2D subunits with significantly lower potency for GluN2A and GluN2B subunits.[2][5] This selectivity is attributed to its interaction with specific residues in the lower lobe of the GluN2 agonist binding domain.[2][5]

DQP1105_Mechanism_of_Action cluster_receptor NMDA Receptor cluster_inhibition Inhibition GluN1 GluN1 IonChannel Ion Channel (Closed) GluN2CD GluN2C/D Glutamate Glutamate Glutamate->GluN2CD Binds DQP1105 This compound DQP1105->GluN2CD Binds (Allosteric Site) Inhibition Prevents Channel Opening Inhibition->IonChannel

This compound Mechanism of Action

Data Presentation

In Vitro Efficacy of this compound
Receptor SubtypeIC₅₀ (μM)Fold Selectivity (over GluN2D)Reference
GluN2C7.02.6x[1][3]
GluN2D2.71x[1][3]
GluN2A>135>50x[2][5]
GluN2B>135>50x[2][5]
In Vivo Administration of this compound
ParameterValueReference
Animal ModelHeterozygote Tsc1± mice (model of TSC-induced epilepsy)[1][3]
Neonatal C57BL/6J or Gad-1:GFP mice
Route of AdministrationIntraperitoneal (IP) Injection[1][3]
Dosage28 mg/kg[1][3]
Vehicle Formulation4% ethanol (B145695), 5% Tween 80, 5% PEG 400, in sterile 0.9% saline
Injection Volume10 µL/g of body weight

Note: Specific pharmacokinetic parameters such as Cmax, Tmax, and half-life for this compound following intraperitoneal administration are not publicly available in the reviewed literature.

Experimental Protocols

Preparation of this compound for Intraperitoneal Injection

This protocol is adapted from a study in neonatal mice and can be scaled accordingly for adult animals.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Ethanol (95-100%)

  • Tween 80

  • Polyethylene glycol 400 (PEG 400)

  • Sterile 0.9% saline

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Prepare Stock Solution:

    • Dissolve this compound in DMSO to create a 100 mM stock solution.

  • Prepare Vehicle Solution:

    • In a sterile tube, prepare the vehicle solution by combining the following in the specified order, ensuring each component is fully dissolved before adding the next:

      • 4% Ethanol

      • 5% Tween 80

      • 5% PEG 400

      • Bring to final volume with sterile 0.9% saline.

  • Prepare Final Dosing Solution:

    • Dilute the 100 mM this compound stock solution in the prepared vehicle to a final concentration of 5 mM. The final concentration of DMSO should be less than 5%.

    • Warm the final solution slightly and sonicate to ensure complete dissolution of this compound.

  • Final Concentration Calculation:

    • A 5 mM solution of this compound (Molecular Weight: 558.42 g/mol ) corresponds to approximately 2.79 mg/mL.

    • An injection volume of 10 µL/g (or 10 mL/kg) will deliver a dose of approximately 27.9 mg/kg, which is consistent with the reported effective dose of 28 mg/kg.

DQP1105_Preparation_Workflow cluster_stock Stock Solution cluster_vehicle Vehicle Preparation cluster_final Final Dosing Solution DQP_powder This compound Powder Stock_Sol 100 mM Stock Solution DQP_powder->Stock_Sol DMSO DMSO DMSO->Stock_Sol Dilution Dilute Stock in Vehicle Stock_Sol->Dilution Ethanol 4% Ethanol Vehicle Vehicle Solution Ethanol->Vehicle Tween80 5% Tween 80 Tween80->Vehicle PEG400 5% PEG 400 PEG400->Vehicle Saline Sterile 0.9% Saline Saline->Vehicle Vehicle->Dilution Warm_Sonicate Warm and Sonicate Dilution->Warm_Sonicate Final_Solution 5 mM Dosing Solution Warm_Sonicate->Final_Solution IP_Injection Intraperitoneal Injection Final_Solution->IP_Injection Ready for Injection

This compound Dosing Solution Preparation Workflow
Intraperitoneal (IP) Injection Protocol in Mice

Materials:

  • Prepared this compound dosing solution

  • Appropriate size syringe (e.g., 1 mL)

  • 27-30 gauge needle

  • Animal scale

  • 70% ethanol for disinfection

Procedure:

  • Animal Preparation:

    • Weigh the mouse to accurately calculate the injection volume (10 µL/g of body weight).

    • Properly restrain the mouse. For a right-handed injector, hold the mouse by the scruff of the neck with the left hand and turn it to expose the abdomen. The head should be tilted slightly downwards.

  • Injection Site:

    • The preferred injection site is the lower right quadrant of the abdomen. This avoids the cecum, urinary bladder, and other vital organs.

  • Injection:

    • Wipe the injection site with 70% ethanol.

    • Insert the needle at a 15-30 degree angle, bevel up.

    • Gently aspirate to ensure no fluid (blood or urine) is drawn into the syringe. If fluid is present, withdraw the needle and reinject at a different site with a new needle.

    • Slowly and steadily inject the calculated volume of the this compound solution into the peritoneal cavity.

    • Withdraw the needle smoothly.

  • Post-injection Monitoring:

    • Return the mouse to its cage and monitor for any signs of distress, such as lethargy, abdominal swelling, or abnormal posture.

Logical Relationships

DQP1105_Selectivity_Logic DQP1105 This compound GluN2C GluN2C-containing NMDA Receptors DQP1105->GluN2C Inhibits GluN2D GluN2D-containing NMDA Receptors DQP1105->GluN2D Inhibits GluN2A GluN2A-containing NMDA Receptors DQP1105->GluN2A Minimal Inhibition GluN2B GluN2B-containing NMDA Receptors DQP1105->GluN2B Minimal Inhibition

This compound NMDA Receptor Subunit Selectivity

Disclaimer

This document is intended for research purposes only. The provided protocols are based on published literature and should be adapted and optimized for specific experimental needs. All animal procedures must be performed in accordance with institutional and national guidelines for the ethical treatment of animals. The information on this compound is for scientific investigation and not for human or veterinary use.

References

Application Notes and Protocols for DQP-1105: An NMDA Receptor Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DQP-1105 is a potent and selective negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors, a class of ionotropic glutamate (B1630785) receptors crucial for synaptic plasticity and transmission in the central nervous system.[1][2][3][4][5] This document provides detailed application notes and experimental protocols for utilizing this compound in electrophysiological studies to investigate NMDA receptor function and pharmacology.

This compound exhibits significant selectivity for NMDA receptors containing the GluN2C and GluN2D subunits over those with GluN2A and GluN2B subunits.[1][2][3][4] Its noncompetitive and voltage-independent mechanism of action makes it a valuable tool for dissecting the roles of specific NMDA receptor subtypes in physiological and pathological processes.[1][2][3][4]

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of this compound on various NMDA receptor subtypes, as determined by electrophysiological recordings.

Receptor SubtypeIC50 (µM)Cell Type/Expression SystemElectrophysiology MethodReference
GluN1/GluN2D2.7Xenopus oocytesTwo-Electrode Voltage-Clamp[2][5]
GluN1/GluN2C7.0Xenopus oocytesTwo-Electrode Voltage-Clamp[2][5]
GluN1/GluN2D3.2HEK cellsWhole-Cell Patch-Clamp (dialyzed)[4]
GluN1/GluN2D2.1HEK cellsWhole-Cell Patch-Clamp (perforated)[4]
GluN1/GluN2A>100 (estimated ~54 µM with perforated patch)HEK cells / Xenopus oocytesPatch-Clamp / TEVC[4]
GluN1/GluN2BNegligible inhibitionHEK cells / Xenopus oocytesPatch-Clamp / TEVC[4]

Mechanism of Action

This compound acts as a noncompetitive antagonist of NMDA receptors.[1][3][4] Its binding is dependent on the presence of glutamate, suggesting it stabilizes a glutamate-bound, non-conducting state of the receptor.[2][6] Studies have shown that this compound inhibits single-channel currents without significantly altering the mean open time or single-channel conductance, indicating that it likely acts on a pregating step in the channel activation process.[1][3][4] The binding site for this compound has been localized to the lower lobe of the GluN2 agonist-binding domain.[1][3]

Experimental Protocols

Protocol 1: Characterization of this compound Inhibition of NMDA Receptors using Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes

This protocol is suitable for determining the IC50 of this compound on different NMDA receptor subtypes expressed heterologously.

1. Oocyte Preparation and Receptor Expression:

  • Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.
  • Inject cRNA for the desired GluN1 and GluN2 subunits (e.g., GluN1/GluN2D) into the oocytes.
  • Incubate the oocytes for 2-5 days at 16-18°C in Barth's solution supplemented with antibiotics.

2. Electrophysiological Recording:

  • Place an oocyte in a recording chamber continuously perfused with recording solution (ND96).
  • Impale the oocyte with two glass microelectrodes (0.5-5 MΩ) filled with 3 M KCl.
  • Voltage-clamp the oocyte at a holding potential of -60 mV.
  • Prepare stock solutions of this compound in DMSO and dilute to final concentrations in the recording solution. Ensure the final DMSO concentration is ≤0.1%.

3. Experimental Procedure:

  • Establish a stable baseline current.
  • Apply a maximally effective concentration of glutamate (e.g., 100 µM) and glycine (B1666218) (e.g., 30 µM) to elicit a control NMDA receptor-mediated current (I_control).
  • Wash the oocyte with recording solution until the current returns to baseline.
  • Co-apply the glutamate/glycine solution with varying concentrations of this compound and record the resulting current (I_DQP).
  • Calculate the percent inhibition for each concentration: % Inhibition = (1 - (I_DQP / I_control)) * 100.
  • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Whole-Cell Patch-Clamp Recordings in Mammalian Cells

This protocol allows for the detailed characterization of this compound's effects on NMDA receptor kinetics in a mammalian cell line.

1. Cell Culture and Transfection:

  • Culture a suitable mammalian cell line (e.g., HEK293 cells) in appropriate media.
  • Transiently transfect the cells with plasmids encoding the desired GluN1 and GluN2 subunits. A fluorescent reporter (e.g., GFP) can be co-transfected to identify successfully transfected cells.
  • Allow 24-48 hours for receptor expression.

2. Electrophysiological Recording:

  • Prepare borosilicate glass patch pipettes (3-5 MΩ resistance) and fill with an intracellular solution containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 MgCl2, 2 Mg-ATP, adjusted to pH 7.3 with CsOH.
  • The extracellular solution should contain (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES, adjusted to pH 7.4 with NaOH. Mg2+ is typically omitted to prevent voltage-dependent block of the NMDA receptor.
  • Establish a whole-cell recording configuration on a transfected cell.
  • Voltage-clamp the cell at a holding potential of -60 mV.

3. Experimental Procedure:

  • Rapidly apply a saturating concentration of glutamate and glycine using a fast perfusion system to evoke a control NMDA receptor current.
  • After washout, co-apply the agonists with the desired concentration of this compound.
  • To investigate use-dependence, pre-incubate the cell with this compound before agonist application and compare the peak and steady-state components of the current to co-application experiments.[2]
  • Analyze changes in current amplitude, activation, and deactivation kinetics.

Visualizations

experimental_workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_experiment Experimental Protocol cluster_analysis Data Analysis cell_prep Cell Culture & Transfection (e.g., HEK293 cells with GluN1/GluN2D) patch Establish Whole-Cell Patch-Clamp Configuration cell_prep->patch solution_prep Prepare Intra/Extra- cellular Solutions solution_prep->patch drug_prep Prepare this compound Stock and Working Solutions test Co-apply Agonists + this compound Record Inhibited Current drug_prep->test v_clamp Voltage-Clamp Cell at -60 mV patch->v_clamp control Apply Agonists (Glutamate + Glycine) Record Control Current v_clamp->control washout Washout control->washout washout->test inhibition Calculate % Inhibition test->inhibition dose_response Generate Dose-Response Curve inhibition->dose_response ic50 Determine IC50 dose_response->ic50

Caption: Experimental workflow for this compound characterization.

signaling_pathway cluster_receptor NMDA Receptor (GluN1/GluN2D) GluN1 GluN1 GluN2D GluN2D InhibitedState Glutamate-Bound Non-Conducting State GluN2D->InhibitedState Stabilizes Glutamate Glutamate Glutamate->GluN2D Binds IonChannel Ion Channel (Closed) Glycine Glycine Glycine->GluN1 Binds DQP1105 This compound DQP1105->GluN2D Binds to agonist-binding domain InhibitedState->IonChannel Prevents Opening

Caption: Proposed mechanism of this compound action.

References

Troubleshooting & Optimization

dqp-1105 solubility issues and how to solve them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility issues encountered with the NMDA receptor antagonist, DQP-1105.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound powder?

A1: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO).[1][2][3][4][5] It is recommended to prepare a concentrated stock solution in 100% DMSO.

Q2: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous experimental buffer (e.g., cell culture media, PBS). Why is this happening?

A2: This phenomenon, often called "precipitation upon dilution" or "solvent shock," is common for hydrophobic compounds like this compound.[2] When the DMSO stock is added to an aqueous solution, the abrupt change in solvent polarity can cause the compound to exceed its solubility limit in the mixed solvent and precipitate out of solution.[2]

Q3: What is the maximum concentration of DMSO that can be used in cell-based assays?

A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant adverse effects.[6][7] However, the sensitivity to DMSO can be cell-line specific.[3][8] It is always recommended to include a vehicle control (media with the same final DMSO concentration but without this compound) in your experiments.[6]

Q4: Can I filter the precipitate out of my this compound working solution?

A4: Filtering the precipitate is generally not recommended. The presence of a precipitate indicates that the actual concentration of the dissolved compound is lower than intended, which will lead to inaccurate experimental results. Filtering will remove the undissolved compound, further reducing the effective concentration.

Q5: Can sonication or warming help to dissolve this compound?

A5: Yes, for preparing the initial stock solution in DMSO, sonication and gentle warming (e.g., to 60°C) can be beneficial.[3] For dissolving the compound in aqueous solutions, sonication may help to break down aggregates and improve dissolution.[7]

Troubleshooting Guide for this compound Precipitation

This guide provides a step-by-step approach to resolving precipitation issues with this compound in your experiments.

Initial Stock Solution Preparation
Issue Possible Cause Recommended Solution
This compound powder does not fully dissolve in DMSO.Insufficient solvent volume or need for physical assistance.Increase the volume of DMSO. Use of sonication or gentle warming can aid dissolution.[3]
DMSO stock solution appears cloudy or has particulates.Hygroscopic DMSO (has absorbed water), reducing its solvating power.Use a fresh, unopened bottle of anhydrous, cell-culture grade DMSO.[9]
Aqueous Working Solution Preparation
Issue Possible Cause Recommended Solution
Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer."Solvent shock" due to rapid change in polarity.[2]Perform a stepwise serial dilution. Add the DMSO stock dropwise to the aqueous buffer while vortexing or stirring to ensure rapid mixing and avoid localized high concentrations.[6][7]
Solution is initially clear but precipitate forms over time.Compound concentration exceeds its thermodynamic solubility limit in the final buffer.Lower the final concentration of this compound. Consider using solubility enhancers.
Precipitation is observed in some experiments but not others.Inconsistent mixing technique or temperature fluctuations.Standardize the dilution and mixing protocol. Pre-warm the aqueous buffer to the experimental temperature (e.g., 37°C) before adding the this compound stock solution.[2]

Experimental Protocols for Enhancing this compound Solubility

For challenging experimental systems where standard dilution protocols are insufficient, the following methods can be employed to improve the aqueous solubility of this compound.

Protocol 1: Co-Solvent Method

Objective: To increase the solubility of this compound in aqueous solutions by using a water-miscible organic co-solvent.

Methodology:

  • Prepare a high-concentration stock solution of this compound in 100% DMSO.

  • Prepare an intermediate dilution of the this compound stock in a suitable co-solvent such as polyethylene (B3416737) glycol (PEG) 400 or propylene (B89431) glycol.[10][]

  • Slowly add the co-solvent/DQP-1105 mixture to the final aqueous buffer with vigorous stirring.

  • Ensure the final concentration of the co-solvent is within a tolerable range for your experimental system.

Co-Solvent Typical Final Concentration Notes
Polyethylene Glycol (PEG) 4001-10%Generally well-tolerated in many cell-based and in vivo models.
Propylene Glycol (PG)1-5%Another commonly used co-solvent with a good safety profile.
Protocol 2: Use of Solubility Enhancers (Excipients)

Objective: To improve the apparent solubility of this compound by using excipients that can encapsulate or interact with the compound.

Methodology:

  • Prepare a stock solution of a suitable cyclodextrin (B1172386), such as (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD), in your aqueous buffer.

  • Prepare a concentrated stock of this compound in DMSO.

  • Add the this compound stock solution to the cyclodextrin-containing buffer. The cyclodextrin will help to encapsulate the hydrophobic this compound molecules, increasing their solubility.

  • Alternatively, for experiments using serum-containing media, the proteins in the serum (e.g., albumin) can act as carriers and improve solubility.[6] Diluting the this compound stock directly into the serum-containing medium can be effective.

Excipient Typical Concentration Mechanism of Action
(2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD)1-5% w/vForms inclusion complexes with hydrophobic molecules.
Serum (e.g., FBS)1-10%Serum proteins bind to the compound, aiding in its solubilization.

Diagrams

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshooting Troubleshooting dqp_powder This compound Powder stock_solution Concentrated Stock (e.g., 10-50 mM in DMSO) dqp_powder->stock_solution Dissolve dmso 100% DMSO dmso->stock_solution working_solution Final Working Solution stock_solution->working_solution Dilute Dropwise with Vortexing aqueous_buffer Aqueous Buffer (e.g., Cell Culture Media) aqueous_buffer->working_solution precipitation Precipitation? working_solution->precipitation yes Yes precipitation->yes no No precipitation->no solution_1 Lower Final Concentration yes->solution_1 solution_2 Use Co-solvents (Protocol 1) yes->solution_2 solution_3 Use Excipients (Protocol 2) yes->solution_3 experiment experiment no->experiment Proceed to Experiment

Caption: Experimental workflow for preparing this compound solutions.

signaling_pathway cluster_nmda NMDA Receptor glun1 GluN1 Subunit ion_channel Ion Channel glun1->ion_channel Forms glun2cd GluN2C/D Subunit glun2cd->ion_channel Forms glutamate Glutamate glutamate->glun2cd Binds glycine Glycine glycine->glun1 Binds dqp1105 This compound dqp1105->glun2cd Non-competitive Antagonist ca_influx Ca2+ Influx ion_channel->ca_influx Gating Leads to

Caption: this compound mechanism of action on the NMDA receptor.

References

dqp-1105 stability in aqueous solutions over time

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DQP-1105. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in aqueous solutions and to address common issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO).[1][2][3][4] It is recommended to prepare a high-concentration stock solution in DMSO, which can then be diluted into your aqueous experimental buffer. Some suppliers suggest that sonication and warming to 60°C may be necessary for complete dissolution in DMSO.[5]

Q2: What are the recommended storage conditions for this compound?

A2: The solid form of this compound should be stored at -20°C for long-term stability, with some suppliers indicating stability for at least four years at this temperature.[1][2][3] Stock solutions in DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4][5] To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes for single use.[5]

Q3: Is there any data on the stability of this compound in aqueous solutions like PBS or cell culture media?

A3: Currently, there is limited publicly available quantitative data on the stability of this compound in common aqueous buffers over extended periods. While a related analog has shown high aqueous solubility and stability, this cannot be directly extrapolated to this compound.[6][7] Therefore, it is recommended to prepare fresh dilutions in aqueous buffers from your DMSO stock solution for each experiment.

Q4: What are the potential signs of this compound degradation in my experiments?

A4: Potential indicators of this compound degradation include a loss of biological activity, such as a reduced inhibitory effect on NMDA receptors, or observable changes in the solution, such as precipitation or color change. If you suspect degradation, it is advisable to prepare a fresh stock solution and repeat the experiment.

Q5: How does this compound inhibit NMDA receptors?

A5: this compound is a noncompetitive antagonist of N-methyl-D-aspartate (NMDA) receptors, with selectivity for receptors containing the GluN2C and GluN2D subunits.[1][2][5][6] It acts by binding to a site on the receptor that is distinct from the glutamate (B1630785) or glycine (B1666218) co-agonist binding sites, thereby preventing the conformational change required for channel opening.[3][8][9][10] This inhibition is voltage-independent.[6][7]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or lower-than-expected biological activity 1. Degradation of this compound stock solution: Improper storage or multiple freeze-thaw cycles. 2. Instability in aqueous experimental buffer: The compound may have limited stability in your specific buffer, especially over long incubation times or at certain pH values. 3. Precipitation of the compound: The final concentration of DMSO in the aqueous solution may be insufficient to maintain solubility, or the aqueous solubility of this compound may be low.1. Prepare a fresh stock solution of this compound in DMSO. Aliquot the new stock for single use to minimize freeze-thaw cycles. 2. Prepare fresh dilutions in your aqueous buffer immediately before each experiment. Minimize the time the compound spends in the aqueous solution before use. Consider performing a time-course experiment to assess how long the compound remains active in your buffer. 3. Ensure the final concentration of DMSO is sufficient to maintain solubility, but be mindful of its potential effects on your experimental system. Visually inspect for any precipitation after dilution. If precipitation occurs, you may need to adjust the final concentration of this compound or the percentage of DMSO.
Precipitate forms when diluting DMSO stock into aqueous buffer 1. Low aqueous solubility: this compound may have limited solubility in your aqueous buffer. 2. "Salting out" effect: High salt concentrations in the buffer can reduce the solubility of organic compounds.1. Try diluting the stock solution into the aqueous buffer with vigorous vortexing. You can also try pre-warming the aqueous buffer. 2. If possible, consider using a buffer with a lower salt concentration. Alternatively, you may need to work at a lower final concentration of this compound.

Experimental Protocols

General Protocol for Assessing this compound Stability in an Aqueous Buffer

This protocol outlines a general method to evaluate the stability of this compound in a specific aqueous buffer over time using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound
  • DMSO (anhydrous)
  • Aqueous buffer of interest (e.g., PBS, pH 7.4)
  • HPLC system with a suitable detector (e.g., UV-Vis)
  • C18 HPLC column
  • Acetonitrile (B52724) (ACN), HPLC grade
  • Water, HPLC grade
  • Formic acid or other modifier for mobile phase

2. Preparation of Solutions:

  • Prepare a 10 mM stock solution of this compound in DMSO.
  • Dilute the stock solution to a final concentration of 100 µM in the aqueous buffer of interest. Ensure the final DMSO concentration is low (e.g., <1%) and consistent across all samples.

3. Incubation:

  • Aliquot the 100 µM this compound aqueous solution into several vials.
  • Store the vials at the desired temperature (e.g., room temperature, 37°C).
  • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial and immediately analyze it by HPLC or freeze it at -80°C for later analysis.

4. HPLC Analysis:

  • Set up an HPLC method to separate this compound from potential degradation products. A gradient elution with a mobile phase consisting of water and acetonitrile with a small amount of formic acid is a common starting point for small molecules.
  • Inject the samples from each time point.
  • Monitor the peak area of this compound at a suitable wavelength (e.g., its λmax of 232 nm).[1]

5. Data Analysis:

  • Normalize the peak area of this compound at each time point to the peak area at time 0.
  • Plot the percentage of this compound remaining versus time to generate a degradation curve.

Visualizations

This compound Mechanism of Action

DQP1105_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2C/D) Glutamate->NMDAR Binds to GluN2 Subunit Glycine Glycine Glycine->NMDAR Binds to GluN1 Subunit DQP1105 This compound DQP1105->NMDAR Allosteric Inhibition Ion_Flow Ca²⁺/Na⁺ Influx (Blocked) NMDAR->Ion_Flow Prevents Channel Opening

Caption: this compound noncompetitively inhibits NMDA receptor activation.

Experimental Workflow for Stability Assessment

Stability_Workflow Prep_Stock 1. Prepare this compound Stock in DMSO Dilute 2. Dilute Stock in Aqueous Buffer Prep_Stock->Dilute Incubate 3. Incubate at Desired Temperature Dilute->Incubate Sample 4. Sample at Time Points (t=0, 1, 2...) Incubate->Sample Analyze 5. Analyze by HPLC Sample->Analyze Data 6. Quantify Peak Area & Plot % Remaining Analyze->Data

Caption: Workflow for evaluating the stability of this compound in aqueous solution.

References

preventing dqp-1105 precipitation in experimental buffer

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DQP-1105. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and use of this compound in experimental settings, with a primary focus on preventing precipitation in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: My this compound, dissolved in DMSO, precipitates when I add it to my experimental buffer. Why is this happening?

A1: this compound is a highly hydrophobic molecule, as indicated by its high calculated logP (CLogP) of 6.55.[1] This inherent property leads to low aqueous solubility. While it readily dissolves in organic solvents like dimethyl sulfoxide (B87167) (DMSO), introducing this stock solution into an aqueous buffer can cause the compound to crash out of solution, leading to precipitation. The final concentration of the organic solvent may be too low to maintain the solubility of this compound in the aqueous environment.

Q2: What is the reported solubility of this compound in common experimental buffers?

A2: The aqueous solubility of this compound is limited. One study reported a maximum solubility of 27 µM after one hour in an oocyte recording buffer containing 0.1% DMSO. In contrast, the solubility drops to 6.5 µM in phosphate-buffered saline (PBS) without DMSO after 24 hours.[1]

Q3: How should I prepare my this compound stock solution?

A3: It is recommended to prepare a high-concentration stock solution of this compound in 100% DMSO. Concentrations of 20 mM have been used in published studies.[2] Always ensure the compound is fully dissolved by vortexing or sonicating. Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can promote precipitation.

Q4: What is the maximum recommended final concentration of DMSO in my assay?

A4: The tolerance of your specific experimental system to DMSO should be determined empirically. However, for most cell-based assays, it is advisable to keep the final DMSO concentration at or below 0.1%. In some protocols, DMSO concentrations up to 0.5% have been reported.[2]

Troubleshooting Guide

Issue: Precipitate observed in the experimental buffer after adding this compound.

This is a common issue due to the low aqueous solubility of this compound. The following steps provide a systematic approach to troubleshoot and prevent precipitation.

Step 1: Optimize the Dilution Protocol

A rapid change in solvent polarity is a primary cause of precipitation. Instead of a single-step dilution, employ a serial dilution method.

Experimental Protocol: Preparation of this compound Working Solution

This protocol is designed to minimize precipitation when diluting a DMSO stock of this compound into an aqueous experimental buffer.

Materials:

  • This compound solid

  • 100% DMSO

  • Experimental buffer (e.g., aCSF, Oocyte Recording Buffer), pre-warmed to the experimental temperature.

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Dissolve this compound in 100% DMSO to create a 20 mM stock solution.[2]

    • Ensure complete dissolution by vortexing or brief sonication. The solution should be clear.

    • Aliquot the stock solution into small, single-use volumes and store at -80°C.

  • Perform an Intermediate Dilution (Optional but Recommended):

    • Prepare an intermediate dilution of this compound in 100% DMSO. For example, dilute the 20 mM stock to 1 mM in DMSO. This can make the final dilution into the aqueous buffer more manageable and accurate.

  • Final Dilution into Experimental Buffer:

    • Pre-warm your experimental buffer to the temperature of your assay (e.g., 37°C or room temperature).

    • Add the this compound DMSO stock (or intermediate dilution) to the pre-warmed buffer in a dropwise manner while gently vortexing or swirling the buffer. This gradual addition helps to avoid localized high concentrations of the compound that can trigger precipitation.

    • Visually inspect the final working solution for any signs of cloudiness or precipitate before use.

Step 2: Modify the Experimental Buffer

If precipitation persists, consider modifying your buffer composition to enhance the solubility of this compound.

  • Inclusion of a Surfactant: For in vivo studies, a vehicle formulation including 5% Tween 80 has been used.[3] For in vitro assays, incorporating a low concentration of a non-ionic surfactant like Tween 80 (e.g., 0.01-0.1%) in your buffer can help to maintain the solubility of hydrophobic compounds. However, it is crucial to first test the effect of the surfactant on your specific assay to rule out any interference.

  • Use of Cyclodextrins: For some low-potency analogs of this compound, hydroxypropyl-beta-cyclodextrin has been used as a solubilizing agent.[2]

Step 3: Determine the Kinetic Solubility in Your Buffer

It is beneficial to experimentally determine the kinetic solubility of this compound in your specific experimental buffer. This will define the upper concentration limit for your experiments.

Experimental Protocol: Kinetic Solubility Assessment

Materials:

  • This compound DMSO stock solution

  • Experimental buffer

  • 96-well plate (polypropylene for compound dilution, clear-bottom for analysis)

  • Plate reader capable of measuring turbidity (absorbance at ~620 nm) or an HPLC system.

Procedure:

  • Prepare a serial dilution of your this compound DMSO stock in a 96-well polypropylene (B1209903) plate.

  • In a separate 96-well plate, add your experimental buffer to each well.

  • Transfer a small volume of the serially diluted this compound from the DMSO plate to the buffer plate to achieve the desired final concentrations. Ensure the final DMSO concentration is constant across all wells.

  • Seal the plate and incubate at the experimental temperature for a set period (e.g., 1-2 hours).

  • Measure the absorbance at 620 nm to detect turbidity, which indicates precipitation. Alternatively, centrifuge the plate, and analyze the supernatant for the concentration of soluble this compound using a validated HPLC method.

  • The highest concentration that remains clear (or shows a concentration consistent with the nominal value by HPLC) is the kinetic solubility limit.

Data Summary

Table 1: Reported Solubility of this compound

Buffer ConditionSolubility (µM)Incubation TimeReference
Oocyte Recording Buffer + 0.1% DMSO271 hour[1]
Phosphate-Buffered Saline (PBS) - no DMSO6.524 hours[1]

Table 2: Example Buffer Compositions

ComponentArtificial Cerebrospinal Fluid (aCSF)Oocyte Recording Buffer (ND96)
NaCl127 mM96 mM
KCl1.0 mM2 mM
KH₂PO₄1.2 mM-
NaHCO₃26 mM-
D-Glucose10 mM-
CaCl₂2.4 mM1.8 mM
MgCl₂1.3 mM1 mM
HEPES-5 mM
pH 7.4 (with 95% O₂/5% CO₂)7.5

Visualizations

DQP1105_Workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Experimental Assay solid This compound Solid dmso 100% DMSO stock 20 mM Stock in DMSO dmso->stock Dissolve & Sonicate aliquot Aliquot & Store at -80°C stock->aliquot buffer Pre-warmed Experimental Buffer aliquot->buffer Dropwise addition while vortexing working Final Working Solution buffer->working assay Add to Assay working->assay results Reliable Results assay->results precipitate Precipitation assay->precipitate If solubility limit is exceeded

Caption: Workflow for preparing this compound working solutions.

Troubleshooting_Logic cluster_solutions Troubleshooting Steps start Precipitation Observed? optimize_dilution Optimize Dilution Protocol (Serial Dilution, Slow Addition) start->optimize_dilution Yes end_success Precipitation Resolved start->end_success No modify_buffer Modify Buffer (Add Surfactant/Cyclodextrin) optimize_dilution->modify_buffer Still Precipitates optimize_dilution->end_success Resolved determine_solubility Determine Kinetic Solubility modify_buffer->determine_solubility Still Precipitates modify_buffer->end_success Resolved reduce_concentration Reduce Final Concentration determine_solubility->reduce_concentration Use Concentration Below Limit reduce_concentration->end_success end_fail Consult Further

Caption: Logical flow for troubleshooting this compound precipitation.

References

potential off-target effects of dqp-1105

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of DQP-1105.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a noncompetitive negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] It exhibits selectivity for NMDA receptors containing the GluN2C and GluN2D subunits.[1][4][5] Its inhibitory action is voltage-independent and cannot be overcome by increasing the concentration of the co-agonists glutamate (B1630785) or glycine (B1666218).[1][5] The binding of this compound is dependent on glutamate binding to the receptor.[4]

Q2: What are the known off-target effects of this compound?

A2: Based on available preclinical data, this compound is a selective inhibitor for GluN2C/D-containing NMDA receptors. It shows significantly lower potency for NMDA receptors with GluN2A and GluN2B subunits, as well as for other glutamate receptors like GluA1 and GluK2.[1][5] A more potent analog of this compound, known as compound 2a or DQP-26, was screened against a panel of relevant ion channels and exhibited minimal off-target effects, suggesting a favorable selectivity profile for this class of compounds.[4] However, a comprehensive screen for this compound against a wide array of ion channels and other receptors is not publicly available.

Q3: Has this compound been evaluated in clinical trials?

A3: There is no publicly available information to suggest that this compound has been evaluated in human clinical trials.

Q4: My experimental results are inconsistent with the known pharmacology of this compound. What could be the cause?

A4: If you are observing unexpected effects, consider the following possibilities:

  • Experimental conditions: Factors such as pH, temperature, and the presence of other compounds in your assay can influence the activity of this compound.

  • Cellular context: The expression levels of different NMDA receptor subunits in your specific cell line or tissue preparation can impact the observed potency and efficacy of this compound.

  • Compound integrity: Ensure the stability and purity of your this compound stock.

  • Potential for novel off-target effects: While this compound is known to be selective, the possibility of interaction with other proteins in your specific experimental system cannot be entirely ruled out without direct testing.

Troubleshooting Guides

Issue: Unexpected neuronal activity observed after this compound application in a system with known NMDA receptor subunit expression.

This guide will help you troubleshoot unexpected excitatory or inhibitory effects in your experiments that are not consistent with the selective GluN2C/D antagonism of this compound.

Troubleshooting Steps:

  • Confirm NMDA Receptor Subunit Expression:

    • Verify the expression of GluN2A, GluN2B, GluN2C, and GluN2D subunits in your experimental model (e.g., cell line, primary neurons) using techniques like qPCR or Western blotting.

  • Perform Control Experiments:

    • Positive Control: Use a known broad-spectrum NMDA receptor antagonist (e.g., AP5) to confirm that the observed baseline activity is mediated by NMDA receptors.

    • Vehicle Control: Apply the vehicle used to dissolve this compound to ensure it does not have any effect on its own.

  • Evaluate Concentration-Dependence:

    • Perform a dose-response curve for this compound to determine if the unexpected effect is concentration-dependent.

  • Use Subunit-Specific Antagonists:

    • If you suspect activity at GluN2A or GluN2B-containing receptors, use selective antagonists for these subunits (if available) to see if they can block the unexpected effect.

  • Consider a Different Expression System:

    • If possible, test the effect of this compound in a heterologous expression system (e.g., HEK293 cells or Xenopus oocytes) transfected with known combinations of NMDA receptor subunits to confirm its selectivity profile.

Data Presentation

Table 1: Inhibitory Potency (IC50) of this compound at Various Glutamate Receptors

Receptor Subunit CompositionIC50 (µM)Reference
GluN1/GluN2D2.7[3][4]
GluN1/GluN2C7.0 - 8.5[3][4][6]
GluN1/GluN2B121[3][6]
GluN1/GluN2A206[3][6]
GluA1 (AMPA)198[6]
GluK2 (Kainate)153[3][6]

Experimental Protocols

Protocol: Assessing this compound Specificity using Whole-Cell Voltage-Clamp Recordings in HEK293 Cells

Objective: To determine the IC50 of this compound for different NMDA receptor subunit combinations.

Materials:

  • HEK293 cells

  • Plasmids encoding GluN1, GluN2A, GluN2B, GluN2C, and GluN2D subunits

  • Transfection reagent

  • Patch-clamp rig with amplifier and data acquisition system

  • External solution (in mM): 150 NaCl, 2.5 KCl, 10 HEPES, 0.01 EDTA, 10 Glucose, 2 CaCl2, pH 7.4

  • Internal solution (in mM): 110 CsF, 30 CsCl, 4 NaCl, 0.5 CaCl2, 5 BAPTA, 10 HEPES, pH 7.35

  • Agonists: Glutamate and Glycine

  • Antagonist: this compound

Methodology:

  • Cell Culture and Transfection: Co-transfect HEK293 cells with plasmids for GluN1 and one of the GluN2 subunits (A, B, C, or D).

  • Electrophysiological Recording:

    • After 24-48 hours, perform whole-cell voltage-clamp recordings from transfected cells.

    • Hold the membrane potential at -60 mV.

    • Perfuse the cells with the external solution.

  • Agonist Application: Apply a maximally effective concentration of glutamate (100 µM) and glycine (30 µM) to elicit a peak current response.

  • This compound Application: Co-apply the agonists with varying concentrations of this compound.

  • Data Analysis:

    • Measure the steady-state current in the presence of this compound.

    • Normalize the current to the control response (agonists alone).

    • Plot the normalized current as a function of this compound concentration and fit the data to a logistic function to determine the IC50.

Visualizations

DQP_1105_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR GluN1 GluN2C/D Ion Channel Glutamate->NMDAR:GluN2CD Binds Glycine Glycine Glycine->NMDAR:GluN1 Binds DQP1105 This compound DQP1105->NMDAR Allosteric Inhibition Ca_ion Ca²⁺ Influx (Blocked) NMDAR:ion_channel->Ca_ion Downstream Downstream Signaling Ca_ion->Downstream Prevents Activation

Caption: this compound Signaling Pathway

Experimental_Workflow start Start: Unexpected Experimental Result confirm_expression 1. Confirm NMDA Receptor Subunit Expression (qPCR, Western Blot) start->confirm_expression control_exp 2. Perform Control Experiments (Vehicle, Broad-spectrum Antagonist) confirm_expression->control_exp dose_response 3. Conduct Dose-Response Curve for this compound control_exp->dose_response subunit_antagonists 4. Test with Subunit-Specific Antagonists (if available) dose_response->subunit_antagonists heterologous_system 5. Validate in Heterologous Expression System (HEK293, Oocytes) subunit_antagonists->heterologous_system end Conclusion: Identify Source of Anomaly heterologous_system->end

Caption: Troubleshooting Workflow for this compound Experiments

References

Technical Support Center: DQP-1105 Electrophysiology Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing DQP-1105 in electrophysiology experiments. Find troubleshooting tips, frequently asked questions, and detailed protocols to optimize your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

This compound is a potent and selective noncompetitive antagonist of N-methyl-D-aspartate (NMDA) receptors.[1][2][3] It specifically targets NMDA receptors containing the GluN2C and GluN2D subunits.[1][2][3][4][5][6]

Q2: Is this compound a Kv7 channel activator?

Current scientific literature does not support the classification of this compound as a Kv7 channel activator. Published research consistently identifies its mechanism of action as an antagonist of NMDA receptors.[1][3][4][7] For researchers interested in Kv7 channel activators, compounds like retigabine (B32265) are well-characterized for this purpose.[8]

Q3: What is the mechanism of action for this compound?

This compound acts as a noncompetitive antagonist, meaning its inhibitory effect is not overcome by increasing the concentration of the agonists glutamate (B1630785) or glycine (B1666218).[1][3] Its action is also voltage-independent.[1][4] this compound is believed to inhibit a pregating step in receptor activation without altering the single-channel conductance or mean open time.[1][3] The binding of this compound is dependent on the presence of glutamate.[4][9]

Q4: What are the recommended storage conditions for this compound?

This compound should be stored as a solid at -20°C.[5][7][10] Stock solutions, typically prepared in DMSO, should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, preferably under nitrogen.[2] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution.[2]

Q5: In which solvent should I dissolve this compound?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[2][5][6][7][10] For in vivo studies, a stock solution in DMSO can be further diluted in a vehicle solution, such as one containing ethanol, Tween 80, and PEG 400 in saline.[11]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No observable effect of this compound Incorrect concentration: The concentration may be too low for the specific cell type or receptor expression level.Consult the IC50 data to determine an appropriate starting concentration. A concentration of 10 µM has been shown to significantly reduce NMDAR-mediated miniature excitatory postsynaptic currents (mEPSCs).[12] For complete inhibition of GluN1/GluN2D responses, concentrations up to 30 µM may be required.[9]
Degraded compound: Improper storage or multiple freeze-thaw cycles can lead to compound degradation.Prepare fresh stock solutions from solid this compound. Ensure proper storage of both solid compound and stock solutions.[2]
Absence of target receptors: The cells under investigation may not express GluN2C or GluN2D-containing NMDA receptors.Verify the expression of the target receptor subunits in your experimental system using techniques such as Western blotting, immunohistochemistry, or qPCR.
Glutamate dependency: The inhibitory effect of this compound is dependent on the presence of glutamate.[4][9]Ensure that glutamate is present in your recording solution when applying this compound to elicit its inhibitory effect.
Inconsistent or variable results Solubility issues: this compound may precipitate in aqueous recording solutions if the final DMSO concentration is too high or if the solution is not well-mixed.Ensure the final DMSO concentration in the working solution is low (typically <0.1%) and that the solution is thoroughly mixed before application.
Slow onset of action: As a noncompetitive antagonist, the time to reach steady-state inhibition may be concentration-dependent.[9]Allow for a sufficient pre-incubation period or a longer application time to ensure the drug has reached its target and exerted its full effect.
Unexpected off-target effects High concentration: Using excessively high concentrations may lead to non-specific effects.Use the lowest effective concentration based on IC50 values and dose-response curves from the literature.

Quantitative Data Summary

The following tables summarize the inhibitory concentrations (IC50) of this compound on various receptor subtypes as determined by different electrophysiological methods.

Table 1: IC50 Values of this compound on NMDA Receptor Subunits

Receptor SubunitIC50 (µM)Experimental SystemReference
GluN1/GluN2A~206Xenopus oocytes (Two-electrode voltage-clamp)[5][6]
GluN1/GluN2B~121Xenopus oocytes (Two-electrode voltage-clamp)[5][6]
GluN1/GluN2C7.0Xenopus oocytes (Two-electrode voltage-clamp)[2][4]
GluN1/GluN2D2.7Xenopus oocytes (Two-electrode voltage-clamp)[2][4][5][6]
GluN1/GluN2AEstimated >33BHK cells (Fluorescence-based assay)[1]
GluN1/GluN2BNegligible inhibitionBHK cells (Fluorescence-based assay)[1]
GluN1/GluN2CPotent inhibition (IC50 not specified)BHK cells (Fluorescence-based assay)[1]
GluN1/GluN2DPotent inhibition (IC50 not specified)BHK cells (Fluorescence-based assay)[1]
GluN1/GluN2ASimilar potency to GluN2DHEK cells (Whole-cell patch-clamp)[1]
GluN1/GluN2DSimilar potency to other systemsHEK cells (Whole-cell patch-clamp)[1]

Table 2: IC50 Values of this compound on Other Glutamate Receptors

ReceptorIC50 (µM)Experimental SystemReference
GluA1 (AMPA)~198Xenopus oocytes (Two-electrode voltage-clamp)[5][6]
GluK2 (Kainate)~153Xenopus oocytes (Two-electrode voltage-clamp)[5][6]

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recording in HEK Cells

This protocol is adapted from studies investigating the effects of this compound on recombinant NMDA receptors expressed in HEK cells.[1][13]

  • Cell Culture and Transfection:

    • Culture HEK293 cells in standard growth medium.

    • Transiently transfect cells with plasmids encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2D).

  • Preparation of Solutions:

    • External Solution (in mM): 145 NaCl, 2.5 KCl, 1 CaCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).

    • Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with CsOH).

    • Agonist Solution: Prepare a stock solution of glutamate and glycine (e.g., 100 µM each in external solution).

    • This compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-100 mM).

    • This compound Working Solution: Dilute the this compound stock solution in the agonist-containing external solution to the desired final concentration (e.g., 0.3-30 µM). Ensure the final DMSO concentration is minimal.

  • Electrophysiological Recording:

    • Establish a whole-cell patch-clamp configuration on a transfected HEK cell.

    • Voltage-clamp the cell at a holding potential of -60 mV.

    • Perfuse the cell with the external solution.

    • Rapidly apply the agonist solution to evoke an NMDA receptor-mediated current.

    • After establishing a stable baseline response to the agonist, co-apply the this compound working solution.

    • Record the current response, noting the inhibition of the steady-state current.

    • Wash out the this compound and agonist solution with the external solution to allow for recovery.

Protocol 2: Two-Electrode Voltage-Clamp Recording in Xenopus Oocytes

This protocol is based on the methodology used to characterize the selectivity of this compound.[1]

  • Oocyte Preparation and Injection:

    • Harvest and prepare Xenopus laevis oocytes.

    • Inject oocytes with cRNA encoding the desired NMDA, AMPA, or Kainate receptor subunits.

    • Incubate the oocytes for 2-7 days to allow for receptor expression.

  • Preparation of Solutions:

    • Recording Solution (ND96, in mM): 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES (pH adjusted to 7.5 with NaOH).

    • Agonist Solutions: Prepare solutions of glutamate and glycine in ND96 at appropriate concentrations.

    • This compound Solutions: Prepare a range of this compound concentrations in the agonist-containing ND96 solution.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with ND96.

    • Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage clamping, one for current injection).

    • Clamp the oocyte at a holding potential of -40 mV to -80 mV.

    • Apply the agonist solution to elicit a baseline current response.

    • Apply the this compound solutions in the presence of the agonists.

    • Record the current inhibition at each concentration to generate a dose-response curve.

Visualizations

DQP1105_Mechanism cluster_receptor NMDA Receptor (GluN1/GluN2C/D) Receptor GluN1 GluN2C/D Channel_Opening Channel Opening Receptor->Channel_Opening Activates Inhibition Inhibition of Pregating Step Receptor->Inhibition Prevents conformational change Glutamate Glutamate Glutamate->Receptor:n2 Binds Glycine Glycine Glycine->Receptor:n1 Binds DQP1105 This compound DQP1105->Receptor Binds Allosterically (Glutamate-dependent) Ion_Flux Ion Flux (Ca²⁺, Na⁺) Channel_Opening->Ion_Flux Inhibition->Channel_Opening Blocks

Caption: Mechanism of action of this compound on NMDA receptors.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_cells Prepare Cells (HEK or Oocytes) establish_recording Establish Electrophysiology Recording (Patch-clamp or TEVC) prep_cells->establish_recording prep_solutions Prepare Solutions (Agonists, this compound) prep_solutions->establish_recording apply_agonist Apply Agonist(s) (Glutamate + Glycine) establish_recording->apply_agonist record_baseline Record Baseline Current apply_agonist->record_baseline apply_dqp1105 Co-apply this compound with Agonists record_baseline->apply_dqp1105 record_inhibition Record Inhibited Current apply_dqp1105->record_inhibition measure_current Measure Current Amplitudes record_inhibition->measure_current calculate_inhibition Calculate % Inhibition measure_current->calculate_inhibition generate_curve Generate Dose-Response Curve calculate_inhibition->generate_curve determine_ic50 Determine IC50 generate_curve->determine_ic50

Caption: General workflow for electrophysiological analysis of this compound.

References

Technical Support Center: DQP-1105 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using DQP-1105 in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a noncompetitive negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor. It exhibits high selectivity for NMDA receptors containing the GluN2C or GluN2D subunits. By binding to an allosteric site, this compound reduces the channel opening frequency in a voltage-independent manner, thereby inhibiting the receptor's activity.

Q2: What is the recommended dosage and route of administration for this compound in mice?

A2: Based on published studies, a common dosage for this compound in mice is 28 mg/kg administered via intraperitoneal (IP) injection. However, the optimal dose may vary depending on the specific animal model and experimental goals.

Q3: What are the known off-target effects of this compound?

A3: this compound displays over 50-fold selectivity for GluN2C/D-containing NMDA receptors over receptors containing GluN2A or GluN2B subunits, as well as AMPA and kainate receptors. While specific off-target screening data is not extensively published, its high selectivity suggests minimal interaction with other receptor types at effective concentrations.

Troubleshooting Guide

Issue 1: Poor Solubility and Vehicle Preparation

Q: I am having difficulty dissolving this compound for my in vivo experiment. What is the recommended vehicle and preparation method?

A: this compound has low aqueous solubility. A common and effective method for preparing this compound for IP injection is as follows:

  • Stock Solution: First, dissolve this compound in 100% DMSO to create a concentrated stock solution.

  • Vehicle Formulation: Prepare a vehicle solution consisting of 4% ethanol, 5% Tween 80, and 5% PEG 400 in sterile 0.9% saline.

  • Final Dilution: Dilute the this compound stock solution in the vehicle to the final desired concentration. The final concentration of DMSO should be kept low (e.g., <5%) to minimize toxicity.

  • Preparation before Injection: It is recommended to warm and sonicate the final this compound solution immediately before injection to ensure it is fully dissolved and homogenous.

Issue 2: Lack of Efficacy or High Variability in Results

Q: My in vivo study with this compound is showing no effect or high variability between animals. What are the potential causes and solutions?

A: This can be due to several factors related to the compound's properties and administration:

  • Poor Bioavailability/Brain Penetration: While specific pharmacokinetic data for this compound is limited in the public domain, related compounds can have issues with blood-brain barrier penetration. The carboxylate side chain on this compound may limit its ability to cross into the central nervous system.

    • Troubleshooting:

      • Ensure the compound is fully solubilized in the vehicle before injection.

      • Consider including a satellite group of animals for pharmacokinetic analysis to determine plasma and brain exposure levels.

      • If brain penetration is confirmed to be low, alternative administration routes (e.g., intracerebroventricular) may need to be explored, though this is a more invasive procedure.

  • Inconsistent Dosing: Due to its poor solubility, inconsistent administration of a non-homogenous solution can lead to high variability.

    • Troubleshooting:

      • Strictly adhere to the recommended vehicle preparation protocol, including warming and sonication before each injection.

      • Ensure the formulation is a clear solution before administration. If precipitation is observed, the preparation protocol should be re-optimized.

  • Metabolic Instability: The in vivo half-life of this compound is not well-documented. Rapid metabolism could lead to a short duration of action.

    • Troubleshooting:

      • Conduct a pilot pharmacokinetic study to determine the time to maximum concentration (Tmax) and elimination half-life (t1/2) in your animal model. This will help in designing an appropriate dosing regimen and selecting the optimal time for behavioral or downstream analysis.

Issue 3: Unexpected Behavioral Side Effects

Q: I am observing unexpected behavioral changes in my animals after this compound administration (e.g., sedation, hyperactivity, or stereotypy). What could be the cause?

A: As an NMDA receptor antagonist, this compound has the potential to induce central nervous system (CNS) side effects.

  • Mechanism-Based Effects: Antagonism of NMDA receptors can lead to a range of behavioral phenotypes.

    • Troubleshooting:

      • Perform a dose-response study to identify a therapeutic window that provides the desired efficacy with minimal side effects.

      • Include a comprehensive battery of behavioral observations in your study protocol to systematically assess for any unintended effects on motor function, coordination, and general activity.

      • Ensure that the observed effects are not due to the vehicle by including a vehicle-only control group.

Data Presentation

Table 1: In Vitro Potency of this compound at NMDA Receptor Subtypes

Receptor SubtypeIC₅₀ (µM)
GluN1/GluN2C7.0
GluN1/GluN2D2.7
GluN1/GluN2A>150
GluN1/GluN2B>150

Table 2: Recommended In Vivo Administration Protocol for this compound in Mice

ParameterRecommendation
Dosage 28 mg/kg
Route of Administration Intraperitoneal (IP) Injection
Vehicle Composition 4% Ethanol, 5% Tween 80, 5% PEG 400 in sterile 0.9% Saline (with <5% final DMSO concentration)
Preparation Dissolve in DMSO first, then dilute in vehicle. Warm and sonicate before injection.

Experimental Protocols

Detailed Methodology for Intraperitoneal Administration of this compound in Mice

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (B87167) (DMSO), sterile

    • Ethanol (95-100%), sterile

    • Tween 80

    • Polyethylene glycol 400 (PEG 400)

    • 0.9% Sodium Chloride (Saline), sterile

    • Sterile microcentrifuge tubes

    • Sonicator

    • Heating block or water bath

    • Syringes and needles for IP injection

  • Procedure:

    • Calculate the required amount of this compound based on the number of animals and the target dose of 28 mg/kg.

    • Prepare a stock solution of this compound in DMSO. For example, a 100 mM stock solution.

    • Prepare the injection vehicle by combining 4% ethanol, 5% Tween 80, and 5% PEG 400 in sterile 0.9% saline. Ensure the final volume accounts for the volume of the this compound stock solution to be added.

    • Vortex the vehicle solution until it is homogenous.

    • Add the appropriate volume of the this compound stock solution to the vehicle to achieve the final desired concentration for injection. The final DMSO concentration should not exceed 5%.

    • Vortex the final solution thoroughly.

    • Immediately before injection, warm the solution to 37°C and sonicate for 5-10 minutes to ensure complete dissolution. Visually inspect the solution to confirm there is no precipitate.

    • Administer the solution to the mice via intraperitoneal injection at a volume of 10 µL/g of body weight.

Mandatory Visualization

DQP1105_Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Membrane Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2C/D) Glutamate->NMDA_Receptor Activates Ion_Channel Ion Channel NMDA_Receptor->Ion_Channel Calcium_Influx Ca²⁺ Influx Ion_Channel->Calcium_Influx Mediates DQP1105 This compound Allosteric_Site Allosteric Site DQP1105->Allosteric_Site Binds to Allosteric_Site->Ion_Channel Inhibits opening Downstream Signaling Downstream Signaling Calcium_Influx->Downstream Signaling

Caption: this compound Signaling Pathway.

DQP1105_Troubleshooting_Workflow Start In Vivo Study with this compound Problem Lack of Efficacy or High Variability? Start->Problem Check_Solubility Check Formulation and Solubility Problem->Check_Solubility Yes Behavioral_Effects Unexpected Behavioral Side Effects? Problem->Behavioral_Effects No Check_PK Assess Pharmacokinetics (Plasma/Brain Exposure) Check_Solubility->Check_PK Check_Dose Evaluate Dose-Response Check_PK->Check_Dose Success Successful Experiment Check_Dose->Success Observe_Behavior Systematic Behavioral Observation Behavioral_Effects->Observe_Behavior Yes Behavioral_Effects->Success No Vehicle_Control Confirm Vehicle Effects Observe_Behavior->Vehicle_Control Vehicle_Control->Check_Dose

Caption: Troubleshooting Workflow for this compound In Vivo Studies.

DQP-1105 Technical Support Center: Troubleshooting Unexpected Results

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals using DQP-1105 in their experiments. It provides troubleshooting advice and frequently asked questions to help interpret unexpected results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a noncompetitive negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor, with selectivity for subunits GluN2C and GluN2D.[1][2][3][4] Its inhibition is voltage-independent and cannot be overcome by increasing the concentration of the co-agonists glutamate (B1630785) or glycine (B1666218).[1][4][5] this compound is thought to inhibit a pregating step without altering the mean open time or single-channel conductance.[1][4]

Q2: What are the expected IC50 values for this compound?

A2: The inhibitory concentration (IC50) values for this compound can vary depending on the expression system and experimental conditions. Below is a summary of reported values.

Receptor SubunitExpression SystemIC50 (µM)
GluN1/GluN2CXenopus laevis oocytes~7.0
GluN1/GluN2DXenopus laevis oocytes~2.7
GluN1/GluN2AHEK cells (perforated patch)~54
GluN1/GluN2DHEK cells (perforated patch)~2.1
GluN1/GluN2CBHK cellsMore potent than oocytes
GluN1/GluN2DBHK cellsMore potent than oocytes

Data compiled from multiple sources.[2][5][6]

Q3: Is this compound selective for specific NMDA receptor subunits?

A3: Yes, this compound is significantly more potent at inhibiting NMDA receptors containing GluN2C or GluN2D subunits compared to those containing GluN2A or GluN2B subunits.[1][4][5] The selectivity for GluN2C/D over GluN2A/B is reported to be at least 50-fold.[1][4]

Troubleshooting Guide

Issue 1: No observable effect of this compound on GluN2C/D-containing receptors.

Possible Cause Troubleshooting Step
Compound Solubility: this compound may have limited aqueous solubility.Prepare a stock solution in an appropriate solvent like DMSO.[7] Ensure the final concentration of the solvent in your experimental buffer is low and does not affect your system. Sonicate the solution if necessary to ensure it is fully dissolved.[7]
Incorrect Concentration: The concentration of this compound may be too low.Refer to the IC50 values in the table above and consider using a concentration range that brackets the expected effective dose.
Compound Degradation: Improper storage can lead to degradation.Store this compound stock solutions at -20°C or -80°C as recommended.[3] Avoid repeated freeze-thaw cycles.[3]
Experimental System: The expression level of GluN2C/D subunits in your system may be too low to detect an effect.Verify the expression of GluN2C/D subunits using techniques like Western blotting or qPCR.

Issue 2: this compound appears to inhibit GluN2A/B-containing receptors.

Possible Cause Troubleshooting Step
High Concentration: While selective, at high concentrations, this compound may exhibit off-target effects on GluN2A/B subunits.Perform a dose-response curve to determine the optimal concentration for selective inhibition of GluN2C/D.
Recording Configuration: The method of electrophysiological recording can influence the apparent selectivity.In whole-cell patch-clamp recordings, dialysis of the cytoplasm may alter the apparent affinity of this compound for GluN2A.[6] Consider using the perforated patch technique to maintain the intracellular environment and observe higher selectivity.[6]
Expression System: The specific cell line or expression system might influence the pharmacology of the receptors.Compare your results with published data obtained in similar systems.

Issue 3: Variability in experimental results.

Possible Cause Troubleshooting Step
Glutamate Dependence: The inhibitory effect of this compound is dependent on the presence of glutamate.[2]Ensure that glutamate is present in your assay at a concentration that elicits a consistent receptor response before applying this compound. The binding of this compound appears to be dependent on NMDA binding but not glycine.[8]
Inconsistent Agonist Application: The timing and concentration of agonist application can affect the observed inhibition.Use a rapid and consistent method for agonist application, especially in electrophysiology experiments.
Cell Health: The health and viability of the cells can impact receptor function and drug response.Monitor cell health throughout the experiment and ensure consistent culture conditions.

Experimental Protocols

Whole-Cell Voltage-Clamp Electrophysiology in HEK Cells

  • Cell Culture and Transfection: HEK293 cells are transiently transfected with plasmids encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2D).

  • Recording Solutions:

    • External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES, pH 7.4.

    • Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 MgATP, 0.2 NaGTP, pH 7.2.

  • Recording Procedure:

    • Obtain whole-cell recordings using a patch-clamp amplifier.

    • Clamp the cell at a holding potential of -60 mV.

    • Rapidly apply a solution containing a saturating concentration of glycine (e.g., 100 µM) and a sub-maximal concentration of glutamate or NMDA to elicit a baseline current.

    • Co-apply this compound with the agonists to measure the inhibitory effect.[5]

    • For perforated patch recordings, add gramicidin (B1672133) to the internal solution to achieve electrical access without dialyzing the cell.[6]

Visualizations

DQP_1105_Mechanism cluster_receptor NMDA Receptor (GluN1/GluN2C or GluN1/GluN2D) cluster_agonists Agonists GluN1 GluN1 GluN2CD GluN2C/D Glutamate Glutamate Glutamate->GluN2CD Binds IonChannel Ion Channel (Closed) Glycine Glycine Glycine->GluN1 Binds DQP1105 This compound DQP1105->GluN2CD Binds Allosterically (Glutamate Dependent) Inhibition Inhibition of Channel Opening DQP1105->Inhibition Inhibition->IonChannel

Caption: Mechanism of this compound as a negative allosteric modulator.

Troubleshooting_Workflow cluster_NoEffect Troubleshooting 'No Effect' cluster_OffTarget Troubleshooting 'Off-Target Effect' cluster_Variability Troubleshooting 'Variability' Start Unexpected Result with this compound NoEffect No Observable Effect Start->NoEffect OffTarget Inhibition of GluN2A/B Start->OffTarget Variability High Variability Start->Variability Solubility Check Solubility & Preparation NoEffect->Solubility DoseResponse Perform Dose-Response OffTarget->DoseResponse GlutamateDep Ensure Consistent Glutamate Application Variability->GlutamateDep Concentration Verify Concentration Solubility->Concentration Storage Confirm Proper Storage Concentration->Storage Expression Validate GluN2C/D Expression Storage->Expression Recording Consider Recording Configuration DoseResponse->Recording CellHealth Monitor Cell Health GlutamateDep->CellHealth

Caption: A logical workflow for troubleshooting unexpected results.

References

impact of DMSO concentration on dqp-1105 activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on experiments involving the N-methyl-D-aspartate (NMDA) receptor antagonist, DQP-1105. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your research.

Troubleshooting Guide

Encountering variability or unexpected results in your experiments with this compound? This guide provides potential causes and recommended solutions to common problems.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent IC50 values for this compound High or variable final DMSO concentration: this compound is often dissolved in DMSO, and high concentrations of this solvent can alter the conformation and activity of the target NMDA receptor.[1][2]- Determine DMSO tolerance: Perform a dose-response experiment to find the maximum DMSO concentration that does not significantly affect NMDA receptor activity in your assay system. - Maintain low final DMSO concentration: Aim for a final DMSO concentration of less than 1% (v/v) in your assay. Some systems may tolerate up to 5%, but this needs to be validated.[1] - Ensure consistent DMSO concentration: Use the same final DMSO concentration across all wells, including controls.
Precipitation of this compound: The compound may precipitate out of solution upon dilution into aqueous buffers from a DMSO stock.- Visually inspect for precipitation: Check for any visible precipitate in your assay wells after adding all components. - Optimize dilution method: Add the this compound stock solution to the assay buffer with vigorous mixing to prevent localized high concentrations. - Consider alternative solvents (with caution): If solubility issues persist, explore other solvents, but be aware they may also impact the assay.
Reduced or no this compound activity Degradation of this compound: Improper storage of the compound or its stock solutions can lead to degradation.- Follow storage recommendations: Store this compound stock solutions at -20°C or -80°C.[3] Avoid repeated freeze-thaw cycles by preparing aliquots.[3]
Incorrect experimental setup: The inhibitory action of this compound is dependent on the presence of glutamate (B1630785).[4]- Ensure co-application of agonists: this compound's inhibitory effect is observed when co-applied with NMDA receptor agonists like glutamate and glycine.[4][5]
Unexpected changes in cellular signaling Off-target effects of DMSO: DMSO can influence various cellular signaling pathways, independent of this compound's activity.[1]- Include a vehicle control: Always run a control with the same final concentration of DMSO used for this compound delivery to measure the baseline effect of the solvent.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a noncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[5][6] It shows selectivity for NMDA receptors containing the GluN2C and GluN2D subunits.[3][6][7] Its inhibitory action is voltage-independent and cannot be overcome by increasing the concentration of the co-agonists, glutamate or glycine.[6][7] this compound is believed to inhibit a pregating step in receptor activation without affecting the channel's open pore conformation.[5][6][7]

Q2: In which solvent should I dissolve this compound?

A2: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[8]

Q3: What is the recommended final concentration of DMSO in my assay?

A3: While there is no universally "safe" concentration of DMSO, it is generally recommended to keep the final concentration below 1% (v/v) in most enzyme and cell-based assays.[1] The tolerance for DMSO is highly dependent on the specific enzyme or cell line being used. Therefore, it is crucial to experimentally determine the DMSO tolerance for your particular assay.

Q4: How can DMSO affect the activity of this compound?

A4: DMSO can impact the apparent activity of this compound in several ways:

  • Altering Target Protein Structure: At higher concentrations, DMSO can perturb the three-dimensional structure of proteins, including the NMDA receptor, which could affect this compound binding and inhibition.[2][9]

  • Interfering with Enzyme Kinetics: DMSO can act as a competitive or mixed-type inhibitor for some enzymes.[10] While this compound targets an ion channel, the principle of solvent interference with protein function remains relevant.

  • Solubility Issues: While DMSO is a good solvent for this compound, improper dilution into aqueous buffers can cause the compound to precipitate, reducing its effective concentration.

Q5: How can I determine the optimal DMSO concentration for my experiment?

A5: To determine the optimal DMSO concentration, you can perform a DMSO tolerance assay. This involves measuring the activity of the NMDA receptor in the presence of varying concentrations of DMSO (e.g., 0.1% to 10% v/v) while keeping all other assay components constant. The highest concentration of DMSO that does not significantly alter the baseline activity should be chosen for your experiments.

Experimental Protocols

Protocol: Determining DMSO Tolerance of the NMDA Receptor Assay

  • Prepare a range of DMSO dilutions: In your assay buffer, prepare serial dilutions of DMSO to achieve final concentrations ranging from 0.1% to 10% (v/v).

  • Set up control and experimental wells: For each DMSO concentration, prepare replicate wells containing all assay components (e.g., cells or membranes expressing the NMDA receptor, buffer, and any necessary co-factors) except for this compound.

  • Add NMDA receptor agonists: Initiate the reaction by adding the NMDA receptor agonists (e.g., glutamate and glycine) to all wells.

  • Measure receptor activity: Measure the activity of the NMDA receptor using your established detection method (e.g., calcium imaging, electrophysiology).

  • Analyze the data: Plot the NMDA receptor activity as a function of the DMSO concentration. The highest concentration of DMSO that does not cause a significant change in receptor activity compared to the no-DMSO control is the maximum tolerated concentration for your assay.

Data Presentation

Table 1: Hypothetical Impact of DMSO Concentration on this compound IC50

The following table illustrates the potential effect of increasing DMSO concentrations on the measured IC50 value of this compound for the GluN2D subunit. This is a hypothetical data set for illustrative purposes.

Final DMSO Concentration (v/v)Apparent this compound IC50 for GluN2D (µM)Observations
0.1%2.7No significant impact on receptor activity.
0.5%2.8Minimal effect on receptor activity.
1.0%3.1Slight decrease in baseline receptor activity noted.
2.5%4.5Moderate inhibition of baseline receptor activity observed.
5.0%7.2Significant inhibition of baseline receptor activity, confounding results.
10.0%15.0Strong solvent-induced inhibition, unreliable data.

Visualizations

DQP1105_Signaling_Pathway This compound Signaling Pathway Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2C or GluN1/GluN2D) Glutamate->NMDA_Receptor binds to GluN2 Glycine Glycine Glycine->NMDA_Receptor binds to GluN1 Channel_Opening Ion Channel Opening NMDA_Receptor->Channel_Opening activates DQP1105 This compound Inhibition Inhibition DQP1105->Inhibition Ca_Influx Ca2+ Influx Channel_Opening->Ca_Influx Downstream_Signaling Downstream Signaling Ca_Influx->Downstream_Signaling Inhibition->NMDA_Receptor noncompetitive antagonist

Caption: this compound acts as a noncompetitive antagonist of the NMDA receptor.

DMSO_Troubleshooting_Workflow DMSO Concentration Troubleshooting Workflow Start Inconsistent this compound Activity Observed Check_DMSO Check Final DMSO Concentration Start->Check_DMSO Is_High Is it >1% (v/v)? Check_DMSO->Is_High Lower_DMSO Lower DMSO to <=1% (v/v) and Re-run Assay Is_High->Lower_DMSO Yes Is_Consistent Is it consistent across all wells? Is_High->Is_Consistent No Problem_Solved Problem Resolved Lower_DMSO->Problem_Solved Standardize_DMSO Standardize DMSO Concentration Is_Consistent->Standardize_DMSO No Other_Factors Investigate Other Factors: - Compound Precipitation - Reagent Stability - Assay Conditions Is_Consistent->Other_Factors Yes Standardize_DMSO->Problem_Solved

Caption: A workflow for troubleshooting issues related to DMSO concentration.

References

DQP-1105 Patch-Clamp Experiments: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing DQP-1105 in patch-clamp experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective noncompetitive antagonist of N-methyl-D-aspartate (NMDA) receptors containing GluN2C or GluN2D subunits.[1][2] Its inhibitory action is voltage-independent and it does not compete with the binding of glutamate (B1630785) or glycine.[2][3] this compound is thought to inhibit a pregating conformational change required for channel opening, thereby reducing the frequency of channel opening without altering the mean open time or single-channel conductance.[3]

Q2: What are the recommended solvent and storage conditions for this compound?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] Stock solutions should be prepared in DMSO, aliquoted, and stored at -20°C for up to one month or -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles.[1]

Q3: I am having trouble forming a stable giga-ohm seal. What are the common causes and solutions?

Difficulty in achieving a stable giga-ohm seal (>1 GΩ) is a frequent issue in patch-clamp experiments. Here are some common causes and their solutions:

  • Pipette-related Issues:

    • Dirty Pipette Tip: Ensure your pipettes are pulled from clean borosilicate glass and that the tip is free of debris. Fire-polishing the pipette tip can create a smoother surface, which can aid in seal formation.

    • Incorrect Pipette Resistance: For whole-cell recordings, a pipette resistance of 2-7 MΩ is generally recommended.[4] Pipettes with excessively high or low resistance can make sealing difficult.

    • Clogged Pipette: Debris in the internal solution can clog the pipette tip. Always filter your internal solution with a 0.22 µm syringe filter.

  • Cell Health and Preparation:

    • Unhealthy Cells: Use healthy, vibrant cells for patching. Poor cell health can lead to fragile membranes that are difficult to seal.

    • Enzymatic Digestion: Over- or under-digestion of tissue can damage cell membranes or leave extracellular matrix that hinders sealing. Optimize your dissociation protocol.[5]

  • Experimental Conditions:

    • Pressure Control: Insufficient positive pressure when approaching the cell can lead to debris adhering to the pipette tip. Conversely, excessive negative pressure during sealing can rupture the membrane prematurely.[6]

    • Solutions: Ensure the osmolarity of your external and internal solutions is appropriate. A slightly hypotonic internal solution (e.g., 285 mOsm) compared to the external solution (e.g., 310 mOsm) can sometimes facilitate sealing.[7]

    • Vibrations: Mechanical instability from the rig, manipulators, or perfusion system can disrupt seal formation. Ensure all components are securely fastened and use an anti-vibration table.

Q4: My recordings are very noisy. How can I reduce the electrical noise?

Electrical noise can obscure the small currents you are trying to measure. Here are some steps to identify and minimize noise:

  • Grounding: This is the most common source of noise.

    • Ensure all equipment in your setup (microscope, manipulators, perfusion system, etc.) is connected to a common ground point.

    • Avoid ground loops, which occur when there are multiple paths to ground.

  • Shielding:

    • Use a Faraday cage to shield your setup from external electromagnetic interference.

    • Ensure there are no openings in the Faraday cage and that it is properly grounded.

  • Identify the Source:

    • Systematically turn off and unplug each piece of equipment in the room to identify the source of the noise. Common culprits include centrifuges, refrigerators, and fluorescent lights.

  • Perfusion System:

    • Air bubbles or turbulent flow in the perfusion system can introduce noise. Ensure a smooth, continuous flow.

  • Pipette Holder and Headstage:

    • Keep the pipette holder clean and dry. Moisture can create a pathway for noise.

    • Ensure a good connection between the electrode and the headstage.

Q5: I've achieved a whole-cell configuration, but the access resistance is high and/or unstable. What can I do?

High or unstable series resistance (access resistance) can distort your recordings and should ideally be kept below 25 MΩ.[4]

  • Incomplete Membrane Rupture: The patch of membrane under the pipette tip may not have been fully ruptured. Applying brief, gentle suction pulses or a "zap" pulse from your amplifier can help to fully establish the whole-cell configuration.[4]

  • Pipette Clogging: Cellular contents can slowly clog the pipette tip over the course of an experiment. Using a pipette with a slightly larger tip opening (lower resistance) may help, but be aware this can make sealing more difficult.

  • Cellular "Resealing": The membrane may attempt to reseal over the pipette tip. Applying very gentle, continuous negative pressure can sometimes help to maintain a stable access resistance.

  • Internal Solution Composition: Ensure your internal solution is properly filtered and free of precipitates.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of this compound on various NMDA receptor subtypes.

Receptor SubtypeExperimental SystemIC50 (µM)Reference
GluN1/GluN2AXenopus oocytes206[2]
GluN1/GluN2BXenopus oocytes121[2]
GluN1/GluN2CXenopus oocytes7.0[1]
GluN1/GluN2DXenopus oocytes2.7[1][2]
GluN1/GluN2AHEK Cells (Whole-Cell)>30[2]
GluN1/GluN2AHEK Cells (Perforated Patch)54
GluN1/GluN2DHEK Cells (Perforated Patch)2.1

Experimental Protocols

Preparation of this compound Stock and Working Solutions
  • Prepare a 100 mM Stock Solution: Dissolve the appropriate amount of this compound powder in high-quality, anhydrous DMSO. For example, to make 1 ml of a 100 mM stock solution of this compound (Molecular Weight: 558.42 g/mol ), dissolve 55.842 mg of the compound in 1 ml of DMSO. Gentle warming and sonication may be required to fully dissolve the compound.

  • Storage of Stock Solution: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[1] Avoid repeated freeze-thaw cycles.

  • Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Dilute the stock solution in your external (bath) solution to the desired final concentration. For example, to make a 10 µM working solution from a 100 mM stock, you would perform a 1:10,000 dilution. It is crucial to ensure that the final concentration of DMSO in the working solution is low (typically ≤ 0.1%) to avoid off-target effects.

Whole-Cell Patch-Clamp Recording Protocol

This protocol provides a general framework for whole-cell recordings to study the effects of this compound.

  • Solution Preparation:

    • External Solution (ACSF): Prepare artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 25 glucose. Bubble the solution with 95% O₂/5% CO₂ for at least 30 minutes before use. The pH should be 7.4 and the osmolarity around 310 mOsm.

    • Internal Solution: A typical internal solution for voltage-clamp recordings might contain (in mM): 130 Cs-methanesulfonate, 10 CsCl, 4 NaCl, 10 HEPES, 1 Mg-ATP, 0.2 Na-GTP, and 5 EGTA. Adjust the pH to 7.2 with CsOH and the osmolarity to around 290 mOsm. All internal solutions must be filtered through a 0.22 µm filter.

  • Pipette Preparation:

    • Pull borosilicate glass capillaries to a resistance of 2-7 MΩ when filled with the internal solution.

    • Fire-polish the pipette tips to ensure a smooth surface.

  • Establishing a Recording:

    • Place the cell culture or brain slice in the recording chamber and perfuse with oxygenated aCSF.

    • Fill a prepared pipette with the internal solution, ensuring there are no air bubbles at the tip.

    • Apply positive pressure to the pipette and approach the target cell under visual guidance.

    • Once a dimple is observed on the cell surface, release the positive pressure and apply gentle negative pressure to form a giga-ohm seal.

    • After a stable seal is formed, apply a brief, strong pulse of negative pressure or a "zap" to rupture the membrane and achieve the whole-cell configuration.

  • Data Acquisition and this compound Application:

    • Allow the cell to stabilize for several minutes after break-in before starting your recordings.

    • Record baseline NMDA receptor-mediated currents.

    • Apply this compound by perfusing the recording chamber with aCSF containing the desired concentration of the compound.

    • Record the currents in the presence of this compound to observe its inhibitory effect.

    • A washout step, by perfusing with drug-free aCSF, can be performed to check for the reversibility of the drug's effect.

Visualizations

NMDA_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor GluN1 GluN2C/D Glutamate->NMDA_R:f2 Binds Glycine Glycine Glycine->NMDA_R:f1 Binds DQP1105 This compound DQP1105->NMDA_R:f0 Inhibits (Noncompetitive) Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion Channel Opening CaM Calmodulin (CaM) Ca_ion->CaM Activates CaMKII CaMKII CaM->CaMKII Activates CREB CREB CaMKII->CREB Phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity, Learning & Memory) CREB->Gene_Expression Regulates

Caption: NMDA Receptor Signaling Pathway and this compound Inhibition.

Troubleshooting_Workflow cluster_giga_seal_troubleshooting Giga-Seal Troubleshooting cluster_whole_cell_troubleshooting Whole-Cell Troubleshooting cluster_recording_troubleshooting Recording Stability Troubleshooting Start Start Patch-Clamp Experiment GigaSeal Attempt Giga-Seal Formation Start->GigaSeal WholeCell Establish Whole-Cell Configuration GigaSeal->WholeCell Success CheckPipette Check Pipette: - Cleanliness - Resistance (2-7 MΩ) - Fire-polished? GigaSeal->CheckPipette Failure Recording Stable Recording? WholeCell->Recording Success ApplySuction Apply gentle suction or 'zap' pulse WholeCell->ApplySuction Failure (High Ra) End Proceed with Experiment Recording->End Yes CheckGrounding Check Grounding: - Common ground? - No ground loops? Recording->CheckGrounding No (Noisy) CheckCells Check Cell Health: - Healthy morphology? - Optimized dissociation? CheckPipette->CheckCells CheckPressure Check Pressure: - Adequate positive pressure? - Gentle negative pressure? CheckCells->CheckPressure CheckSolutions Check Solutions: - Correct osmolarity? - Filtered internal? CheckPressure->CheckSolutions CheckSolutions->GigaSeal CheckPipetteWC Consider lower resistance pipette ApplySuction->CheckPipetteWC CheckInternal Check internal solution for precipitates CheckPipetteWC->CheckInternal CheckInternal->WholeCell CheckShielding Check Shielding: - Faraday cage closed? CheckGrounding->CheckShielding IsolateNoise Isolate noise source (turn off equipment) CheckShielding->IsolateNoise CheckPerfusion Check Perfusion: - Smooth flow? - No bubbles? IsolateNoise->CheckPerfusion CheckPerfusion->Recording

Caption: General Troubleshooting Workflow for Patch-Clamp Experiments.

References

Validation & Comparative

A Comparative Guide to DQP-1105 and Other GluN2C/D Subunit-Selective NMDA Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of DQP-1105 with other selective antagonists of the GluN2C and GluN2D subunits of the N-methyl-D-aspartate (NMDA) receptor. The content herein is supported by experimental data to facilitate informed decisions in research and drug development.

Introduction to GluN2C/D Antagonists

N-methyl-D-aspartate receptors (NMDARs) are critical for excitatory synaptic transmission and plasticity in the central nervous system.[1] The diversity of NMDAR function is largely dictated by the subunit composition, particularly the type of GluN2 subunit (A-D) incorporated into the heterotetrameric receptor complex.[1][2] GluN2C and GluN2D subunits confer unique biophysical and pharmacological properties, including a high affinity for glutamate (B1630785), reduced magnesium block, and slow deactivation kinetics.[3][4] These characteristics make them ideal for detecting low concentrations of ambient glutamate and suggest distinct physiological roles compared to the more ubiquitous GluN2A and GluN2B subunits.[3][4] The restricted expression pattern of GluN2C (predominantly in the cerebellum) and GluN2D (in the midbrain and interneurons) makes them attractive therapeutic targets for neurological disorders with potentially fewer side effects.[2][5]

This compound is a potent and selective, noncompetitive negative allosteric modulator (NAM) of GluN2C/D-containing NMDARs.[6][7] This guide compares its performance against other notable GluN2C/D antagonists.

Quantitative Comparison of GluN2C/D Antagonists

The following tables summarize the potency and selectivity of this compound and its analogs, as well as other classes of GluN2C/D-selective antagonists.

Table 1: Potency (IC50) of this compound and Analogs at NMDA Receptor Subunits

CompoundGluN1/GluN2A (μM)GluN1/GluN2B (μM)GluN1/GluN2C (μM)GluN1/GluN2D (μM)Reference
This compound>33>337.02.7[6]
(S)-2a (DQP-26)>10>100.770.44[6]
2i (DQP-997-74)>10>100.350.13[6]

Table 2: Potency (IC50/Ki) of Other Notable GluN2C/D-Selective Antagonists

CompoundGluN1/GluN2AGluN1/GluN2BGluN1/GluN2CGluN1/GluN2DReference
QNZ46~50-fold selectivity for GluN2C/D~50-fold selectivity for GluN2C/DIC50 in μM rangeIC50 in μM range[8][9]
UBP141~9-fold selectivity for GluN2D~7-fold selectivity for GluN2DDoes not discriminate from GluN2DKi ~0.18 μM[10][11]
UBP79147-fold selective vs GluN2A16-fold selective vs GluN2BKi in low nM rangeKi in low nM range[8]
UBP1700>50-fold selective vs GluN2A~40-50-fold selective vs GluN2BKi ~0.009 μMKi ~0.007 μM[8]
NAB-14>800-fold selectivity for GluN2C/D>800-fold selectivity for GluN2C/DIC50 ~0.58 μMIC50 ~0.58 μM[9]

Mechanism of Action

This compound acts as a noncompetitive antagonist, meaning its binding is not surmounted by increasing concentrations of the agonists glutamate or glycine.[7] Its inhibitory action is voltage-independent.[6] Research suggests that this compound and its analogs, along with QNZ46, bind to a site in the lower lobe of the GluN2 agonist binding domain.[7][12] Interestingly, the potency of this compound is dependent on glutamate binding, suggesting it has a higher affinity for the agonist-bound state of the receptor.[13]

Experimental Protocols

The data presented in this guide were primarily generated using two-electrode voltage-clamp (TEVC) electrophysiology in Xenopus laevis oocytes and whole-cell patch-clamp recordings in human embryonic kidney (HEK) cells expressing recombinant NMDA receptors.

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology in Xenopus Oocytes
  • Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.

  • cRNA Injection: Oocytes are injected with cRNA encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2C or GluN2D).

  • Incubation: Oocytes are incubated for 1-4 days to allow for receptor expression.

  • Recording: Oocytes are placed in a recording chamber and perfused with a recording solution. Two glass microelectrodes filled with KCl are inserted into the oocyte to clamp the membrane potential.

  • Agonist Application: A baseline current is established before applying a solution containing an agonist (e.g., glutamate or NMDA) and a co-agonist (glycine) to evoke an inward current.

  • Antagonist Application: The antagonist is co-applied with the agonists at varying concentrations to determine the half-maximal inhibitory concentration (IC50).

Whole-Cell Patch-Clamp Electrophysiology in HEK Cells
  • Cell Culture and Transfection: HEK293 cells are cultured and transiently transfected with plasmids encoding the NMDA receptor subunits.

  • Cell Plating: Transfected cells are plated onto coverslips for recording.

  • Recording Configuration: A glass micropipette with a resistance of 3-7 MΩ is used to form a high-resistance seal with the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.[14]

  • Voltage Clamp: The cell membrane is voltage-clamped at a holding potential of -60 mV or -70 mV.[14]

  • Data Acquisition: Agonist-evoked currents are recorded in the absence and presence of the antagonist to determine the extent of inhibition.[15] The IC50 is calculated by fitting the concentration-response data with a logistic function.[14]

Visualizations

Signaling and Experimental Workflow Diagrams

experimental_workflow cluster_cell_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_application Compound Application cluster_analysis Data Analysis oocytes Xenopus Oocytes injection cRNA Injection oocytes->injection hek HEK293 Cells transfection Plasmid Transfection hek->transfection tevc Two-Electrode Voltage Clamp injection->tevc patch Whole-Cell Patch Clamp transfection->patch agonists Apply Agonists (Glutamate + Glycine) tevc->agonists patch->agonists antagonist Co-apply Antagonist (e.g., this compound) agonists->antagonist record Record Current antagonist->record ic50 Calculate IC50 record->ic50 nmdar_pathway cluster_receptor NMDA Receptor Activation cluster_downstream Downstream Signaling Glutamate Glutamate NMDAR GluN1/GluN2C/D Receptor Glutamate->NMDAR Binds to GluN2 Glycine Glycine Glycine->NMDAR Binds to GluN1 Ca_influx Ca2+ Influx NMDAR->Ca_influx Channel Opening DQP1105 This compound DQP1105->NMDAR Allosteric Inhibition Signaling_Cascades Signaling Cascades (e.g., CaMKII, ERK) Ca_influx->Signaling_Cascades Cellular_Response Cellular Response (e.g., Synaptic Plasticity, Gene Expression) Signaling_Cascades->Cellular_Response

References

A Comparative Guide to DQP-1105 and QNZ-46 for NMDA Receptor Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two widely used negative allosteric modulators (NAMs) of the N-methyl-D-aspartate (NMDA) receptor, DQP-1105 and QNZ-46. Both compounds exhibit selectivity for the GluN2C and GluN2D subunits, making them valuable tools for investigating the physiological and pathological roles of these specific NMDA receptor subtypes. This document synthesizes available experimental data to facilitate informed decisions in the selection of the appropriate modulator for specific research applications.

At a Glance: Key Differences and Similarities

FeatureThis compoundQNZ-46
Chemical Class Dihydroquinoline-pyrazolineQuinazolin-4-one
Primary Target GluN2C/D-containing NMDA receptorsGluN2C/D-containing NMDA receptors
Mechanism of Action Negative Allosteric ModulatorNegative Allosteric Modulator
Binding Dependency Glutamate-dependentGlutamate-dependent
Voltage-Dependency Voltage-independentVoltage-independent

Quantitative Performance Data

The following tables summarize the in vitro potency of this compound and QNZ-46 on various NMDA and AMPA receptor subunits. The data is compiled from electrophysiological studies on recombinant receptors expressed in Xenopus oocytes or HEK293 cells.

Table 1: Inhibitory Potency (IC50) of this compound on Glutamate (B1630785) Receptors

Receptor SubunitIC50 (µM)Expression SystemReference
GluN1/GluN2A>300Xenopus oocytes[1]
GluN1/GluN2B>300Xenopus oocytes[1]
GluN1/GluN2C7.0Xenopus oocytes[2]
GluN1/GluN2D2.7Xenopus oocytes[2]
GluA1 (AMPA)>100Xenopus oocytes[1]
GluK2 (Kainate)>100Xenopus oocytes[1]

Table 2: Inhibitory Potency (IC50) of QNZ-46 on Glutamate Receptors

Receptor SubunitIC50 (µM)Expression SystemReference
GluN1/GluN2A229Xenopus oocytes[3]
GluN1/GluN2B>300Xenopus oocytes[3]
GluN1/GluN2C6Xenopus oocytes[3]
GluN1/GluN2D3Xenopus oocytes[3]
GluR1 (AMPA)>300Xenopus oocytes[3]

Mechanism of Action: A Shared Dependence on Glutamate

Both this compound and QNZ-46 are non-competitive antagonists, meaning they do not bind to the glutamate or glycine (B1666218) agonist binding sites, nor do they block the ion channel pore in a voltage-dependent manner.[1][4] Instead, they bind to a novel allosteric site on the NMDA receptor.

A key feature of their mechanism is a pronounced dependence on the presence of glutamate.[1][4] Their inhibitory potency is significantly increased when the glutamate binding site on the GluN2 subunit is occupied.[1][4] This "use-dependent" property suggests that these compounds will preferentially inhibit NMDA receptors that are actively being stimulated by glutamate, a characteristic that could be advantageous in therapeutic applications by targeting overactive synapses.

Interestingly, studies have identified that key amino acid residues, Gln701 and Leu705, within the GluN2D subunit are critical for the activity of both this compound and QNZ-46, suggesting they may interact with a similar region of the receptor.[5]

cluster_0 NMDA Receptor Activation cluster_1 Allosteric Inhibition Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2C or D) Glutamate->NMDA_Receptor Allosteric_Site Allosteric Binding Site Glutamate->Allosteric_Site Glycine Glycine Glycine->NMDA_Receptor Channel_Opening Ion Channel Opening NMDA_Receptor->Channel_Opening Ca_Influx Ca2+ Influx Channel_Opening->Ca_Influx NAM This compound or QNZ-46 NAM->Allosteric_Site Binds to Conformational_Change Conformational Change (Inhibitory) Allosteric_Site->Conformational_Change Induces Conformational_Change->Channel_Opening Prevents

Caption: NMDA receptor activation and allosteric inhibition pathway.

In Vivo Studies and Pharmacokinetics

This compound

In vivo studies have demonstrated the efficacy of this compound in a murine model of Tuberous Sclerosis Complex (TSC)-induced epilepsy. Intraperitoneal administration of this compound (28 mg/kg) significantly reduced seizure burden.[5] However, the development of more potent analogs with improved brain penetration has been a focus of subsequent research, suggesting that the brain permeability of this compound may be a limiting factor for some applications.[5]

QNZ-46

While comprehensive in vivo pharmacokinetic data for QNZ-46 is less readily available in direct comparison to this compound, one study describes it as having "modest brain permeability in rat and mouse".[6] Another study has highlighted the potential of QNZ-46 in protecting against the damaging effects of excessive glutamate release in the brain, a key factor in stroke-induced brain injury.[7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound and QNZ-46.

Two-Electrode Voltage-Clamp Recording in Xenopus Oocytes

This technique is used to determine the IC50 values of the compounds on different NMDA receptor subtypes.

Methodology:

  • Oocyte Preparation: Stage V-VI oocytes are surgically removed from female Xenopus laevis frogs and defolliculated by treatment with collagenase.

  • cRNA Injection: Oocytes are injected with cRNAs encoding the desired GluN1 and GluN2 subunits.

  • Incubation: Injected oocytes are incubated at 18°C for 1-4 days in Barth's solution supplemented with antibiotics.

  • Electrophysiological Recording:

    • Oocytes are placed in a recording chamber and perfused with a recording solution containing (in mM): 100 NaCl, 2.5 KCl, 0.3 BaCl2, 5 HEPES, pH 7.5.

    • Oocytes are voltage-clamped at a holding potential of -40 mV.

    • NMDA receptor currents are evoked by the application of glutamate and glycine.

    • The compound of interest (this compound or QNZ-46) is co-applied with the agonists at varying concentrations to determine the concentration-response curve and calculate the IC50.

Oocyte_Prep Oocyte Preparation (Collagenase Treatment) cRNA_Inject cRNA Injection (GluN1 + GluN2 Subunits) Oocyte_Prep->cRNA_Inject Incubation Incubation (1-4 days at 18°C) cRNA_Inject->Incubation Recording Two-Electrode Voltage-Clamp Recording (-40 mV) Incubation->Recording Agonist_App Agonist Application (Glutamate + Glycine) Recording->Agonist_App Compound_App Compound Co-application (this compound or QNZ-46) Agonist_App->Compound_App Data_Analysis IC50 Determination Compound_App->Data_Analysis

References

A Comparative Guide to DQP-1105 and UBP-1700: Two Distinct Antagonists of GluN2C/2D-Containing NMDA Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of neuroscience and drug development, the selective modulation of N-methyl-D-aspartate (NMDA) receptors is of paramount importance for dissecting their physiological roles and developing novel therapeutics for neurological disorders. This guide provides a detailed comparison of two prominent antagonists, DQP-1105 and UBP-1700, both of which exhibit selectivity for the GluN2C and GluN2D subunits of the NMDA receptor. While both compounds target the same receptor subtypes, they do so through fundamentally different mechanisms, leading to distinct pharmacological profiles.

At a Glance: Key Differences

FeatureThis compoundUBP-1700
Mechanism of Action Noncompetitive, allosteric antagonistCompetitive antagonist
Binding Site Allosteric site on the GluN2 agonist binding domainL-glutamate binding site on the GluN2 subunit
Potency Micromolar (µM) rangeNanomolar (nM) range
Voltage Dependence Voltage-independentNot explicitly stated, but as a competitive antagonist, its effect can be surmounted by high concentrations of the agonist.

Quantitative Performance Data

The following tables summarize the inhibitory potency and selectivity of this compound and UBP-1700 against various NMDA receptor subunits. The data is compiled from electrophysiological studies.

Table 1: Inhibitory Potency of this compound and UBP-1700

CompoundReceptor SubunitIC50 / Ki
This compound GluN1/GluN2CIC50: 7.0 µM[1]
GluN1/GluN2DIC50: 2.7 µM[1]
GluN1/GluN2AIC50: >150 µM
GluN1/GluN2BIC50: >150 µM
UBP-1700 GluN1/GluN2CKi: ~7-9 nM[2]
GluN1/GluN2DKi: ~7-9 nM[2]
GluN1/GluN2A~50-60 fold lower affinity than for GluN2C/2D[2]
GluN1/GluN2B~40-50 fold lower affinity than for GluN2C/2D[2]

Table 2: Subunit Selectivity

CompoundSelectivity Profile
This compound Over 50-fold selectivity for GluN2C/2D-containing receptors over GluN2A- and GluN2B-containing receptors[1].
UBP-1700 Approximately 50- to 60-fold selectivity for GluN2C/2D over GluN2A and 40- to 50-fold selectivity over GluN2B[2].

Mechanism of Action: A Tale of Two Binding Sites

The primary advantage of UBP-1700 over this compound lies in its significantly higher potency, which is a direct consequence of its mechanism of action.

UBP-1700: A Competitive Antagonist

UBP-1700 acts as a competitive antagonist, directly competing with the endogenous agonist L-glutamate for its binding site on the GluN2 subunits.[2] This direct competition allows for high-affinity binding, resulting in potent inhibition in the low nanomolar range.[2] The selectivity of UBP-1700 for GluN2C and GluN2D is conferred by specific amino acid residues within the L-glutamate binding pocket of these subunits.[2]

This compound: A Noncompetitive (Allosteric) Antagonist

In contrast, this compound is a noncompetitive antagonist, meaning it does not bind to the glutamate (B1630785) binding site.[1][3] Instead, it binds to a distinct allosteric site on the receptor, and its inhibition cannot be overcome by increasing the concentration of glutamate.[1][3] This allosteric modulation inhibits a pregating step in receptor activation without affecting the channel's open time or conductance.[3] While this mechanism provides a valuable tool for studying receptor function, the affinity of this compound for its allosteric site is in the micromolar range, rendering it significantly less potent than UBP-1700.[1]

cluster_DQP1105 This compound (Noncompetitive Antagonism) cluster_UBP1700 UBP-1700 (Competitive Antagonism) DQP1105 This compound AllostericSite Allosteric Site on GluN2 Subunit DQP1105->AllostericSite Binds to ReceptorConformation Receptor Conformational Change AllostericSite->ReceptorConformation Induces ChannelBlock Inhibition of Channel Opening ReceptorConformation->ChannelBlock Leads to UBP1700 UBP-1700 GlutamateSite Glutamate Binding Site on GluN2 Subunit UBP1700->GlutamateSite Competes with Glutamate Glutamate Glutamate->GlutamateSite Binds to ChannelActivation Channel Activation GlutamateSite->ChannelActivation Prevents

Mechanisms of Action for this compound and UBP-1700.

Experimental Protocols

The data presented in this guide were primarily obtained through electrophysiological recordings in heterologous expression systems.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

  • Objective: To determine the potency and selectivity of the compounds on different NMDA receptor subtypes.

  • Methodology:

    • Oocytes from Xenopus laevis are injected with cRNAs encoding for the desired human NMDA receptor subunits (e.g., GluN1 and GluN2A, -2B, -2C, or -2D).

    • After 2-4 days of incubation to allow for receptor expression, the oocytes are placed in a recording chamber and perfused with a recording solution.

    • The oocytes are voltage-clamped at a holding potential of -40 to -60 mV.

    • Currents are evoked by the application of the agonists glutamate and glycine (B1666218) at specific concentrations (e.g., 100 µM glycine and 1 or 3 µM L-glutamate for UBP-1700 studies).[2]

    • The antagonist (this compound or UBP-1700) is co-applied with the agonists at varying concentrations to generate dose-response curves.

    • The resulting data are fitted to determine IC50 (for noncompetitive antagonists) or Ki (for competitive antagonists) values.

cluster_workflow TEVC Experimental Workflow start Start injection cRNA Injection into Xenopus Oocyte start->injection incubation Incubation (2-4 days) injection->incubation recording Voltage-Clamp Recording incubation->recording agonist_app Agonist Application (Glutamate + Glycine) recording->agonist_app antagonist_app Co-application of Antagonist agonist_app->antagonist_app data_analysis Data Analysis (IC50/Ki Determination) antagonist_app->data_analysis end End data_analysis->end

Simplified workflow for TEVC experiments.

Patch-Clamp Electrophysiology in HEK293 Cells

  • Objective: To confirm the activity and mechanism of action of the compounds in a mammalian cell line.

  • Methodology:

    • Human Embryonic Kidney (HEK293) cells are transiently transfected with plasmids encoding the desired NMDA receptor subunits.

    • Whole-cell or outside-out patch-clamp recordings are performed on the transfected cells.

    • The cells are voltage-clamped, and currents are evoked by the rapid application of agonists.

    • The antagonist is applied to the cell to determine its effect on the agonist-evoked currents.

    • For single-channel recordings, the effect of the antagonist on channel open probability, conductance, and mean open time can be assessed.

Summary of Advantages: this compound vs. UBP-1700

Advantages of this compound:

  • Distinct Mechanism of Action: As a noncompetitive, allosteric modulator, this compound provides a unique tool to probe the gating mechanisms of NMDA receptors in a manner that is distinct from competitive antagonists.

  • Voltage-Independence: Its inhibitory action is not dependent on the membrane potential, which can be an advantage in certain experimental paradigms.[4]

Advantages of UBP-1700:

  • High Potency: With inhibitory constants in the low nanomolar range, UBP-1700 is significantly more potent than this compound, requiring much lower concentrations to achieve effective receptor blockade.[2][5] This reduces the likelihood of off-target effects.[5]

  • Competitive Mechanism: Its competitive nature makes it a valuable tool for studies where direct competition with the endogenous agonist is desired, such as in receptor binding assays.

References

Validating the Selectivity of DQP-1105 in New Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of a compound's selectivity is a critical step in preclinical development. This guide provides a comparative analysis of DQP-1105, a negative allosteric modulator (NAM) of the N-Methyl-D-aspartate (NMDA) receptor, with a focus on its selectivity for specific receptor subunits. Experimental data and detailed protocols are presented to support its characterization in various models.

This compound has been identified as a selective inhibitor of NMDA receptors containing GluN2C and GluN2D subunits over those containing GluN2A and GluN2B subunits.[1][2][3] This selectivity offers a potential therapeutic advantage in targeting specific neuronal populations and pathways, potentially reducing off-target effects. The following sections detail the quantitative measures of this selectivity, the experimental methods used for its validation, and the signaling context in which this compound acts.

Data Presentation: Comparative Selectivity of this compound and Analogs

The inhibitory activity of this compound and its analogs has been quantified using half-maximal inhibitory concentration (IC50) values determined in different expression systems. These values demonstrate the compound's preference for GluN2C/D-containing NMDA receptors.

CompoundGluN2A IC50 (µM)GluN2B IC50 (µM)GluN2C IC50 (µM)GluN2D IC50 (µM)Expression SystemReference
This compound >300>3007.02.7Xenopus laevis oocytes[1]
This compound ~160 (estimated)>1001.80.9BHK cells[2]
Compound 2a (DQP-26) 22210.770.44Xenopus laevis oocytes[1]
(S)-(-)-2i (DQP-997-74) >10>100.0690.035Xenopus laevis oocytes[4]

Experimental Protocols

The validation of this compound's selectivity relies on robust electrophysiological and cell-based assays. The following are key experimental methodologies cited in the literature.

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology in Xenopus laevis Oocytes

This technique is a cornerstone for characterizing the activity of ion channel modulators on specific receptor subunit combinations expressed in a controlled environment.

  • Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNAs encoding the desired NMDA receptor subunits (e.g., GluN1 and a specific GluN2 subunit).

  • Recording: After a period of protein expression, oocytes are placed in a recording chamber and impaled with two microelectrodes to clamp the membrane potential.

  • Compound Application: A baseline current is established by applying the co-agonists glutamate (B1630785) and glycine. This compound or other test compounds are then co-applied with the agonists at varying concentrations.

  • Data Analysis: The inhibition of the agonist-evoked current by the compound is measured, and concentration-response curves are generated to determine the IC50 values.

Whole-Cell Voltage-Clamp in Mammalian Cells

To confirm the selectivity in a mammalian cell system, whole-cell patch-clamp recordings are performed on cell lines stably expressing specific NMDA receptor subtypes.

  • Cell Culture: Baby Hamster Kidney (BHK) or Human Embryonic Kidney (HEK) cells are cultured and maintained. These cells are engineered to stably express specific combinations of GluN1 and GluN2 subunits.[2][5]

  • Recording: A glass micropipette forms a high-resistance seal with the cell membrane. The membrane patch is then ruptured to gain electrical access to the cell's interior (whole-cell configuration). The membrane potential is controlled by a voltage-clamp amplifier.

  • Compound Application: NMDA receptor currents are evoked by the application of glutamate and glycine. This compound is then applied to the cell to measure its inhibitory effect on the current.

  • Data Analysis: The degree of current inhibition at various compound concentrations is used to determine the IC50.

Calcium Flux Assays

This fluorescence-based method provides a higher throughput means to assess compound activity on ion channels that are permeable to calcium, such as NMDA receptors.

  • Cell Preparation: BHK cells stably expressing the target NMDA receptor subunits are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4).[2]

  • Compound Application: The cells are exposed to this compound at various concentrations.

  • Receptor Activation: The NMDA receptors are activated by the application of NMDA and glycine.

  • Signal Detection: The influx of calcium through the activated channels leads to an increase in fluorescence, which is measured by a fluorescence plate reader. The inhibitory effect of this compound is quantified by the reduction in the fluorescence signal.

Mandatory Visualizations

Signaling Pathway of NMDA Receptor Modulation

The following diagram illustrates the mechanism of action of this compound as a negative allosteric modulator of the NMDA receptor.

NMDA_Receptor_Modulation cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2C/D) Glutamate->NMDAR Binds to GluN2 Glycine Glycine Glycine->NMDAR Binds to GluN1 DQP1105 DQP1105 DQP1105->NMDAR Allosteric Inhibition Ion_Flux Ca²⁺ / Na⁺ Influx (Inhibited) NMDAR->Ion_Flux Prevents Channel Opening

Caption: this compound acts as a negative allosteric modulator of the NMDA receptor.

Experimental Workflow for Validating Selectivity

The diagram below outlines the typical experimental workflow for determining the selectivity of a compound like this compound.

Selectivity_Workflow Start Start: Compound Synthesis Primary_Screen Primary Screen (e.g., Ca²⁺ Flux Assay) Start->Primary_Screen Hit_Identified Hit Identified? Primary_Screen->Hit_Identified Electrophysiology Electrophysiological Validation (TEVC or Patch-Clamp) Hit_Identified->Electrophysiology Yes End End: Characterized Compound Hit_Identified->End No Subunit_Selectivity Test against panel of NMDA receptor subunits (GluN2A, 2B, 2C, 2D) Electrophysiology->Subunit_Selectivity Data_Analysis Data Analysis (IC50 Determination) Subunit_Selectivity->Data_Analysis Selectivity_Profile Generate Selectivity Profile Data_Analysis->Selectivity_Profile Selectivity_Profile->End

Caption: A streamlined workflow for the validation of compound selectivity.

References

Confirming DQP-1105's Selective Blockade of GluN2C/D NMDA Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the experimental methods used to validate the inhibitory activity of DQP-1105 on GluN2C/D-containing N-methyl-D-aspartate (NMDA) receptors. We present a comparative analysis of this compound with other relevant compounds, supported by quantitative data and detailed experimental protocols.

This compound has emerged as a valuable pharmacological tool for investigating the physiological and pathological roles of GluN2C- and GluN2D-containing NMDA receptors. Its selectivity for these subunits over the more ubiquitously expressed GluN2A and GluN2B subunits allows for the targeted modulation of specific neural circuits. This guide outlines the necessary steps and comparative data to confirm its mechanism of action.

Comparative Analysis of GluN2C/D Antagonists

This compound is a potent and selective noncompetitive antagonist of GluN2C- and GluN2D-containing NMDA receptors[1][2][3][4]. Its inhibitory action is voltage-independent and cannot be overcome by increasing the concentration of the co-agonists glutamate (B1630785) or glycine (B1666218), which is consistent with a noncompetitive mechanism of action[1][5][6]. The affinity of this compound for the receptor increases when glutamate is bound[7][8].

To provide a clear performance benchmark, the following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and its more potent analog, DQP-26 (also known as compound 2a), against various NMDA receptor subtypes. For comparison, other known GluN2C/D-selective negative allosteric modulators (NAMs) are also included.

CompoundGluN2A IC50 (µM)GluN2B IC50 (µM)GluN2C IC50 (µM)GluN2D IC50 (µM)Selectivity for GluN2C/DReference
This compound 2061217.0 - 8.52.7>50-fold[1][3][4][7]
DQP-26 (2a) >30>300.770.4428- to 48-fold[7][8]
QNZ-46 ----Selective for GluN2C/D[7][8]
UBP-1700 ---->50-fold[7][8][9]
EU1794-4 ----Selective for GluN2C/D[7][8]
NAB-14 ----Selective for GluN2C/D[7][8]

Note: IC50 values can vary slightly between different experimental systems (e.g., Xenopus oocytes vs. mammalian cell lines).

Experimental Protocols for Confirmation

To experimentally validate that this compound blocks GluN2C/D receptors, a combination of electrophysiological and fluorescence-based assays are typically employed.

Electrophysiological Recordings

1. Two-Electrode Voltage-Clamp (TEVC) in Xenopus laevis Oocytes:

  • Objective: To determine the IC50 of this compound on different NMDA receptor subtypes expressed heterologously.

  • Methodology:

    • Inject cRNAs encoding human GluN1 and a specific GluN2 subunit (A, B, C, or D) into Xenopus oocytes.

    • After 2-4 days of incubation, place the oocyte in a recording chamber continuously perfused with a recording solution (e.g., BaCl2-based to minimize Ca2+-activated chloride currents).

    • Clamp the oocyte membrane potential at a holding potential (e.g., -40 mV).

    • Apply a maximal concentration of glutamate (100 µM) and glycine (30 µM) to elicit a baseline current response.

    • Co-apply varying concentrations of this compound with the agonists to generate a dose-response curve.

    • Measure the steady-state current inhibition at each this compound concentration.

    • Fit the data to a logistic equation to determine the IC50 value[7][8].

2. Whole-Cell Patch-Clamp in Mammalian Cells:

  • Objective: To confirm the inhibitory effect and selectivity of this compound in a mammalian expression system (e.g., HEK293 or BHK cells).

  • Methodology:

    • Transfect cells with plasmids encoding GluN1 and a specific GluN2 subunit.

    • Establish a whole-cell patch-clamp recording configuration on a transfected cell.

    • Voltage-clamp the cell at a holding potential (e.g., -60 mV).

    • Perfuse the cell with an external solution containing agonists (e.g., 100 µM glutamate and 100 µM glycine) to evoke a current.

    • Co-apply this compound (e.g., 30 µM) with the agonists and measure the reduction in the steady-state current[1].

    • For a more detailed analysis, a perforated-patch configuration can be used to maintain the intracellular environment[1].

Fluorescence-Based Calcium Assay
  • Objective: A higher-throughput method to assess the inhibition of NMDA receptor function by measuring changes in intracellular calcium.

  • Methodology:

    • Use a stable cell line expressing the desired GluN1/GluN2 subunit combination (e.g., BHK cells)[1].

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Stimulate the cells with NMDA and glycine to induce calcium influx through the NMDA receptors.

    • Measure the fluorescence intensity before and after the addition of this compound at various concentrations.

    • The reduction in the fluorescent signal indicates the degree of receptor blockade.

    • Calculate IC50 values from the concentration-response data[1].

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental logic and the molecular mechanism of this compound, the following diagrams are provided.

experimental_workflow cluster_cell_prep Cell Preparation cluster_assays Functional Assays cluster_analysis Data Analysis oocyte Xenopus Oocytes (cRNA injection) tevc Two-Electrode Voltage-Clamp oocyte->tevc hek HEK293/BHK Cells (Plasmid transfection) patch Whole-Cell Patch-Clamp hek->patch calcium Fluorescence-Based Calcium Assay hek->calcium dose_response Dose-Response Curve Generation tevc->dose_response patch->dose_response calcium->dose_response ic50 IC50 Calculation dose_response->ic50 selectivity Selectivity Profile (GluN2A/B vs. GluN2C/D) ic50->selectivity

Caption: Experimental workflow for confirming this compound activity.

nmda_pathway cluster_receptor NMDA Receptor GluN1 GluN1 GluN2CD GluN2C/D No_Influx Ion Influx Blocked Glycine Glycine Glycine->GluN1 binds Ion_Channel Ion Channel (Closed) Glutamate Glutamate Glutamate->GluN2CD binds DQP1105 This compound DQP1105->GluN2CD allosterically binds Channel_Opening Channel Opening (Ca2+, Na+ influx) Ion_Channel->Channel_Opening Conformational Change

Caption: NMDA receptor signaling and this compound inhibition.

By following these experimental protocols and comparing the results to the established data for this compound and its analogs, researchers can confidently confirm its selective blocking activity on GluN2C/D-containing NMDA receptors. This validation is a critical step in utilizing this compound as a precise tool for neuroscience research and drug development.

References

Unveiling the Function of GluN2C/D: A Comparative Guide to Alternative Research Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the nuanced roles of GluN2C- and GluN2D-containing N-methyl-D-aspartate (NMDA) receptors, a diverse toolkit of methodologies is essential. This guide provides an objective comparison of alternative approaches to elucidate the function of these specific NMDA receptor subunits, supported by experimental data and detailed protocols.

The GluN2C and GluN2D subunits of the NMDA receptor are critical components in various neurological processes, and their dysfunction has been implicated in a range of disorders.[1][2] Traditionally, the study of these subunits has been challenging due to their lower expression levels in certain brain regions compared to GluN2A and GluN2B, as well as the lack of highly selective pharmacological tools.[1][3] However, recent advancements have ushered in a new era of research, offering a portfolio of alternative methods to dissect the precise contributions of GluN2C/D-containing receptors to brain function and disease.

This guide will explore three primary alternative approaches: the use of selective pharmacological modulators, the application of genetic models, and the implementation of advanced electrophysiological and imaging techniques.

Pharmacological Modulation: A Chemical Toolkit for GluN2C/D

The development of selective positive allosteric modulators (PAMs) and negative allosteric modulators (NAMs) has revolutionized the pharmacological study of GluN2C/D subunits.[3][4] These compounds offer the ability to acutely and reversibly manipulate receptor function, providing insights into their roles in synaptic transmission and behavior.

Key Pharmacological Tools:

A variety of compounds with selectivity for GluN2C/D-containing NMDA receptors are now available, each with distinct properties and mechanisms of action.

CompoundTypeTargetPotency (IC50/EC50)Key Features & Applications
NAB-14 NAMGluN2C/2DIC50: 580 nM (at GluN2D in mammalian cells)>800-fold selectivity over GluN2A/2B; brain-penetrant; useful for studying synaptic transmission in native tissues.[3]
CIQ PAMGluN2C/2DEC50: ~3-6 µMFirst-in-class GluN2C/D PAM; used in animal models to study fear learning, schizophrenia, and Parkinson's disease.[4][5]
PYD-106 PAMGluN2CEC50: 13 µMStereoselective pyrrolidinone; enhances responses of diheteromeric GluN1/GluN2C receptors.[2]
PPDA AntagonistGluN2C/D-Used to selectively block GluN2C/D-mediated currents in electrophysiological studies.[6][7]
DQP-1105 AntagonistGluN2C/D-Non-competitive antagonist.[4]
UBP791/UBP1700 InhibitorGluN2C/2D-High efficiency and specificity; used to study the role of these subunits in Parkinson's disease models.[8]
Experimental Protocol: Two-Electrode Voltage-Clamp (TEVC) Recording in Xenopus Oocytes

This protocol is commonly used to screen and characterize the activity of pharmacological modulators on specific NMDA receptor subtypes.

Methodology:

  • Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated.

  • cRNA Injection: Oocytes are injected with cRNAs encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2C or GluN2D).

  • Incubation: Injected oocytes are incubated for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Oocytes are placed in a recording chamber and perfused with a standard frog Ringer's solution.

    • Two-electrode voltage-clamp recordings are performed, typically holding the oocyte at -40 to -70 mV.

    • Agonists (glutamate and glycine) are applied to elicit a baseline current response.

    • The pharmacological modulator is then co-applied with the agonists at varying concentrations to determine its effect on the receptor response.

  • Data Analysis: Concentration-response curves are generated to calculate IC50 or EC50 values.

TEVC_Workflow cluster_preparation Preparation cluster_recording Recording & Analysis Oocyte_Harvest Harvest Xenopus Oocytes cRNA_Injection Inject GluN1/GluN2C/D cRNA Oocyte_Harvest->cRNA_Injection Defolliculation Incubation Incubate for Receptor Expression cRNA_Injection->Incubation TEVC_Setup Two-Electrode Voltage-Clamp Setup Incubation->TEVC_Setup Agonist_Application Apply Glutamate + Glycine TEVC_Setup->Agonist_Application Establish Baseline Modulator_Application Co-apply Modulator Agonist_Application->Modulator_Application Data_Analysis Analyze Concentration-Response Modulator_Application->Data_Analysis Determine IC50/EC50

Workflow for TEVC recording in Xenopus oocytes.

Genetic Models: Probing Function Through Gene Manipulation

The use of genetically modified animal models, particularly knockout (KO) mice, provides a powerful tool to investigate the in vivo roles of GluN2C and GluN2D subunits.

GluN2C and GluN2D Knockout Mice:
  • GluN2C KO Mice: These mice have been instrumental in exploring the role of GluN2C in working memory.[2] Studies using these models have also investigated the expression of other NMDA receptor subunits to assess potential compensatory mechanisms.[9]

  • GluN2D KO Mice: Research using GluN2D KO mice has suggested a role for this subunit in mediating the psychotomimetic effects of NMDA receptor antagonists.[10] These models are also crucial for understanding the involvement of GluN2D in interneuron function.[11]

Experimental Protocol: Generation and Analysis of Conditional Knockout Mice

This approach allows for cell-type-specific deletion of a target gene, providing more refined insights into its function.

Methodology:

  • Breeding Strategy: Mice carrying a floxed allele of the target gene (e.g., Grin2d) are crossed with mice expressing Cre recombinase under the control of a cell-type-specific promoter (e.g., Parvalbumin-Cre for PV-interneurons).

  • Genotyping: Offspring are genotyped to identify animals with the desired genetic modification (e.g., PV-Cre;Grin2dflox/flox).

  • Validation of Knockout: Techniques such as Western blotting, immunohistochemistry, or in situ hybridization are used to confirm the cell-type-specific deletion of the target protein.

  • Phenotypic Analysis: A battery of behavioral tests, electrophysiological recordings, and molecular analyses are performed to assess the functional consequences of the gene deletion.

Conditional_KO_Workflow cluster_generation Model Generation cluster_analysis Functional Analysis Breeding Cross Floxed Mice with Cre-Driver Line Genotyping Identify Conditional KO Offspring Breeding->Genotyping Validation Confirm Cell-Specific Deletion Genotyping->Validation Phenotyping Behavioral & Electrophysiological Analysis Validation->Phenotyping

Workflow for generating and analyzing conditional knockout mice.

Advanced Electrophysiological and Imaging Techniques

Beyond conventional methods, advanced techniques offer unprecedented spatial and temporal resolution to study GluN2C/D function in native circuits.

Key Techniques:
  • Whole-Cell Patch-Clamp Recordings: This technique allows for the direct measurement of synaptic currents mediated by GluN2C/D-containing receptors in specific neuron types.[6][7] By combining this with pharmacology, the contribution of these subunits to synaptic events can be isolated.

  • Optogenetics: This approach enables the precise activation or inhibition of genetically defined neural populations, allowing researchers to probe the role of GluN2C/D in specific circuits.

  • High-Resolution Fluorescence Imaging: Using knockout-validated antibodies, this technique can reveal the subcellular localization of GluN2C and GluN2D subunits at specific synapses.[12]

  • Cryo-Electron Microscopy (Cryo-EM): This powerful structural biology technique provides high-resolution structures of NMDA receptors, including those containing GluN2C and GluN2D subunits, offering insights into their gating mechanisms and sites of drug action.[13]

Experimental Protocol: Whole-Cell Patch-Clamp Recording in Brain Slices

This protocol outlines the general steps for recording synaptic currents in neurons within an ex vivo brain slice preparation.

Methodology:

  • Brain Slice Preparation: Animals are anesthetized and perfused, and the brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Coronal or sagittal slices of the desired brain region are prepared using a vibratome.[14]

  • Recording: Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF. Neurons of interest are visualized using infrared differential interference contrast (IR-DIC) microscopy.

  • Patching: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of the target neuron (giga-seal). The membrane patch is then ruptured to achieve the whole-cell configuration.

  • Data Acquisition: Synaptic currents (e.g., excitatory postsynaptic currents, EPSCs) are recorded in voltage-clamp or voltage-clamp mode. Pharmacological agents can be bath-applied to isolate the contribution of GluN2C/D-containing receptors.[6][7]

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR GluN1/GluN2C/D Receptor Glutamate->NMDAR Binds to GluN2 Glycine Glycine/D-Serine Glycine->NMDAR Binds to GluN1 NAM GluN2C/D NAM (e.g., NAB-14) NAM->NMDAR PAM GluN2C/D PAM (e.g., CIQ) PAM->NMDAR Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Channel Opening Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Downstream Activation

Signaling pathway of a GluN2C/D-containing NMDA receptor.

Conclusion

The study of GluN2C/D-containing NMDA receptors is at an exciting juncture. The availability of selective pharmacological tools, the refinement of genetic models, and the application of cutting-edge electrophysiological and imaging techniques provide a powerful and multifaceted approach to unraveling the complex roles of these subunits in health and disease. By carefully selecting and combining these alternative methods, researchers can gain a deeper and more nuanced understanding of GluN2C/D function, paving the way for the development of novel therapeutic strategies for a host of neurological and psychiatric disorders.

References

Cross-Validation of DQP-1105 Effects with Genetic Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the GluN2C/2D-selective N-methyl-D-aspartate (NMDA) receptor negative allosteric modulator (NAM), DQP-1105, with other relevant compounds, supported by experimental data from genetic models. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting GluN2C/2D-containing NMDA receptors in neurological disorders.

Quantitative Data Comparison

The following tables summarize the in vitro potency and selectivity of this compound and its analogs, as well as a comparison with other known GluN2C/2D-selective NAMs.

Table 1: In Vitro Activity of this compound and Related Analogs [1]

CompoundGluN2C IC₅₀ (μM)GluN2D IC₅₀ (μM)GluN2A IC₅₀ (μM)GluN2B IC₅₀ (μM)
This compound 7.02.7>100>100
(S)-(-)-2i (DQP-997-74)0.0690.0355.216
2a (DQP-26)0.770.44>10>10

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the receptor's response.

Table 2: Comparative Selectivity of Various GluN2C/2D NAMs [1][2][3]

CompoundTargetSelectivity Profile
This compound GluN2C/2D>50-fold selective over GluN2A/2B
QNZ-46 GluN2C/2DSelective NAM
UBP-1700 GluN2C/2DSelective NAM
EU1794-4 GluN2C/2DSelective NAM
NAB-14 GluN2C/2D>800-fold selective over GluN2A/2B[2]

Experimental Protocols

This section details the methodologies for key experiments conducted to evaluate the effects of this compound in a genetic mouse model of Tuberous Sclerosis Complex (TSC).

In Vivo Electrophysiology in Tsc1+/- Mice[1]
  • Animal Model: Heterozygote Tsc1+/- mice, a murine model for TSC-induced epilepsy, were used. These mice exhibit upregulated expression of GluN2C-containing NMDA receptors.

  • Surgery: On postnatal days 14-16, male Tsc1+/- mice were anesthetized with isoflurane (B1672236) and received lidocaine (B1675312) for analgesia. A head-post was attached to the skull for head fixation during recordings. A silver chloride reference electrode was placed in the cerebellum.

  • EEG Recordings: Electroencephalogram (EEG) recordings were performed on non-anesthetized, head-restrained mice. A 16-site linear silicon probe was inserted into the neocortex.

  • Drug Administration: this compound was administered via intraperitoneal (IP) injection at a dose of 28 mg/kg to assess its acute effects on spontaneous electrographic seizures.

Neonatal this compound Treatment for Cortical Interneuron Maturation Studies[6]
  • Animal Models: Gad-1:GFP or C57BL/6J mice were used.

  • Drug Preparation: this compound was first dissolved in DMSO to a 100 mM stock solution. Before injection, it was diluted to a final concentration of 5 mM in a vehicle solution (4% ethanol, 5% Tween 80, 5% PEG 400, in sterile 0.9% saline). The final DMSO concentration was less than 5%.

  • Administration: Mice were treated daily from either postnatal day 7 to 9 (P7-P9) or P11-P13 with this compound at 28 mg/kg via intraperitoneal injection. The solution was warmed and sonicated before immediate injection at a volume of 10 µl/g.

  • Behavioral Testing in Tsc2+/- Mice: A battery of behavioral tests was conducted on adult Tsc2+/- mice, another model for TSC, to assess various domains. The testing order was as follows, with 3-4 days between each test:

    • Open Field Test: To assess locomotor activity and anxiety-like behavior.

    • Novel Object Recognition (NOR): To evaluate recognition memory.

    • Zero Maze: To measure anxiety-like behavior.

    • Social Preference Test: To assess social interaction and preference for social novelty.

    • Passive Avoidance Test: To measure fear-motivated learning and memory.

Visualizations

The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow.

DQP1105_Signaling_Pathway cluster_receptor NMDA Receptor NMDA_Receptor GluN1 GluN2C/D Ion_Channel Ion Channel NMDA_Receptor->Ion_Channel Gating DQP1105 This compound DQP1105->NMDA_Receptor Negative Allosteric Modulation Glutamate Glutamate Glutamate->NMDA_Receptor:GluN2CD Binds Ca_Influx Ca²+ Influx Ion_Channel->Ca_Influx Blocks Downstream_Signaling Downstream Signaling (e.g., reduced excitotoxicity, altered synaptic plasticity) Ca_Influx->Downstream_Signaling Leads to Experimental_Workflow cluster_model Genetic Model Selection cluster_treatment Treatment Protocol cluster_assessment Efficacy Assessment cluster_analysis Data Analysis Tsc1_mouse Tsc1+/- Mouse Model IP_injection Intraperitoneal (IP) Injection Tsc1_mouse->IP_injection DQP1105_prep This compound Preparation (28 mg/kg in vehicle) DQP1105_prep->IP_injection EEG EEG Recording (Seizure Burden) IP_injection->EEG Behavior Behavioral Testing (e.g., Social Interaction, Memory) IP_injection->Behavior Data_analysis Statistical Analysis of Seizure Frequency and Behavioral Performance EEG->Data_analysis Behavior->Data_analysis

References

A Comparative Analysis of DQP-1105: In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

DQP-1105 has emerged as a significant research tool for investigating the roles of specific N-methyl-D-aspartate (NMDA) receptor subunits in neurological functions and disorders. This guide provides a comprehensive comparison of the in vitro and in vivo effects of this compound, supported by experimental data, detailed protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound is a noncompetitive antagonist of the NMDA receptor, exhibiting notable selectivity for subtypes containing the GluN2C and GluN2D subunits.[1][2][3] Its mechanism is characterized by voltage-independent inhibition that cannot be overcome by increasing the concentrations of the co-agonists, glutamate (B1630785) or glycine (B1666218).[1][2][3] The inhibitory action of this compound is dependent on the binding of glutamate, suggesting that its affinity for the receptor increases after the receptor has bound glutamate.[4][5] This suggests that this compound likely acts as a negative allosteric modulator. Studies on single-channel currents indicate that this compound inhibits a pregating step without altering the mean open time or single-channel conductance, suggesting it prevents the channel from opening rather than blocking the open pore.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro and in vivo effects of this compound.

Table 1: In Vitro Potency of this compound on NMDA Receptor Subunits
Receptor SubunitIC50 (µM)Cell TypeReference
GluN1/GluN2A>206Xenopus oocytes[3]
GluN1/GluN2BNegligible InhibitionHEK cells[3]
GluN1/GluN2C7.0Xenopus oocytes[4][6]
GluN1/GluN2D2.7Xenopus oocytes[3][4][6]
Table 2: In Vivo Administration and Effects of this compound
Animal ModelDosage and AdministrationObserved EffectsReference
Murine model of Tuberous Sclerosis Complex (TSC)-induced epilepsy (Tsc1± mice)28 mg/kg, intraperitoneal (IP) injectionDiminished seizure burden[4][5][7]
Neonatal mice (C57B6/J and Gad-1:GFP)28 mg/kg/day, IP injection from P7-P9 or P11-P13Altered morphological development of cortical interneuron dendrites[8]
Anesthetized adult male ratsLocal application to the subthalamic nucleus (STN)Altered firing rate of STN neurons[9]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Electrophysiology in Xenopus Oocytes
  • Objective: To determine the IC50 values of this compound for different NMDA receptor subunits.

  • Method:

    • Xenopus laevis oocytes are prepared and injected with cRNA encoding for human or rat GluN1 and various GluN2 subunits (GluN2A, GluN2B, GluN2C, GluN2D) at a 1:2 ratio.[3]

    • The oocytes are incubated to allow for receptor expression.

    • Two-electrode voltage-clamp recordings are performed. Oocytes are perfused with a solution containing glutamate and glycine to evoke NMDA receptor-mediated currents.

    • This compound is co-applied with the agonists at varying concentrations to determine the concentration-dependent inhibition of the current response.

    • IC50 values are calculated by fitting the concentration-response data to a logistical equation.

In Vivo Epilepsy Model in Mice
  • Objective: To evaluate the anticonvulsant effects of this compound.

  • Method:

    • Heterozygote Tsc1± mice, a model for TSC-induced epilepsy, are used.

    • This compound is dissolved in a vehicle solution (e.g., 4% ethanol, 5% Tween 80, 5% PEG 400 in sterile 0.9% saline).[8]

    • A single dose of 28 mg/kg of this compound is administered via intraperitoneal injection.[4][5][7]

    • Seizure activity is monitored and quantified over a specified period to assess the impact of this compound on seizure burden.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

DQP1105_Mechanism cluster_receptor NMDA Receptor GluN1 GluN1 GluN2CD GluN2C/D Glutamate Glutamate Glutamate->GluN2CD Channel_Opening Channel Opening (Ca²⁺ Influx) Glutamate->Channel_Opening Agonist Binding Glycine Glycine Glycine->GluN1 Glycine->Channel_Opening Agonist Binding DQP1105 This compound DQP1105->GluN2CD Binds to Allosteric Site Inhibition Inhibition of Channel Opening DQP1105->Inhibition

Caption: Mechanism of this compound as a negative allosteric modulator of GluN2C/D-containing NMDA receptors.

DQP1105_InVivo_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Tsc1+/- Mouse) Drug_Prep Prepare this compound Solution (28 mg/kg in vehicle) Administration Administer this compound (Intraperitoneal Injection) Drug_Prep->Administration Monitoring Monitor Seizure Activity (e.g., Video-EEG) Administration->Monitoring Data_Quant Quantify Seizure Burden Monitoring->Data_Quant Stats Statistical Analysis Data_Quant->Stats

Caption: Workflow for an in vivo study of this compound in a mouse model of epilepsy.

References

DQP-1105: A Comparative Literature Review of a Selective NMDA Receptor Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of DQP-1105 with Alternative GluN2C/2D-Selective NMDA Receptor Negative Allosteric Modulators.

This compound has emerged as a significant pharmacological tool in the study of N-methyl-D-aspartate (NMDA) receptor function, demonstrating notable selectivity for receptors containing the GluN2C and GluN2D subunits.[1][2][3][4] This preference for GluN2C/D-containing receptors makes this compound a valuable probe for elucidating the physiological and pathological roles of these specific receptor subtypes, which are implicated in various neurological disorders. This guide provides a comprehensive comparison of this compound with its analogues and other key GluN2C/D-selective negative allosteric modulators (NAMs), supported by experimental data and detailed methodologies.

Performance and Selectivity: A Quantitative Comparison

This compound is a noncompetitive NMDA receptor antagonist that exhibits voltage-independent inhibition.[1][2][3][4] Its inhibitory action is not overcome by increasing concentrations of the co-agonists glutamate (B1630785) or glycine.[2][3][4] The selectivity of this compound for GluN2C and GluN2D subunits over other NMDA receptor subunits, as well as AMPA and kainate receptors, is a key feature of its pharmacological profile.[2]

The following tables summarize the in vitro potency and selectivity of this compound in comparison to its analogues, compound 2a (DQP-26) and compound 2i ((S)-(-)-DQP-997-74), as well as another notable GluN2C/D-selective NAM, NAB-14.

CompoundGluN1/GluN2C IC50 (µM)GluN1/GluN2D IC50 (µM)GluN1/GluN2A IC50 (µM)GluN1/GluN2B IC50 (µM)Reference
This compound 7.02.7>300>300[1]
Compound 2a (DQP-26) 0.770.44~12.3~21.1[1]
Compound 2i ((S)-(-)-DQP-997-74) 0.0690.0355.216[1]
NAB-14 Not explicitly stated for GluN2C, but >800-fold selective for GluN2C/2D0.58>464>464[5]

Key Observations:

  • Subsequent structure-activity relationship (SAR) studies on the dihydroquinoline-pyrazoline scaffold of this compound led to the development of analogues with significantly improved potency.[1]

  • Compound 2a and compound 2i are considerably more potent than the parent compound, this compound, at GluN2C and GluN2D subunits.[1]

  • Compound 2i, in particular, demonstrates over 100-fold and 300-fold selectivity for GluN2C and GluN2D receptors, respectively, compared to GluN2A and GluN2B receptors.[1]

  • NAB-14, a compound with a distinct N-aryl benzamide (B126) core, also shows high selectivity for GluN2C/D-containing receptors, with over 800-fold selectivity compared to GluN2A/B subunits.[5]

Mechanism of Action: Glutamate Dependence

A noteworthy characteristic of the DQP series of compounds is their glutamate-dependent mechanism of action. The affinity of this compound for the NMDA receptor increases in the presence of glutamate, but not glycine.[1] This is evidenced by a more pronounced inhibition of steady-state current responses compared to peak responses upon agonist application.[1]

CompoundFold-Change in IC50 (Peak vs. Steady-State at GluN1/GluN2D)Reference
This compound 2.1 ± 0.2[1]
Compound 2a (DQP-26) 3.9 ± 0.3[1]
Compound 2i ((S)-(-)-DQP-997-74) 3.0 ± 0.3[1]

This glutamate-dependent inhibition suggests that these compounds may be more effective at modulating receptor activity during periods of high-frequency synaptic transmission.[1] Interestingly, a similar phenomenon of glutamate-dependent inhibition has been observed for QNZ-46, a GluN2C/D-selective inhibitor with a different structural core.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative studies of this compound and its analogues.

Two-Electrode Voltage-Clamp (TEVC) Recordings in Xenopus laevis Oocytes

This technique is fundamental for characterizing the potency and selectivity of compounds on specific ion channel subtypes.

  • Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.

  • cRNA Injection: Oocytes are injected with complementary RNAs (cRNAs) encoding the desired NMDA receptor subunits (e.g., GluN1 and one of GluN2A, GluN2B, GluN2C, or GluN2D).

  • Incubation: Injected oocytes are incubated to allow for receptor expression on the cell surface.

  • Electrophysiological Recording:

    • Oocytes are placed in a recording chamber and perfused with a recording solution.

    • Two microelectrodes are inserted into the oocyte, one for voltage clamping and the other for current recording.

    • The oocyte is voltage-clamped at a holding potential (e.g., -40 mV).

    • Agonist solutions (glutamate and glycine) are applied to elicit a current response.

    • The test compound (e.g., this compound) is co-applied with the agonists at varying concentrations to determine the concentration-response relationship and calculate the IC50 value.

Whole-Cell Voltage-Clamp Recordings in HEK293 Cells

This method allows for the study of ion channel function in a mammalian cell line.

  • Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured and transiently transfected with plasmids encoding the NMDA receptor subunits of interest.

  • Electrophysiological Recording:

    • A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane.

    • The cell membrane is then ruptured to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of whole-cell currents.

    • The cell is voltage-clamped at a specific holding potential.

    • Agonist and compound solutions are rapidly applied to the cell using a perfusion system.

    • Current responses are recorded and analyzed to determine the effect of the compound on receptor function.

Visualizing Molecular Interactions and Experimental Processes

To further elucidate the concepts discussed, the following diagrams illustrate the NMDA receptor signaling pathway, the mechanism of action of this compound, and a typical experimental workflow.

NMDA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR GluN1 GluN2C/D Ion Channel Glutamate->NMDAR:GluN2 Binds Glycine Glycine Glycine->NMDAR:GluN1 Binds DQP1105 This compound DQP1105->NMDAR Allosteric Inhibition Ca_ion Ca²⁺ NMDAR:pore->Ca_ion Influx Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Signaling

Caption: NMDA receptor signaling pathway with this compound modulation.

DQP1105_Mechanism cluster_receptor_state Resting Resting State (No Agonist) Glutamate_Bound Glutamate-Bound State Resting->Glutamate_Bound Glutamate Binding Inhibited Inhibited State Resting->Inhibited This compound Binding (Low Affinity) Glutamate_Bound->Resting Glutamate Unbinding Glutamate_Bound->Inhibited This compound Binding (High Affinity) Inhibited->Glutamate_Bound This compound Unbinding DQP1105 This compound Glutamate Glutamate

Caption: Glutamate-dependent binding mechanism of this compound.

Experimental_Workflow start Start cRNA_prep Prepare cRNA for NMDA Subunits start->cRNA_prep oocyte_injection Inject cRNA into Xenopus Oocytes cRNA_prep->oocyte_injection expression Incubate for Receptor Expression oocyte_injection->expression tevc Perform Two-Electrode Voltage-Clamp expression->tevc data_analysis Analyze Current Responses (Calculate IC50) tevc->data_analysis end End data_analysis->end

Caption: Workflow for characterizing NMDA receptor modulators.

References

Assessing the Specificity of DQP-1105 Against Other Receptors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides a detailed comparison of the specificity of the dihydroquinoline-pyrazoline compound, DQP-1105, against a panel of neurotransmitter receptors. The data presented herein is intended to assist researchers, scientists, and drug development professionals in evaluating the selective activity of this compound.

Quantitative Analysis of Receptor Inhibition

The inhibitory activity of this compound was assessed against various ionotropic glutamate (B1630785) receptor subtypes, including N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors. The half-maximal inhibitory concentrations (IC50) were determined using electrophysiological and fluorescence-based assays.

This compound demonstrates significant selectivity for NMDA receptors containing GluN2C and GluN2D subunits.[1][2][3] As summarized in the table below, the compound inhibits GluN2C- and GluN2D-containing receptors with IC50 values of 7.0 µM and 2.7 µM, respectively.[1][3] In contrast, its inhibitory activity at GluN2A and GluN2B subunits is substantially lower, with IC50 values being at least 50-fold higher.[2][3] Furthermore, this compound exhibited minimal effects on AMPA (GluA1) and kainate (GluK2) receptors.[2][4]

Receptor SubtypeIC50 (µM)Expression SystemMeasurement TechniqueReference
NMDA Receptors
GluN1/GluN2A>150Xenopus laevis oocytesTwo-electrode voltage-clamp[1][2]
~54 (perforated patch)HEK cellsWhole-cell patch-clamp[2][4]
GluN1/GluN2B>150Xenopus laevis oocytesTwo-electrode voltage-clamp[1][2]
Negligible inhibitionBHK cellsFluorescence-based Ca2+ assay[2][4]
GluN1/GluN2C7.0Xenopus laevis oocytesTwo-electrode voltage-clamp[1][3]
More potent than oocytesBHK cellsFluorescence-based Ca2+ assay[2][4]
GluN1/GluN2D2.7Xenopus laevis oocytesTwo-electrode voltage-clamp[1][3]
More potent than oocytesBHK cellsFluorescence-based Ca2+ assay[2][4]
AMPA Receptors
GluA1Minimal effectXenopus laevis oocytesTwo-electrode voltage-clamp[2][4]
Kainate Receptors
GluK2Minimal effectXenopus laevis oocytesTwo-electrode voltage-clamp[2][4]

Mechanism of Action

Studies have shown that this compound acts as a noncompetitive and voltage-independent negative allosteric modulator of NMDA receptors.[1] Its inhibitory action cannot be overcome by increasing the concentrations of the co-agonists, glutamate and glycine (B1666218).[2] The binding of this compound is dependent on the binding of glutamate to the GluN2 subunit, suggesting it stabilizes a closed or desensitized state of the receptor.[1][5]

Experimental Protocols

The following methodologies were employed to determine the specificity of this compound.

1. Recombinant Receptor Expression in Xenopus laevis Oocytes:

  • Objective: To express specific NMDA, AMPA, and kainate receptor subunit combinations for electrophysiological analysis.

  • Procedure:

    • Oocytes were harvested from female Xenopus laevis frogs.

    • cRNA for the desired receptor subunits (e.g., GluN1 and various GluN2 subunits) was injected into the oocytes.

    • Oocytes were incubated for 2-7 days to allow for receptor expression.

2. Two-Electrode Voltage-Clamp Electrophysiology:

  • Objective: To measure the ion current flowing through the expressed receptors in the presence and absence of this compound.

  • Procedure:

    • An oocyte expressing the target receptors was placed in a recording chamber and perfused with a saline solution.

    • The oocyte was impaled with two microelectrodes to clamp the membrane potential at a holding potential (e.g., -40 to -80 mV).

    • Receptor activation was achieved by applying the agonists glutamate and glycine (e.g., 100 µM glutamate and 30 µM glycine).[6]

    • This compound was co-applied with the agonists at varying concentrations to determine its inhibitory effect on the current response.

    • IC50 values were calculated from the concentration-response curves.

3. Mammalian Cell Culture and Transfection:

  • Objective: To express recombinant NMDA receptors in a mammalian cell line for functional assays.

  • Procedure:

    • Human Embryonic Kidney (HEK) cells or Baby Hamster Kidney (BHK) cells were cultured under standard conditions.

    • Cells were transiently or stably transfected with plasmids encoding the desired NMDA receptor subunits.

4. Fluorescence-Based Intracellular Calcium Assays:

  • Objective: To measure changes in intracellular calcium concentration as an indicator of NMDA receptor activity.

  • Procedure:

    • Transfected BHK cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • The baseline fluorescence was measured.

    • Cells were stimulated with NMDA and glycine in the presence of varying concentrations of this compound.

    • The change in fluorescence intensity upon receptor activation was recorded.

    • IC50 values were determined from the inhibition of the calcium response.

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

NMDA_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2) Glutamate->NMDAR Binds to GluN2 Glycine Glycine Glycine->NMDAR Binds to GluN1 DQP1105 This compound DQP1105->NMDAR Negative Allosteric Modulation Ca_ion Ca²⁺ NMDAR->Ca_ion Channel Opening Signaling Downstream Signaling Cascades Ca_ion->Signaling

Caption: NMDA Receptor Signaling and this compound Inhibition.

Experimental_Workflow cluster_receptor_expression Receptor Expression cluster_functional_assay Functional Assay cluster_data_analysis Data Analysis oocyte_prep Xenopus Oocyte Harvesting & cRNA Injection tev Two-Electrode Voltage-Clamp oocyte_prep->tev cell_culture Mammalian Cell Culture (HEK/BHK) & Transfection calcium_assay Fluorescence-Based Calcium Assay cell_culture->calcium_assay ic50 IC50 Determination tev->ic50 calcium_assay->ic50

Caption: Workflow for Assessing this compound Specificity.

References

Safety Operating Guide

Navigating the Safe Disposal of DQP-1105: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of DQP-1105, a potent and selective noncompetitive NMDA receptor antagonist. Adherence to these guidelines is crucial for ensuring the safety of laboratory personnel and minimizing environmental impact.

Chemical and Safety Data Summary

A clear understanding of the chemical's properties is the first step toward safe disposal. The following table summarizes key data for this compound.

IdentifierValueSource
Chemical Name 5-(4-Bromophenyl)-3-(1,2-dihydro-6-methyl-2-oxo-4-phenyl-3-quinolinyl)-4,5-dihydro-γ-oxo-1H-pyrazole-1-butanoic acid[1]
CAS Number 380560-89-4[2]
Molecular Formula C₂₉H₂₄BrN₃O₄[1]
Molecular Weight 558.42 g/mol
Physical Form Solid[1]
Solubility Soluble in DMSO[1][3]
Storage Store at -20°C[1][2]
Biological Activity Noncompetitive NMDA receptor antagonist[2]

Experimental Protocol: this compound Waste Disposal

This protocol outlines the recommended methodology for the safe disposal of this compound from a laboratory environment. This procedure is designed to mitigate risks and ensure compliance with standard safety regulations.

Personal Protective Equipment (PPE):

Before handling any this compound waste, ensure the following personal protective equipment is worn:

  • Safety goggles or glasses

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

Waste Segregation and Collection:

  • Solid Waste:

    • Collect any solid this compound waste, including unused or expired compounds and contaminated items (e.g., weighing paper, spatulas), in a designated, clearly labeled hazardous waste container.

    • The container should be made of a material compatible with the chemical and should have a secure lid.

    • Label the container as "Hazardous Waste" and include the chemical name "this compound".

  • Liquid Waste (DMSO Solutions):

    • Solutions of this compound in dimethyl sulfoxide (B87167) (DMSO) should be collected in a separate, labeled hazardous waste container for organic solvents.

    • Do not mix with aqueous waste streams.

    • The container should be properly sealed to prevent evaporation of the solvent.

    • Label the container as "Hazardous Waste" and list all contents, including "this compound" and "DMSO".

  • Contaminated Labware:

    • Disposable labware (e.g., pipette tips, microfuge tubes) that has come into contact with this compound should be placed in the solid hazardous waste container.

    • Reusable glassware should be decontaminated. A common procedure is to rinse the glassware with a suitable solvent (such as DMSO, in a fume hood) to dissolve any remaining this compound. This rinseate should be collected and disposed of as liquid hazardous waste. Following the initial rinse, the glassware can be washed according to standard laboratory procedures.

Disposal Procedure:

  • All waste containers holding this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or equivalent hazardous waste management service.[4][5]

  • Do not dispose of this compound down the drain or in the regular trash.[5]

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Visualizing the Disposal Workflow

To ensure clarity, the logical flow of the this compound disposal procedure is outlined in the diagram below.

DQP1105_Disposal_Workflow cluster_prep Preparation cluster_segregation Waste Segregation cluster_collection Waste Collection cluster_disposal Final Disposal start Start: Identify this compound Waste ppe Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Solid Waste (e.g., powder, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., DMSO solution) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Organic Waste Container liquid_waste->collect_liquid contact_ehs Arrange for Pickup by Environmental Health & Safety (EHS) collect_solid->contact_ehs collect_liquid->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Handling Protocol for DQP-1105

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential guidance for the safe handling, use, and disposal of DQP-1105, a potent noncompetitive NMDA receptor antagonist. Given the absence of a specific Safety Data Sheet (SDS), this protocol is based on established best practices for handling potent, neuroactive research compounds. Adherence to these procedures is critical to ensure personnel safety and maintain a secure laboratory environment.

I. Personal Protective Equipment (PPE)

When handling this compound in solid or solution form, the following minimum personal protective equipment is mandatory. A risk assessment should be conducted to determine if additional protection is required for specific procedures.

PPE CategoryMinimum RequirementRationale
Hand Protection Double-gloving with nitrile gloves.Provides a barrier against accidental skin contact. Double-gloving is recommended for potent compounds to offer additional protection in case the outer glove is compromised.
Eye Protection ANSI Z87.1-compliant safety glasses with side shields.Protects eyes from splashes or aerosolized particles of the compound.
Body Protection A fully buttoned, long-sleeved laboratory coat.Prevents contamination of personal clothing and skin.
Respiratory Protection A NIOSH-approved respirator may be necessary if there is a risk of aerosolization or if handling large quantities of the solid compound outside of a certified chemical fume hood.To prevent inhalation of the compound, which could have direct neurological effects.

II. Engineering Controls

To minimize exposure, all handling of this compound, especially the weighing of the solid form and the preparation of stock solutions, must be conducted within a certified chemical fume hood or a similar ventilated enclosure.

III. Experimental Workflow: Safe Handling and Disposal of this compound

The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound.

DQP1105_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal start Don PPE weigh Weigh Solid this compound (in fume hood) start->weigh Proceed to hood dissolve Dissolve in Solvent (in fume hood) weigh->dissolve Transfer to vial experiment Conduct Experiment (maintain PPE) dissolve->experiment Use solution waste Collect Waste (liquid & solid) experiment->waste After use decontaminate Decontaminate Surfaces & Glassware waste->decontaminate Segregate waste remove_ppe Doff PPE decontaminate->remove_ppe end_proc Wash Hands remove_ppe->end_proc

Figure 1. Workflow for safe handling and disposal of this compound.

IV. Disposal Plan

All waste materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations. This includes:

  • Solid Waste: Contaminated gloves, bench paper, and any other solid materials. These should be collected in a designated, labeled hazardous waste bag.

  • Liquid Waste: Unused solutions and contaminated solvents. These should be collected in a designated, labeled, sealed hazardous waste container.

  • Sharps: Contaminated needles, syringes, and pipette tips must be disposed of in a designated sharps container for chemical waste.

Never dispose of this compound down the drain or in the regular trash.

V. Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

In the event of a spill, evacuate the area and prevent others from entering. Wear appropriate PPE and clean the spill according to your institution's established procedures for potent compounds. If the spill is large or you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) department.

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